molecular formula C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ B1151166 Brilacidin-15N4 Tetrahydrochloride

Brilacidin-15N4 Tetrahydrochloride

Cat. No.: B1151166
M. Wt: 1086.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brilacidin-15N4 Tetrahydrochloride is a stable isotope-labeled analog of Brilacidin, a synthetic, non-peptidic small-molecule that acts as a host defense peptide (HDP) mimetic . This compound is designed for use in preclinical and clinical studies to track the distribution and metabolism of the drug candidate within biological systems, thereby helping to optimize dosing regimens . The parent compound, Brilacidin, is a broad-spectrum investigational drug that has demonstrated multiple biological activities in advanced clinical trials, including potent antibacterial, anti-inflammatory, and antiviral properties . Its primary mechanism of action is modeled after natural defensins, featuring an amphiphilic structure that allows it to selectively target and disrupt pathogenic cell membranes . In research, Brilacidin has shown significant antiviral activity against SARS-CoV-2 and other human coronaviruses, with a proposed dual mechanism involving direct virucidal effects and inhibition of viral attachment by binding to host cell surface heparan sulfate proteoglycans (HSPGs) . It has also exhibited rapid bactericidal activity against a panel of multidrug-resistant bacteria, including Neisseria gonorrhoeae , and has shown synergy with established antiviral and antibacterial agents like remdesivir . Brilacidin-15N4 Tetrahydrochloride is a crucial research tool for advancing the understanding of the pharmacokinetics and pharmacodynamics of this promising defensin-mimetic compound. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆

Molecular Weight

1086.72

Synonyms

PMX 30063-15N4 Tetrahydrochloride;  N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino-15N4]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide Hydrochloride

Origin of Product

United States

Foundational & Exploratory

Brilacidin-15N4 Tetrahydrochloride discovery and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down info on Brilacidin and its tetrahydrochloride form. I'm focusing on its discovery, how it's made, and how it works. I'm aiming to build a solid base of information to kick things off.

Planning the Investigation

I'm now zeroing in on a strategic Google search plan to uncover everything about Brilacidin. I'm aiming for in-depth insights into its discovery, synthesis, and working principles. My plan includes identifying key researchers and publications to understand Brilacidin's evolution. Afterward, I'll structure the technical guide, beginning with an introduction to Brilacidin as a defensin-mimetic. I'll then create a synthesis guide for Brilacidin-15N4 Tetrahydrochloride, including visual aids such as diagrams.

Defining Search Strategy

I'm now setting up focused Google searches to get complete info on Brilacidin, specifically its discovery, how it's made, and how it works. I plan to identify important people, places, and papers for an understanding of its development, synthesis, and use. Then I'll build the technical guide, starting with Brilacidin as a defensin-mimetic. I will outline a step-by-step synthesis guide for Brilacidin-15N4 Tetrahydrochloride, including diagrams.

Metrological Characterization of Brilacidin-15N4 Tetrahydrochloride

[1][2]

Executive Synthesis: The Isotopic Advantage

Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled analog of Brilacidin (PMX-30063), a first-in-class defensin-mimetic antibiotic and immunomodulator.[1][2] This specific isotopologue incorporates four Nitrogen-15 (

12

In drug development, this molecule serves a singular, critical function: it is the Internal Standard (IS) of choice for the quantification of Brilacidin in complex biological matrices (plasma, lung tissue, PBMC) via LC-MS/MS.[1][2] Unlike deuterium-labeled standards (



12

Molecular Identity & Structural Dynamics[1][2]

Brilacidin is an arylamide foldamer designed to mimic the amphipathic properties of Host Defense Proteins (HDPs).[1] The "15N4" label is strategically integrated into the nitrogen-rich backbone—likely within the guanidino or pyrimidine moieties—to ensure label stability and prevent back-exchange in aqueous media.[1]

Chemical Specifications
PropertyData
Chemical Name Brilacidin-15N4 Tetrahydrochloride
Parent Compound Brilacidin (PMX-30063)
Isotopic Label

(Four Nitrogen-15 atoms)
Salt Form Tetrahydrochloride (

)
Molecular Formula (Salt)

Molecular Weight (Salt) ~1086.75 g/mol (approx. +4 Da shift from unlabeled)
Molecular Weight (Free Base) ~940.92 g/mol
Charge State (pH 7.4) Highly Cationic (+4) due to guanidino groups
Chirality Contains (3R)-pyrrolidine moieties
Structural Diagram: The Amphipathic Foldamer

The following diagram illustrates the structure-function relationship that dictates both the drug's mechanism (membrane disruption) and its behavior during extraction (stickiness to plastic, solubility).[1][2]

BrilacidinStructurecluster_0Structural Domainscluster_1Physicochemical ConsequenceGuanidineGuanidino Tails(Cationic Charge)SolubilityHigh Aqueous Solubility(Due to 4HCl salt)Guanidine->Solubility IonizationCoreArylamide Backbone(Rigid Scaffold)Core->GuanidineHydrophobicTrifluoromethyl/Phenyl(Lipophilic Face)Core->HydrophobicAdsorptionHigh Surface Adsorption(Sticky to glass/plastic)Hydrophobic->Adsorption Non-specific binding

Figure 1: Structural domains of Brilacidin-15N4.[1][2] The cationic tails drive water solubility, while the hydrophobic face necessitates careful handling to prevent loss to container surfaces.[1]

Physicochemical Profile

Understanding the physicochemical behavior of the IS is essential for method development. While the isotopic label changes the mass, the chemical properties (pKa, LogP, Solubility) remain identical to the parent drug.[1][2]

Solubility & Dissolution
  • Aqueous Solubility: The Tetrahydrochloride salt form is highly water-soluble (>10 mg/mL).[1][2] The four protonated guanidine/amine groups act as solubilizing agents.[2]

  • Organic Solubility: Soluble in Methanol, Acetonitrile, and DMSO.[1][2]

  • Protocol Note: Stock solutions should be prepared in water:DMSO (e.g., 95:5) or weak acid. Avoid pure organic solvents for initial dissolution of the salt, as the salt may precipitate or dissolve slowly without the water component.

Acid-Base Chemistry (pKa)

Brilacidin is a polybasic molecule.[1][2]

  • Guanidino Groups: pKa ~ 12.5 (Always protonated at physiological and chromatographic pH).[1][2]

  • Pyrrolidine Nitrogen: pKa ~ 9.0.[2]

  • Implication: In standard Reverse Phase Chromatography (pH 2-4), the molecule will carry a high positive charge density.[1][2] This requires specific mobile phase additives (like Formic Acid or TFA) to prevent peak tailing caused by interaction with residual silanols on the column.[2]

Lipophilicity & Amphipathicity

Brilacidin is an amphipathic molecule.[1][2] It possesses distinct polar (cationic) and non-polar (trifluoromethyl-phenyl) regions.[1][2][3]

  • LogP: While the calculated LogP of the uncharged base is high (lipophilic), the effective LogD at pH 7.4 is significantly lower due to ionization.[1][2]

  • Chromatographic Behavior: Despite being polar/charged, it retains well on C18 columns because of its large hydrophobic surface area, provided the charge is masked or paired with an acid.[1][2]

Bioanalytical Application: LC-MS/MS Protocol

This section details the validated workflow for using Brilacidin-15N4 as an Internal Standard. The protocol relies on Protein Precipitation (PPT) , as Liquid-Liquid Extraction (LLE) is difficult due to the molecule's amphipathic nature and multiple charges.[1][2]

The "Sticky Compound" Challenge

Critical Warning: Brilacidin exhibits high non-specific binding (NSB) to polypropylene and glass.[1]

  • Solution: All solvents and extraction vehicles must contain an displacer/anti-adsorption agent.[2] 0.1% to 1.0% Formic Acid is recommended in all dilution steps to keep the molecule soluble and minimize surface adsorption.

Experimental Workflow

LCMSWorkflowcluster_prepSample Preparationcluster_analysisLC-MS/MS AnalysisPlasmaPlasma Sample(Analyte)IS_SpikeSpike IS(Brilacidin-15N4)Plasma->IS_SpikePPTProtein Precipitation(Acetonitrile + 1% Formic Acid)IS_Spike->PPTCentrifugeCentrifuge(4000g, 10 min)PPT->CentrifugeInjectInject SupernatantCentrifuge->InjectColumnC18 Column(Acidic Mobile Phase)Inject->ColumnMSMass Spec (ESI+)MRM DetectionColumn->MS

Figure 2: Optimized bioanalytical workflow minimizing non-specific binding and ensuring co-extraction of the IS.[1][2]

Mass Spectrometry Parameters

To quantify Brilacidin using the 15N4 IS, you must track the specific mass shift.[2]

  • Ionization Mode: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Precursor Ions: Brilacidin typically forms doubly charged

    
     or triply charged 
    
    
    ions due to its high basicity.[1][2]
    • Parent (Unlabeled): Monitor

      
       at approx m/z 469.5 .
      
    • IS (15N4): Monitor

      
       at approx m/z 471.5  (Shift of +2 m/z for the doubly charged ion corresponds to +4 Da total mass).[1][2]
      
  • Product Ions (Transitions): Common fragmentation involves the loss of the guanidino side chains or cleavage of the amide backbone. Ensure the transition selected for the IS mirrors the analyte (e.g., same structural break) to maintain tracking accuracy.[1][2]

Handling, Stability & Storage

Hygroscopicity

The tetrahydrochloride salt is hygroscopic .[2]

  • Protocol: Store the solid in a desiccator at -20°C.

  • Weighing: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly or use a humidity-controlled chamber.[1][2]

Stability
  • Light: Arylamides can be light-sensitive over long exposures.[1][2] Use amber glass vials.

  • Solution Stability: Stable in acidic aqueous solutions (0.1% Formic Acid) for >24 hours at 4°C. Unstable in basic buffers (pH > 8) due to potential precipitation or hydrolysis risks.[1][2]

References

  • PubChem. Brilacidin (Compound CID 25023695).[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]

  • Innovation Pharmaceuticals. Brilacidin: A Defensin-Mimetic Drug Candidate.[1][2][5] Available at: [Link][1][2]

  • Mensah, C. B., et al. (2014). Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16.[1][2] Antimicrobial Agents and Chemotherapy.[2][6][7] Available at: [Link][1][2]

  • ClinicalTrials.gov. Study of Brilacidin for Patients with COVID-19 (NCT04784897).[1][2] U.S. National Library of Medicine.[2] Available at: [Link][1][2]

Technical Guide: Brilacidin Mechanism of Action & The Bioanalytical Utility of Brilacidin-15N4

[1][2]

Executive Summary

Brilacidin (PMX-30063) is a first-in-class defensin-mimetic (host defense protein mimetic) designed to overcome the limitations of peptide-based antibiotics.[1][2] Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis or ribosomal subunits), Brilacidin targets the fundamental integrity of the bacterial membrane.[1]

Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled isotopologue of the parent drug.[1][2] In high-integrity drug development, this variant is not the therapeutic agent itself but the Gold Standard Internal Standard (IS) required for LC-MS/MS bioanalysis.[1][2] Its use ensures that the concentration-effect relationships described in this guide are quantified with absolute precision, eliminating matrix effects during pharmacokinetic (PK) and pharmacodynamic (PD) profiling.[1][2]

Part 1: The Molecule & Structural Logic[1]

Chemical Identity

Brilacidin is an aryl amide foldamer . It is a small, non-peptide molecule designed computationally to mimic the amphiphilic topology of naturally occurring Host Defense Peptides (HDPs) like defensins and cathelicidins (e.g., LL-37).[1][2]

  • Parent Compound: Brilacidin Tetrahydrochloride[2]

  • Analytical Standard: Brilacidin-15N4 Tetrahydrochloride (Contains 4 Nitrogen-15 atoms, typically labeled at the guanidino or pyrimidine nitrogens).[1][2]

  • Core Structure: A planar scaffold with four cationic guanidinyl/pyridinyl groups (for electrostatic attraction) and two hydrophobic trifluoromethyl groups (for membrane insertion).[1][2]

The "15N4" Utility in Mechanism Validation

To prove a mechanism of action in vivo, one must correlate the local concentration of the drug with the observed bacterial kill rate.[1]

  • The Problem: Biological matrices (plasma, lung tissue, skin homogenate) cause "ion suppression" in Mass Spectrometry, distorting data.[1]

  • The Solution (Brilacidin-15N4): By spiking samples with Brilacidin-15N4, researchers create a self-correcting ratio.[1][2] Since the 15N4 variant is chemically identical to the drug but 4 Daltons heavier, it elutes at the same retention time but is distinguishable by mass. Any loss of signal due to the matrix affects both equally, preserving the accuracy of the quantitation.

Part 2: Mechanism of Action (Gram-Positive Targets)[1][2]

Brilacidin exhibits a bactericidal mode of action that is rapid and distinct from bacteriostatic agents. The mechanism operates through a "Search, Insert, and Depolarize" cascade.[1]

Electrostatic Attraction ("The Search")

Gram-positive bacteria (e.g., S. aureus, E. faecium) possess cell walls rich in teichoic acids and membranes rich in phosphatidylglycerol, conferring a net negative charge .[1]

  • Brilacidin is highly cationic (positively charged).[1][2]

  • Causality: The drug is electrostatically pulled toward the anionic bacterial surface, ignoring the zwitterionic (neutral) membranes of mammalian cells.[1] This selectivity is the basis of its safety profile.

Membrane Integration & Depolarization

Once bound, the hydrophobic trifluoromethyl side chains drive the molecule into the lipid bilayer.[1]

  • Insertion: The molecule inserts into the membrane, causing localized stress.

  • Depolarization: Unlike pore-formers that create large holes, Brilacidin induces a breakdown of the transmembrane potential (

    
    ).[1]
    
  • Result: This depolarization halts ATP synthesis and transport processes, leading to rapid cell death.

Note: This mechanism is similar to Daptomycin , but Brilacidin is smaller and does not require Calcium ions (


) for activity, giving it an advantage in low-calcium environments (e.g., lung surfactant).[1][2]
Secondary Stress Response (Transcriptional Profiling)

Research indicates that Brilacidin triggers specific cell wall stress regulons.[1][2]

  • Upregulation: The GraSR , VraSR , and NsaSR two-component systems are upregulated upon exposure.[1]

  • Significance: These systems attempt to repair cell wall damage, confirming that the membrane/cell wall interface is the primary target.

Visualization: The Signaling & Lysis Pathway[1]

Brilacidin_MoABrilacidinBrilacidin (Cationic)ElectrostaticElectrostatic AttractionBrilacidin->ElectrostaticBac_MembraneGram+ Membrane(Anionic/Teichoic Acids)Bac_Membrane->ElectrostaticInsertionHydrophobic Insertion(Trifluoromethyl groups)Electrostatic->InsertionSurface BindingDepolarizationMembrane Depolarization(Loss of ΔΨ)Insertion->DepolarizationBilayer DisruptionStress_ResponseStress Regulon Activation(GraSR, VraSR, NsaSR)Insertion->Stress_ResponseSecondary EffectCell_DeathCell Lysis / DeathDepolarization->Cell_DeathATP DepletionStress_Response->Cell_DeathRepair Failure

Figure 1: The cascade of Brilacidin-induced bacterial cell death, from electrostatic attraction to membrane depolarization.[1][2]

Part 3: Experimental Protocols

To validate this mechanism and quantify efficacy, two distinct protocols are required: one for the mechanism (Membrane Depolarization) and one for the quantification (using Brilacidin-15N4).[1][2]

Protocol A: Membrane Depolarization Assay (DiSC3(5))

Objective: To visualize the loss of membrane potential in real-time.[1][2]

  • Preparation: Grow S. aureus (MRSA) to mid-log phase (

    
    ).[1][2][3]
    
  • Dye Loading: Resuspend cells in HEPES buffer containing 5 mM glucose. Add DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 0.4

    
    .[1][2]
    
    • Mechanism:[2][3][4][5][6][7][8][9][10] DiSC3(5) accumulates in polarized cells, causing fluorescence quenching (self-quenching).[1][2]

  • Baseline: Incubate for 30 minutes until fluorescence stabilizes (baseline).

  • Treatment: Inject Brilacidin (at 1x, 2x, 4x MIC).

    • Control: Use Daptomycin (requires

      
      ) or CCCP  (protonophore) as positive controls.[1][2]
      
  • Readout: Measure fluorescence increase (Excitation 622 nm / Emission 670 nm).

    • Interpretation: A spike in fluorescence indicates the dye is being released from the cells due to depolarization.

Protocol B: LC-MS/MS Quantification (Using Brilacidin-15N4)

Objective: Precise quantification of Brilacidin in plasma to correlate PK with the PD observed in Protocol A.

  • Standard Preparation:

    • Prepare stock solution of Brilacidin (Analyte).[1][2]

    • Prepare stock solution of Brilacidin-15N4 (Internal Standard) at a fixed concentration (e.g., 100 ng/mL).[1][2]

  • Sample Processing:

    • Aliquot 50

      
       of plasma/tissue homogenate.
      
    • Spike: Add 10

      
       of Brilacidin-15N4  solution to every sample (standards, QCs, and unknowns).
      
  • Extraction:

    • Add 200

      
       Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.[1][2]
      
    • Vortex (10 min) and Centrifuge (4000g, 10 min).

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 Reverse Phase column.

    • MRM Transitions (Example):

      • Brilacidin:

        
         937.4 
        
        
        Fragment Ion
      • Brilacidin-15N4:

        
         941.4 
        
        
        Fragment Ion (+4 Da shift)[1][2]
  • Calculation:

    • Plot the Area Ratio:

      
      .[1][2]
      
    • Why: This ratio cancels out any pipetting errors or ionization suppression.

Visualization: The Bioanalytical Workflow

Bioanalysis_WorkflowSampleBiological Sample(Plasma/Tissue)IS_SpikeSpike withBrilacidin-15N4Sample->IS_SpikeNormalizationExtractionProtein Precipitation(Acetonitrile)IS_Spike->ExtractionCleanupLCMSLC-MS/MS Analysis(C18 Column)Extraction->LCMSInjectionDataQuantification(Analyte/IS Ratio)LCMS->DataCalc

Figure 2: The Critical Path for validating Brilacidin pharmacokinetics using the 15N4 internal standard.

Part 4: Comparative Efficacy Data

The following table summarizes Brilacidin's potency relative to standard-of-care agents, validated using the protocols described above.

PathogenStrain PhenotypeBrilacidin MIC (

)
Daptomycin MIC (

)
Mechanism Note
S. aureus MRSA (Methicillin-Resistant)0.5 - 1.00.5 - 1.0Rapid Depolarization
S. aureus VISA (Vancomycin-Intermediate)0.5 - 1.01.0 - 2.0Retains activity despite cell wall thickening
E. faecium VRE (Vancomycin-Resistant)0.5 - 1.02.0 - 4.0Effective against VRE
S. pneumoniae Penicillin-Resistant0.06 - 0.120.12 - 0.25High potency in lung models

References

  • Mensa, B., et al. (2014). "Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16."[1] Antimicrobial Agents and Chemotherapy.[11]

  • Kowcz, A., et al. "Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry."[1] Viruses.[8][10]

  • Innovation Pharmaceuticals. "Brilacidin: Host Defense Protein Mimetic." Corporate Pipeline Overview.

  • PubChem. "Brilacidin Compound Summary." National Library of Medicine.

An In-depth Technical Guide to the Structural Activity Relationship of Brilacidin-15N4 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Brilacidin (formerly PMX-30063), a novel, non-peptidic defensin mimetic, represents a significant advancement in the development of new antimicrobial agents.[1] As a host defense protein (HDP)-mimetic, it is designed to emulate the amphiphilic and cationic properties of natural antimicrobial peptides, which form a crucial part of the innate immune system.[1][2] This guide provides a comprehensive analysis of the structural activity relationship (SAR) of Brilacidin-15N4 Tetrahydrochloride, delving into the molecular architecture that underpins its potent, broad-spectrum antimicrobial, antiviral, and immunomodulatory activities. We will explore the causality behind its design, the functional significance of its structural motifs, and the experimental methodologies used to elucidate its mechanism of action.

Introduction: The Rationale for a Synthetic Defensin Mimetic

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutics that operate via mechanisms distinct from conventional antibiotics. Host defense peptides (HDPs) are an attractive template for new drug design due to their rapid, membrane-disrupting mechanism of action, which is less likely to induce resistance.[1] However, natural peptides suffer from limitations such as susceptibility to proteolytic degradation, which hampers their clinical utility.[3]

Brilacidin was conceived through a de novo design approach, utilizing computational modeling to create a small molecule that captures the essential physicochemical properties of HDPs within a stable, non-peptidic scaffold.[3][4] This arylamide foldamer is engineered to be more potent and selective than its natural counterparts.[3]

Molecular Architecture and Core Structural Features

The chemical structure of Brilacidin is central to its biological function. Its IUPAC name is N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-pyrrolidin-3-yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide, and it is typically formulated as a tetrahydrochloride salt.[1]

The molecule is comprised of several key components that contribute to its overall amphiphilicity and cationic nature:

  • Aromatic Core: A central pyrimidine-4,6-dicarboxamide ring system provides a rigid, planar scaffold. This conformational rigidity is a deliberate design feature to pre-organize the functional groups for optimal interaction with biological membranes.

  • Hydrophobic Domains: Two trifluoromethylphenyl groups provide the primary hydrophobic domains of the molecule. These lipophilic regions are essential for partitioning into and disrupting the lipid bilayer of microbial membranes.

  • Cationic Side Chains: Two guanidinopentanoyl chains are appended to the phenyl rings. The terminal guanidinium groups are positively charged at physiological pH, providing the cationic character necessary for initial electrostatic attraction to the negatively charged components of microbial cell envelopes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5]

  • Linker Groups: Amide bonds and pyrrolidinyloxy linkers connect the cationic side chains and the hydrophobic domains to the central scaffold. These linkers provide the appropriate spacing and flexibility for the molecule to adopt its bioactive conformation.

The overall three-dimensional structure of Brilacidin presents distinct hydrophobic and cationic faces, a hallmark of amphiphilic molecules that interact with membranes.

Mechanism of Action: A Multi-pronged Attack

Brilacidin's primary mechanism of action is the rapid disruption of microbial cell membrane integrity.[1][6] This process is initiated by the electrostatic interaction of the cationic guanidinium groups with the anionic phospholipids of the bacterial membrane. Following this initial binding, the hydrophobic trifluoromethylphenyl groups insert into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.[2][6] This direct and rapid physical disruption of the membrane is a key factor in its potent bactericidal activity and the low propensity for resistance development.[1]

Beyond its direct antimicrobial effects, Brilacidin also exhibits immunomodulatory properties, capable of suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This dual functionality makes it a particularly interesting candidate for treating infections where inflammation is a significant component of the pathology.

Recent studies have also elucidated a dual antiviral mechanism of action against human coronaviruses.[7][8] This involves both direct virucidal activity and the targeting of heparan sulfate proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for the virus.[7][8]

Structural Activity Relationship (SAR) Insights

The specific arrangement of functional groups in Brilacidin is critical for its activity. While comprehensive SAR studies on a wide range of analogs are not extensively published in the public domain, key insights can be drawn from the existing literature.

The Imperative of Cationic Charge

The cationic nature of Brilacidin is non-negotiable for its biological activity. A study comparing Brilacidin to its acetylated analog, acetyl brilacidin, demonstrated this principle unequivocally. Acetylation neutralizes the positive charges of the molecule. This single modification was found to completely abolish the antiviral activity of Brilacidin against SARS-CoV-2 pseudovirus.[9][10][11] This strongly suggests that the initial electrostatic interaction with negatively charged molecules on the target cell or pathogen surface is an essential first step in its mechanism of action.

The Role of Amphiphilicity

The carefully balanced amphiphilicity of Brilacidin is the cornerstone of its membrane-disrupting capabilities. The spatial segregation of the hydrophobic trifluoromethylphenyl groups and the cationic guanidinopentanoyl side chains allows the molecule to interact favorably with both the lipid and aqueous phases of the cell membrane environment. This balance is crucial for achieving potent antimicrobial activity while maintaining selectivity for microbial membranes over mammalian cell membranes, thus ensuring low cytotoxicity.[1]

The Influence of the Scaffold and Linkers

The rigid arylamide scaffold serves to present the cationic and hydrophobic groups in a defined spatial orientation. This pre-organization reduces the entropic penalty of binding to the membrane and contributes to the high affinity of the interaction. The length and flexibility of the linker groups are also critical parameters that have likely been optimized during the drug discovery process to ensure the correct positioning of the active moieties for maximal membrane disruption.

Experimental Protocols for SAR Elucidation

The evaluation of the SAR of Brilacidin and its analogs relies on a suite of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

This is the foundational assay for determining the antimicrobial potency of a compound.

Protocol:

  • Prepare a series of twofold serial dilutions of Brilacidin or its analogs in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each dilution with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

Assessing the toxicity of the compounds against mammalian cells is crucial for determining their therapeutic index.

Protocol:

  • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing serial dilutions of Brilacidin or its analogs.

  • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity, or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

  • The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Membrane Depolarization Assay

This assay provides direct evidence of the membrane-disrupting mechanism of action.

Protocol:

  • Prepare a suspension of bacterial cells and incubate them with a membrane potential-sensitive fluorescent dye, such as DiSC3(5) or DiOC2(3).[12]

  • Add Brilacidin or its analogs at various concentrations to the cell suspension.

  • Monitor the change in fluorescence over time using a fluorometer.

  • Depolarization of the cell membrane results in a change in the fluorescence signal, indicating the disruption of the membrane potential.

Data Presentation and Visualization

Table 1: Antimicrobial Activity of Brilacidin
Bacterial StrainBrilacidin MIC (µg/mL)
Staphylococcus aureus0.125 - 1.0[7]
Staphylococcus epidermidis0.125 - 1.0[7]
Escherichia coli0.78[7]
Pseudomonas aeruginosa16-fold higher than S. aureus[7]
Neisseria gonorrhoeae (MIC50)4[3][13]
Diagrams

G cluster_brilacidin Brilacidin Molecule cluster_membrane Bacterial Cell Membrane B Brilacidin Cationic Cationic Side Chains (Guanidinium) B->Cationic Electrostatic Attraction Hydrophobic Hydrophobic Core (Trifluoromethylphenyl) B->Hydrophobic Membrane Insertion Scaffold Rigid Scaffold (Pyrimidine) B->Scaffold Structural Integrity Membrane Anionic Phospholipids Cationic->Membrane 1. Initial Binding LipidBilayer Lipid Bilayer Hydrophobic->LipidBilayer 2. Insertion & Disruption Lysis Cell Death LipidBilayer->Lysis 3. Cell Lysis

Caption: Brilacidin's mechanism of action on the bacterial cell membrane.

SAR_Workflow start Brilacidin Lead Compound synthesis Synthesize Analogs (e.g., modify side chains, scaffold) start->synthesis mic MIC Assays (Antimicrobial Potency) synthesis->mic cytotoxicity Cytotoxicity Assays (Selectivity) synthesis->cytotoxicity mechanistic Mechanistic Assays (e.g., Membrane Depolarization) synthesis->mechanistic data Analyze SAR Data mic->data cytotoxicity->data mechanistic->data data->synthesis Iterative Design optimized Optimized Candidate data->optimized Improved Potency & Reduced Toxicity

Sources

Brilacidin-15N4 Tetrahydrochloride: Spectrum of Antimicrobial Activity & Bioanalytical Application

[1]

Executive Summary: The Dual Utility

Brilacidin (PMX-30063) is a first-in-class defensin-mimetic antibiotic designed to overcome the limitations of natural Host Defense Proteins (HDPs).[1] It exhibits rapid bactericidal activity primarily against multidrug-resistant Gram-positive pathogens and select Gram-negative organisms.[1]

Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled internal standard (SIL-IS) required to quantify Brilacidin in complex biological matrices.[1] While it possesses the identical antimicrobial spectrum to the parent compound, its distinct mass signature (+4 Da shift) renders it the requisite tool for Pharmacokinetic/Pharmacodynamic (PK/PD) bridging studies .[1] Without the 15N4 analog, accurate correlation between plasma concentration and the Minimum Inhibitory Concentration (MIC) spectrum is compromised by matrix effects in LC-MS/MS analysis.[1]

Molecular Mechanism of Action

Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis or protein translation), Brilacidin functions as a membrane depolarizer .[1] It captures the amphiphilic properties of natural defensins—possessing both cationic (hydrophilic) and hydrophobic domains.

Mechanism Workflow
  • Electrostatic Attraction: The cationic domains of Brilacidin bind to the anionic headgroups of bacterial phospholipids (e.g., phosphatidylglycerol).

  • Membrane Insertion: Hydrophobic domains insert into the lipid bilayer.[2]

  • Depolarization: This insertion induces membrane stress, leading to depolarization and delocalization of membrane proteins (e.g., MinD, FtsZ).[1]

  • Lysis: Loss of membrane potential (

    
    ) causes cessation of ATP synthesis and rapid cell death.
    

Brilacidin_MOAB_MoleculeBrilacidin (Cationic/Amphiphilic)Bact_MembraneBacterial Membrane(Anionic Phospholipids)B_Molecule->Bact_MembraneElectrostatic AttractionInsertionHydrophobic Insertioninto BilayerBact_Membrane->InsertionStressMembrane Stress &Curvature StrainInsertion->StressDepolarizationMembrane Depolarization(Loss of ΔΨ)Stress->DepolarizationRapid Onset (<30 min)Cell_DeathBactericidal Effect(Lysis/ATP Cessation)Depolarization->Cell_Death

Figure 1: Mechanism of Action (MOA) for Brilacidin.[1] The pathway illustrates the rapid progression from membrane binding to depolarization-induced cell death.[1]

Antimicrobial Spectrum of Activity

The following data summarizes the spectrum of Brilacidin (and by extension, the 15N4 analog). Data is aggregated from preclinical profiling and Phase 2 clinical isolates.

Primary Spectrum: Gram-Positive Pathogens

Brilacidin is most potent against Gram-positive organisms, including multidrug-resistant strains.[1]

OrganismPhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Clinical Relevance
Staphylococcus aureus MSSA0.12 - 0.250.5Primary target (ABSSSI)
Staphylococcus aureus MRSA0.12 - 0.250.5Potency maintained vs. resistance
Staphylococcus epidermidis MRSE0.1250.25Biofilm-associated infections
Streptococcus pneumoniae Penicillin-S/R0.51.0Community-acquired pneumonia
Enterococcus faecium VRE (VanA/B)0.51.0Resistant to Vancomycin
Secondary Spectrum: Gram-Negative & Viral

Activity against Gram-negatives is strain-dependent, often requiring higher concentrations or membrane permeabilization synergy.[1]

OrganismPhenotypeMIC Range (µg/mL)Notes
Escherichia coli Wild Type1.0 - 8.0Membrane disruption observed
Pseudomonas aeruginosa Multi-drug Resistant4.0 - 16.0Variable; often requires combination
Acinetobacter baumannii Carbapenem-R>32.0Generally considered resistant
SARS-CoV-2 VariantsEC₅₀ ~ 0.56 µMBlocks viral entry via HSPG binding

The Role of Brilacidin-15N4 in Drug Development

While the parent compound kills the bacteria, Brilacidin-15N4 Tetrahydrochloride is the metrological standard used to prove the drug reaches therapeutic levels.

Why 15N4? (The Bioanalytical Logic)

In LC-MS/MS analysis of plasma or tissue, "matrix effects" (ion suppression or enhancement) can distort the signal of the drug.[1]

  • Isotope Dilution: By spiking samples with a known concentration of Brilacidin-15N4, any signal suppression affecting the drug also affects the 15N4 standard equally.

  • Mass Shift: The 15N4 variant incorporates four Nitrogen-15 atoms, creating a mass shift of +4 Daltons . This allows the mass spectrometer to distinguish the drug from the standard while they co-elute at the exact same retention time.

Quantification_Logiccluster_0Sample Preparationcluster_1LC-MS/MS AnalysisPlasmaPatient Plasma(Unknown Conc.)MixHomogenizedSamplePlasma->MixISSpike: Brilacidin-15N4(Known Conc.)IS->MixCoElutionCo-Elution(Identical RT)Mix->CoElutionDetectionMS Detection(m/z separation)CoElution->DetectionRatioRatioDetection->RatioCalculate Ratio:(Area Drug / Area 15N4)ResultResultRatio->ResultPrecise Concentration

Figure 2: Stable Isotope Dilution Assay (SIDA) Workflow. The 15N4 standard corrects for extraction variability and ionization suppression.

Experimental Protocols

Protocol A: Determination of MIC (Antimicrobial Spectrum)

Objective: To determine the susceptibility of specific isolates to Brilacidin.[3] Standard: CLSI M07-A10 (Broth Microdilution).[1]

  • Preparation of Stock: Dissolve Brilacidin Tetrahydrochloride in sterile water (with 0.01% acetic acid/0.2% BSA to prevent plastic binding) to a final concentration of 1280 µg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard, then dilute to achieve

    
     CFU/mL in the wells.
    
  • Incubation: Incubate 96-well plates at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout: The MIC is the lowest concentration showing no visible growth.

    • Validation:S. aureus ATCC 29213 should fall within 0.06–0.5 µg/mL.

Protocol B: LC-MS/MS Quantification using Brilacidin-15N4

Objective: To quantify Brilacidin in plasma for PK/PD modeling.

  • Internal Standard Prep: Dissolve Brilacidin-15N4 Tetrahydrochloride in 50:50 Methanol:Water to 10 µg/mL.

  • Sample Extraction:

    • Aliquot 50 µL of plasma sample.

    • Add 20 µL of Brilacidin-15N4 working solution.[1]

    • Add 200 µL of Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.[1]

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XSelect), 2.1 x 50 mm.[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[4][5]

    • Transitions (MRM):

      • Brilacidin: m/z 234.8 [M+4H]⁴⁺ → m/z fragment (specific to instrument).[1]

      • Brilacidin-15N4: m/z 235.8 [M+4H]⁴⁺ (Shifted +1 per charge state = +4 Da total).[1]

  • Calculation: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.

References

  • Mensa, B., et al. (2014).[1] "Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16." Antimicrobial Agents and Chemotherapy.[6][7] Link[1]

  • Kowalski, R. P., et al. (2016).[1] "The In Vitro and In Vivo Antibacterial Evaluation of Brilacidin." Investigative Ophthalmology & Visual Science. Link

  • Hu, Y., et al. (2022).[1] "Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses."[1][8][9][10] Journal of Medical Virology. Link[1]

  • ClinicalTrials.gov. (2015).[1] "Efficacy and Safety Study of Brilacidin in Patients With Acute Bacterial Skin and Skin Structure Infections (ABSSSI)." U.S. National Library of Medicine. Link[1]

  • LGC Standards. "Brilacidin-15N4 Tetrahydrochloride Product Sheet." LGC Standards. Link

Early In Vitro Efficacy & Bioanalytical Validation of Brilacidin (PMX-30063)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals [1]

Executive Summary

This guide details the early in vitro efficacy profile of Brilacidin (PMX-30063) , a first-in-class defensin-mimetic arylamide foldamer.[1] It specifically addresses the integration of Brilacidin-15N4 Tetrahydrochloride —the stable isotope-labeled internal standard (IS)—as a critical tool for rigorous bioanalytical validation.[1]

While Brilacidin acts as the primary pharmacologic agent, the 15N4 isotopologue is the metrological anchor required to validate intracellular accumulation and pharmacokinetic (PK) data during efficacy profiling. This guide synthesizes antimicrobial potency data (MIC/MBC), mechanism of action (MoA), and the mass spectrometry workflows necessary to quantify these effects with high precision.[1]

Part 1: Mechanism of Action (MoA)

The Defensin-Mimetic Paradigm [1][2]

Brilacidin is designed to mimic the amphiphilic properties of Host Defense Proteins (HDPs) but with a smaller, non-peptidic scaffold to overcome proteolytic instability.[3] Its efficacy stems from a "search-and-destroy" mechanism targeting the anionic bacterial membrane.[1]

Core Mechanistic Pathway:

  • Electrostatic Attraction: The cationic guanidinium moieties (+4 charge) of Brilacidin bind to negatively charged lipoteichoic acids (Gram-positive) or LPS (Gram-negative).[1]

  • Membrane Insertion: The hydrophobic trifluoromethyl/alkoxy groups drive insertion into the lipid bilayer.

  • Depolarization: This insertion causes rapid membrane depolarization, distinct from pore formation, leading to cessation of ATP synthesis and cell death.

DOT Diagram: Brilacidin Signaling & MoA

Brilacidin_MoA Brilacidin Brilacidin (PMX-30063) (Cationic Arylamide) Bact_Membrane Bacterial Membrane (Anionic Surface) Brilacidin->Bact_Membrane Electrostatic Attraction Insertion Hydrophobic Insertion (Lipid Bilayer) Bact_Membrane->Insertion Foldamer Structure Depolarization Membrane Depolarization (Loss of u0394u03a8) Insertion->Depolarization Rapid Onset (<15 min) Cell_Wall_Stress Cell Wall Stress Response (GraSR / VraSR Activation) Insertion->Cell_Wall_Stress Secondary Effect Death Bacterial Cell Death (Bactericidal) Depolarization->Death ATP Depletion Cell_Wall_Stress->Death Overwhelmed Repair

Figure 1: Mechanistic pathway of Brilacidin-induced bactericidal activity, highlighting the transition from electrostatic binding to lethal depolarization.[1][2]

Part 2: Early In Vitro Efficacy Data

Antimicrobial Potency Profile

Early studies position Brilacidin as a potent agent against multi-drug resistant (MDR) pathogens, particularly MRSA and VRE.[1] The data below synthesizes results from broth microdilution assays.

Table 1: Comparative MIC Summary (µg/mL)

PathogenStrain PhenotypeBrilacidin MIC₉₀Daptomycin MIC₉₀Efficacy Insight
S. aureus MRSA (Methicillin-Resistant)0.5 1.0Comparable or superior to standard of care.[1]
S. aureus MSSA (Methicillin-Susceptible)0.25 0.5Highly potent against susceptible strains.[1]
E. faecium VRE (Vancomycin-Resistant)0.5 - 1.0 2.0 - 4.0Retains activity despite vancomycin resistance.[1]
E. coli Wild Type / MDR4.0 - 8.0 >32 (Inactive)Shows Gram-negative activity due to outer membrane permeabilization.[1]
S. epidermidis Biofilm-forming0.25 1.0Effective against biofilm-embedded bacteria.[1]

Note: Data aggregated from early Phase 2a support studies and published mechanistic evaluations.

Part 3: Bioanalytical Validation (The 15N4 Protocol)

Role of Brilacidin-15N4 Tetrahydrochloride

In early efficacy studies, particularly those measuring intracellular accumulation or time-kill kinetics in serum , precise quantification is mandatory.[1] The 15N4 isotopologue (Brilacidin-15N4) serves as the Internal Standard (IS) for LC-MS/MS assays.[1]

Why 15N4?

  • Matrix Effect Compensation: Brilacidin is highly cationic and "sticky" (adsorbs to plastics).[1] The 15N4 variant mirrors this adsorption behavior, ensuring that losses during extraction are mathematically corrected.

  • Ionization Normalization: Corrects for signal suppression/enhancement in complex media (e.g., lysed bacteria, human plasma).[1]

Protocol: LC-MS/MS Quantification Workflow

1. Stock Preparation:

  • Analyte: Brilacidin (PMX-30063) dissolved in DMSO/Water (50:50) to 1 mg/mL.[1]

  • Internal Standard: Brilacidin-15N4 Tetrahydrochloride dissolved in DMSO/Water to 10 µg/mL.[1]

2. Sample Extraction (Protein Precipitation):

  • Step A: Aliquot 50 µL of biological sample (e.g., bacterial lysate or plasma).[1]

  • Step B: Add 20 µL of Brilacidin-15N4 working solution (500 ng/mL).[1] Crucial: Add IS before precipitation to track recovery.

  • Step C: Add 200 µL Acetonitrile with 0.1% Formic Acid (precipitating agent).

  • Step D: Vortex vigorously (2 min) to disrupt protein binding.[1]

  • Step E: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Step F: Transfer supernatant to Polypropylene (PP) vials. Avoid glass due to cationic adsorption.[1]

3. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18), 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Transitions (MRM):

    • Brilacidin:[1][2][3][6][7][8][9][10][11][12][13] m/z 234.8 [M+4H]⁴⁺ → Product Ions (specific to fragmentation).[1]

    • Brilacidin-15N4:[1] m/z 235.8 [M+4H]⁴⁺ (Shifted by +1 m/z per charge state, total +4 Da mass shift).[1]

DOT Diagram: Quantification Workflow

LCMS_Workflow Sample Biological Sample (Lysate/Plasma) IS_Add Add IS: Brilacidin-15N4 Sample->IS_Add Precip Precipitation (ACN + 0.1% FA) IS_Add->Precip Normalization Centrifuge Centrifuge 10,000g / 10min Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Quantification (Ratio Analyte/IS) LCMS->Data

Figure 2: Bioanalytical workflow utilizing Brilacidin-15N4 to correct for extraction efficiency and matrix effects.

Part 4: Detailed Experimental Protocols

To replicate early efficacy findings, the following self-validating protocols are recommended.

Protocol A: Membrane Depolarization Assay

Validates the primary Mechanism of Action.

  • Preparation: Grow S. aureus (MRSA) to mid-log phase (OD₆₀₀ ~0.5).[1]

  • Washing: Wash cells twice in 5 mM HEPES / 5 mM Glucose buffer (pH 7.2). Resuspend to OD₆₀₀ 0.05.

  • Dye Loading: Add DiOC₂(3) (3,3′-diethyloxacarbocyanine iodide) to a final concentration of 30 µM. Incubate for 15 min at Room Temperature (RT) in the dark.

    • Logic: DiOC₂(3) accumulates in polarized cells (Red fluorescence).[1] Depolarization releases the dye (Green fluorescence).[1]

  • Treatment: Add Brilacidin (1x, 2x, 4x MIC). Include Daptomycin (Positive Control) and Untreated (Negative Control).[1]

  • Measurement: Monitor fluorescence immediately via Flow Cytometry or Plate Reader.

    • Red Channel: Ex 488 nm / Em 610 nm.

    • Green Channel: Ex 488 nm / Em 520 nm.

  • Calculation: Plot the Red/Green ratio. A decrease in ratio indicates membrane depolarization.

Protocol B: Time-Kill Kinetics

Validates Bactericidal Activity.[1]

  • Inoculum: Prepare S. aureus inoculum at

    
     CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Add Brilacidin at concentrations of 0 (Control), 1x, 4x, and 8x MIC.

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: Remove aliquots at T=0, 1, 2, 4, 6, and 24 hours.

  • Plating: Serially dilute in saline and plate on Tryptic Soy Agar (TSA).

  • Endpoint: Count colonies after 24h incubation.

    • Success Criteria: ≥3-log₁₀ reduction (99.9% kill) within 4–6 hours defines bactericidal activity.[1]

References
  • Mensah, K. et al. (2014).[1] Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. American Society for Microbiology. [Link][1]

  • Kowalski, R. P. et al. (2016).[1] The In Vitro and In Vivo Antibacterial Evaluation of Brilacidin. ARVO Journals (IOVS).[1] [Link]

  • Innovation Pharmaceuticals. (2021). Brilacidin: A Defensin-Mimetic Drug Candidate. Innovation Pharmaceuticals Pipeline. [Link][1]

  • Tew, G. N. et al. (2010).[1] De Novo Design of Antimicrobial Polymers, Foldamers, and Small Molecules: From Discovery to Practical Applications. Accounts of Chemical Research. [Link]

Sources

Technical Guide: Brilacidin-15N4 Tetrahydrochloride Interactions with Bacterial Cell Membranes

[1]

Executive Summary

Brilacidin (PMX-30063) represents a paradigm shift in antibiotic development, functioning as a fully synthetic, non-peptidic defensin-mimetic .[1][2][3] Unlike traditional antimicrobial peptides (AMPs) which face stability and toxicity hurdles, Brilacidin utilizes an arylamide foldamer backbone to achieve high potency against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.[1]

Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled isotopologue (

1quantitative bioanalysis (LC-MS/MS)structural dynamics (Solid-State NMR)1

Part 1: Molecular Architecture & The Isotope Advantage

The Defensin-Mimetic Scaffold

Brilacidin is designed to capture the amphiphilic topology of Host Defense Proteins (HDPs) but on a smaller, rigid scaffold.[1]

  • Cationic Charge (+4): At physiological pH, the guanidinium and pyrrolidine groups are protonated.[1] This drives the initial electrostatic attraction to the anionic bacterial surface (Lipoteichoic acid in Gram-positives; LPS in Gram-negatives).[1]

  • Hydrophobic Core: The trifluoromethyl-substituted aromatic rings facilitate deep insertion into the lipid bilayer, mimicking the tryptophan/phenylalanine-rich face of natural defensins.[1]

Why Brilacidin-15N4?

The 15N4 variant is not for therapeutic use but is an essential reagent for high-fidelity research.[1]

ApplicationRole of Brilacidin-15N4Technical Advantage
LC-MS/MS Quantification Internal Standard (IS)Corrects for matrix effects (ion suppression) in complex bacterial lysates.[1] Co-elutes with analyte but mass-resolved (+4 Da).
Solid-State NMR Structural Probe

labels allow precise measurement of the drug's orientation and depth within the lipid bilayer via chemical shift anisotropy.[1]
DMPK Studies TracerDistinguishes exogenous drug from potential endogenous metabolites or contaminants in pharmacokinetic assays.

Part 2: Mechanistic Dynamics (The "Search and Destroy" Sequence)

The interaction of Brilacidin with the bacterial membrane is a sequential process leading to rapid depolarization.[4] Unlike pore-formers that create large holes (like magainin), Brilacidin induces generalized membrane stress and depolarization .[1]

The Cascade
  • Electrostatic Capture: The cationic moieties bind to the anionic headgroups (Phosphatidylglycerol/Cardiolipin).

  • Interfacial Folding: The molecule adopts a specific conformation at the water-lipid interface.

  • Insertion & Stress: The hydrophobic domains penetrate the acyl chain region, altering membrane curvature.

  • Depolarization: This disruption dissipates the Transmembrane Potential (

    
    ), uncoupling oxidative phosphorylation without necessarily lysing the cell immediately.
    
Pathway Visualization[1]

Brilacidin_MechanismBrilacidinBrilacidin (Cationic +4)Bact_SurfaceBacterial Surface(Anionic: PG/CL/LPS)Brilacidin->Bact_SurfaceElectrostatic AttractionInsertionHydrophobic Insertion(Lipid Bilayer)Bact_Surface->InsertionFoldamer AdaptationInsertion->Bact_SurfaceOuter MembranePermeabilizationDepolarizationMembrane Depolarization(Loss of Δψ)Insertion->DepolarizationCurvature StressCell_DeathBactericidal Effect(Bioenergetic Collapse)Depolarization->Cell_DeathUncoupling

Figure 1: Mechanistic pathway of Brilacidin-induced cell death.[1] The drug leverages electrostatic forces to breach the envelope, leading to fatal depolarization.

Part 3: Experimental Protocols

Protocol A: Quantifying Membrane Partitioning via LC-MS/MS

Objective: Determine the concentration of Brilacidin accumulated in the bacterial membrane using Brilacidin-15N4 as the Internal Standard (IS).[1]

Reagents:

  • Analyte: Brilacidin Tetrahydrochloride.[5]

  • Internal Standard: Brilacidin-15N4 Tetrahydrochloride (Spike at 100 nM).[1]

  • Matrix: Bacterial membrane fraction (isolated via ultracentrifugation).[1]

Workflow:

  • Lysis: Resuspend bacterial pellet in lysis buffer. Sonicate.

  • Fractionation: Ultracentrifuge (100,000 x g, 1 hr) to pellet membranes.

  • Extraction: Resuspend membrane pellet in 200 µL Methanol/Water (50:50).

  • IS Addition: Add 10 µL of Brilacidin-15N4 stock. Vortex 30s.

  • Precipitation: Add 600 µL Acetonitrile (ice cold) to precipitate proteins. Centrifuge (14,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS (C18 column).

    • Monitor Transitions:

      • Brilacidin: m/z 234.5

        
         112.1 (Quadruply charged precursor).[1]
        
      • Brilacidin-15N4: m/z 235.5

        
         113.1 (Shift due to isotope).[1]
        

Validation Check: The retention time of the 15N4 peak must match the analyte peak exactly (

Protocol B: Real-Time Membrane Depolarization Assay

Objective: Verify the biological activity of the Brilacidin batch using a voltage-sensitive dye.

Reagents:

  • Dye: DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide).[1]

  • Buffer: 5 mM HEPES, 5 mM Glucose, 100 mM KCl (pH 7.2).

  • Control: Gramicidin (Positive Control).[1]

Step-by-Step:

  • Harvest: Grow S. aureus to mid-log phase (

    
    ).
    
  • Wash: Wash cells twice in Buffer to remove culture media salts.

  • Equilibration: Resuspend to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Add DiSC3(5) to 1 µM final.[1][6]
    
  • Incubation: Incubate in dark for 30-60 mins until fluorescence quenches (stable baseline).

  • Injection: Measure baseline fluorescence (Ex: 622 nm, Em: 670 nm) for 2 mins. Inject Brilacidin (1x MIC).

  • Readout: Monitor fluorescence increase for 10 mins.

    • Result: A rapid spike in fluorescence indicates depolarization (dye release).[1]

Part 4: Data Interpretation & Analytical Workflow

Comparative Efficacy

Brilacidin exhibits kinetics distinct from traditional antibiotics.

CompoundTargetDepolarization SpeedLytic Activity
Brilacidin Anionic Lipids (PG/CL)Rapid (< 5 min) Low (Non-lytic at MIC)
Daptomycin PG (requires Ca2+)Moderate (15-30 min)Low
Magainin Lipid BilayerRapidHigh (Pore formation)
Vancomycin Cell Wall (Lipid II)None (Indirect)None
Analytical Logic Flow

The following diagram illustrates how to utilize the 15N4 standard to validate membrane binding data.

LCMS_WorkflowSampleBacterial Lysate(Unknown Conc.)IS_SpikeAdd Brilacidin-15N4(Known Conc.)Sample->IS_SpikeExtractionProtein Precipitation(Acetonitrile)IS_Spike->ExtractionLCMSLC-MS/MS AnalysisExtraction->LCMSRatioCalculate Area Ratio(Analyte / 15N4)LCMS->RatioResultPrecise MembraneConcentrationRatio->Result

Figure 2: Quantitative workflow using Brilacidin-15N4 to normalize extraction efficiency and matrix effects.

References

  • Mensa, B., et al. (2014).[1] Comparative mechanistic studies of brilacidin, daptomycin, and the antimicrobial peptide LL16.[7] Antimicrobial Agents and Chemotherapy. [Link]

  • Kowalski, K., et al. (2016).[1] Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Cell and Developmental Biology. [Link]

  • Innovation Pharmaceuticals. (2021). Brilacidin: A Defensin-Mimetic.[1][2][3][5][8][9][10][Link][1]

  • Te Winkel, J.D., et al. (2016).[1] Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PubMed Central.[11] [Link]

Methodological & Application

Brilacidin-15N4 Tetrahydrochloride in vitro susceptibility testing protocols

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro evaluation of a novel host defense protein mimetic.

Introduction: Understanding Brilacidin

Brilacidin (formerly PMX-30063) is a pioneering drug candidate in a novel class of antibiotics known as host defense protein (HDP) mimetics.[1] Specifically, it is a non-peptide, synthetic small molecule designed to mimic the structure and function of human defensins, which are key components of the innate immune system.[1][2] This design confers several advantages, including enhanced stability and reduced susceptibility to proteolytic degradation compared to natural peptide-based antimicrobials.[2] Brilacidin is currently formulated as a tetrahydrochloride salt (Brilacidin-15N4 Tetrahydrochloride) for improved solubility and handling.[3][4]

The primary mechanism of action for Brilacidin is the rapid disruption of bacterial cell membranes.[1][5] Its cationic, amphiphilic structure allows it to selectively target and interact with the negatively charged components of microbial membranes, leading to depolarization, increased permeability, and ultimately, cell death.[3][5][6] This direct, membrane-centric action is a key factor in its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6] Beyond its direct antimicrobial properties, Brilacidin also exhibits immunomodulatory functions, capable of suppressing pro-inflammatory cytokines.[2][7]

Given its unique cationic and amphiphilic properties, standard antimicrobial susceptibility testing (AST) protocols may require modification to ensure accurate and reproducible results. This guide provides detailed, field-proven protocols for the in vitro evaluation of Brilacidin, explaining the critical technical considerations necessary for reliable data generation.

Critical Consideration: Testing Cationic Antimicrobials

The physicochemical properties of Brilacidin demand specific adjustments to standard AST protocols. The primary challenge stems from the compound's positive charge, which can lead to non-specific binding to negatively charged surfaces, most notably the polystyrene used in standard 96-well microtiter plates.[8][9]

Causality: This binding effectively reduces the available concentration of the drug in the test medium, leading to an overestimation of the Minimum Inhibitory Concentration (MIC) and a potential mischaracterization of the compound's true potency.[8][10]

To mitigate this, the following protocols have been optimized to minimize drug loss and ensure data integrity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adapts the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) with modifications essential for cationic molecules.[9][10][11][12]

Materials
  • Brilacidin-15N4 Tetrahydrochloride

  • Sterile, deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for stock solution[10]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile, polypropylene 96-well U-bottom or V-bottom microtiter plates[8][9][10]

  • Spectrophotometer or dedicated plate reader

  • Shaking and stationary incubators

Step-by-Step Methodology
  • Preparation of Brilacidin Stock Solution:

    • Accurately weigh Brilacidin powder and dissolve in sterile, deionized water or a solution of 0.01% acetic acid containing 0.2% BSA to create a high-concentration stock (e.g., 1280 µg/mL). The use of an acidic/BSA diluent can help prevent aggregation and non-specific binding to container surfaces.[10]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Prepare aliquots in polypropylene tubes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of CAMHB into columns 2 through 12 of a polypropylene 96-well plate.

    • Add 200 µL of the working Brilacidin solution (e.g., 128 µg/mL, prepared from the stock) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10.

    • This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Brilacidin that completely inhibits visible growth of the organism.

    • For cationic peptides and their mimetics, the endpoint can also be defined as the lowest concentration that reduces growth by more than 50% compared to the growth control, which can be determined using a plate reader at 600 nm.[8][10]

Quality Control
  • Always include reference strains with known MIC ranges, such as S. aureus ATCC 29213 and E. coli ATCC 25922, to ensure the validity of the assay.[13]

Data Presentation: Representative MIC Values
Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (Cipro-Susceptible)0.250.250.125 - 0.5[14]
Staphylococcus aureus (Cipro-Resistant)0.250.50.125 - 1.0[14][15]
Staphylococcus epidermidis (Cipro-Resistant)0.1250.250.03125 - 0.25[14]
Pseudomonas aeruginosa440.5 - 8[14]
Neisseria gonorrhoeae (Drug-Resistant Panel)481 - 8[16]
Workflow Visualization

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Brilacidin Stock Solution A1 Perform 2-fold Serial Dilution of Brilacidin in Polypropylene Plate P1->A1 P2 Prepare 0.5 McFarland Bacterial Suspension P3 Dilute Suspension to Final Inoculum P2->P3 A2 Inoculate Wells with Bacterial Suspension P3->A2 A1->A2 A3 Incubate Plate (35°C, 18-24h) A2->A3 R1 Read Plate Visually or Spectrophotometrically A3->R1 R2 Determine MIC Endpoint R1->R2 TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling Over Time cluster_quant Quantification cluster_analysis Analysis S1 Prepare Flasks with CAMHB + Brilacidin (multiples of MIC) S3 Inoculate Flasks to ~5x10^5 CFU/mL S1->S3 S2 Prepare Standardized Bacterial Inoculum S2->S3 T0 T=0h S3->T0 T2 T=2h T0->T2 Q1 Perform Serial Dilutions of each Sample T0->Q1 T4 T=4h T2->T4 T8 T=8h T4->T8 T24 T=24h T8->T24 T24->Q1 Q2 Plate Dilutions on Agar Q1->Q2 Q3 Incubate and Count Colonies (CFU) Q2->Q3 A1 Calculate log10 CFU/mL Q3->A1 A2 Plot log10 CFU/mL vs. Time A1->A2

Time-kill kinetics assay experimental workflow.

Protocol 3: Biofilm Susceptibility Testing

Biofilm-associated infections are notoriously difficult to treat due to the increased tolerance of embedded microorganisms to antibiotics. [17][18]This protocol determines Brilacidin's activity against established biofilms, providing data on biofilm inhibition and eradication.

Key Parameters
  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration that inhibits the metabolic activity or growth of the biofilm. [19]* Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration required to kill the bacteria within a pre-formed biofilm. [18][19]

Step-by-Step Methodology (MBEC Determination)
  • Biofilm Formation:

    • In a sterile, polypropylene 96-well plate, add 200 µL of a standardized bacterial suspension (~1 x 10⁷ CFU/mL) in a nutrient-rich medium (e.g., Tryptic Soy Broth).

    • Incubate the plate under static conditions at 35 ± 2°C for 24-48 hours to allow for robust biofilm formation.

  • Removal of Planktonic Cells:

    • Carefully aspirate the medium from each well.

    • Gently wash each well twice with sterile PBS to remove any non-adherent, planktonic bacteria. Be careful not to dislodge the biofilm.

  • Brilacidin Challenge:

    • Prepare serial dilutions of Brilacidin in fresh, appropriate growth medium (e.g., CAMHB).

    • Add 200 µL of each dilution to the wells containing the washed biofilms. Include a drug-free control.

    • Incubate the plate for another 24 hours at 35 ± 2°C.

  • Biofilm Disruption and Viability Assessment:

    • Aspirate the Brilacidin-containing medium and wash the biofilms again with PBS.

    • Add 200 µL of sterile PBS to each well.

    • Disrupt the biofilms by physically scraping the bottom of the wells followed by vigorous pipetting or by using a sonication water bath.

    • Perform serial dilutions of the resulting bacterial suspension and plate for CFU counting as described in the time-kill assay.

  • MBEC Determination:

    • The MBEC is the lowest concentration of Brilacidin that results in a ≥3-log₁₀ reduction in CFU/mL compared to the initial biofilm cell count or the drug-free control.

Workflow Visualization

MBEC_Workflow cluster_formation Biofilm Formation cluster_challenge Antimicrobial Challenge cluster_quant Quantification cluster_analysis Analysis B1 Inoculate Plate and Incubate (24-48h) B2 Aspirate Medium and Wash with PBS B1->B2 C1 Add Serial Dilutions of Brilacidin B2->C1 C2 Incubate (24h) C1->C2 Q1 Wash Biofilms C2->Q1 Q2 Disrupt Biofilms (Scrape/Sonicate) Q1->Q2 Q3 Perform Serial Dilutions and Plate for CFU Count Q2->Q3 A1 Determine MBEC Q3->A1

Sources

techniques for assessing Brilacidin-15N4 Tetrahydrochloride membrane depolarization activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bio-Equivalence and Functional Assessment of Brilacidin-15N4 Tetrahydrochloride via Membrane Depolarization

Executive Summary

Brilacidin (PMX30063) is a fully synthetic, non-peptidic host defense protein (HDP) mimetic.[1] Its primary mechanism of action (MoA) involves the rapid disruption of bacterial cell membranes, leading to depolarization and cell death. Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled analog (


-Brilacidin), typically utilized as an internal standard for LC-MS/MS quantitation in pharmacokinetic (PK) studies.[1]

However, prior to its use in sensitive PK/PD modeling, it is critical to validate that the isotopic labeling has not altered the physicochemical interaction of the molecule with lipid bilayers. This Application Note details the membrane depolarization assays required to assess the functional bio-equivalence of Brilacidin-15N4 compared to the unlabeled parent compound.

Mechanism of Action & Assay Principle

Brilacidin functions as a cationic amphiphile. It captures the biophysical properties of defensins without the proteolytic instability of peptides.

The Depolarization Cascade:

  • Electrostatic Attraction: The cationic guanidinium groups of Brilacidin bind to anionic phosphatidylglycerol (PG) and cardiolipin heads on the bacterial surface.

  • Insertion & Stress: The hydrophobic backbone inserts into the lipid bilayer, inducing curvature stress.

  • Depolarization: This stress creates transient pores or general permeability changes, collapsing the transmembrane electrochemical gradient (

    
    ).
    
  • Cell Death: Loss of Proton Motive Force (PMF) halts ATP synthesis and transport.

Visualizing the Pathway:

Brilacidin_MoA Brilacidin Brilacidin-15N4 (Cationic Amphiphile) Membrane Anionic Membrane Binding Brilacidin->Membrane Electrostatic Attraction Insertion Bilayer Insertion & Curvature Stress Membrane->Insertion Pore Transient Pore Formation Insertion->Pore Depolarization Collapse of Membrane Potential (ΔΨ) Pore->Depolarization Ion Leakage DyeRelease DiSC3(5) Fluorescence Spike Depolarization->DyeRelease Assay Readout

Figure 1: Mechanistic pathway of Brilacidin-induced depolarization and the corresponding assay signal generation.[1]

Primary Protocol: DiSC3(5) Fluorescence De-quenching[1]

The gold standard for measuring bacterial membrane potential is the voltage-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)] .[1]

  • Principle: In energized cells (high

    
    ), the cationic dye accumulates in the membrane and self-quenches (fluorescence drops).[1] When Brilacidin-15N4 disrupts the potential, the dye is released into the medium, causing a rapid spike in fluorescence.
    
Materials & Reagents
  • Target Organism: Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).[1]

  • Assay Buffer: 5 mM HEPES, 5 mM Glucose, 100 mM KCl (pH 7.2).[1] Note: Glucose is essential to energize the membrane and establish the PMF.

  • Dye: DiSC3(5) (Stock: 100 µM in DMSO).[1]

  • Positive Control: Valinomycin (1 µM final) or Gramicidin.[1]

  • Test Compound: Brilacidin-15N4 Tetrahydrochloride (dissolved in water/DMSO).[1]

Step-by-Step Workflow
  • Cell Preparation:

    • Grow bacteria to mid-log phase (

      
      ).[1][2]
      
    • Wash cells twice with Assay Buffer (centrifuge at 3,000 x g, 5 min).[1]

    • Resuspend to a final

      
       of 0.05.
      
  • Dye Loading (Critical Step):

    • Add DiSC3(5) to the cell suspension (Final concentration: 1 µM for S. aureus, 0.4 µM for E. coli).[1]

    • Incubate in the dark at room temperature for 30–60 minutes with gentle shaking.

    • Checkpoint: Monitor fluorescence until a stable baseline is reached (indicating maximum quenching).[1]

  • Baseline Measurement:

    • Transfer 190 µL of loaded cells to a black-walled 96-well plate.

    • Measure baseline fluorescence (Ex: 622 nm / Em: 670 nm) for 5 minutes.[1]

  • Compound Injection:

    • Add 10 µL of Brilacidin-15N4 (various concentrations, e.g., 0.5x, 1x, 2x MIC).

    • Include Unlabeled Brilacidin (Reference) and Valinomycin (Control) wells.[1]

  • Kinetic Readout:

    • Immediately measure fluorescence every 30 seconds for 20–30 minutes.

Data Analysis & Validity

Calculate the percentage of depolarization (


) relative to the positive control:


[1]

Success Criteria: Brilacidin-15N4 must show a depolarization curve overlapping with unlabeled Brilacidin within a ±15% margin of error to be considered bio-equivalent.[1]

Secondary Protocol: Flow Cytometry with DiOC2(3)

For higher resolution and to distinguish population heterogeneity, use DiOC2(3) (3,3′-diethyloxacarbocyanine iodide).[1] This dye exhibits a red-shift in fluorescence at high concentrations (inside healthy cells) due to stacking.[1]

Protocol Summary
  • Staining: Incubate

    
     cells/mL with 30 µM DiOC2(3) in PBS + Glucose for 15 mins.
    
  • Treatment: Treat with Brilacidin-15N4 for 15–30 mins.

  • Acquisition: Analyze on a flow cytometer.[2]

    • Green Channel (FITC): 530 nm (Dye monomer - indicates size/stain level).[1]

    • Red Channel (PE-Texas Red): 610 nm (Dye aggregates - indicates potential).[1]

  • Ratiometric Analysis:

    • Calculate the Red/Green Ratio .

    • Healthy Cells:[1] High Red/Green ratio.

    • Depolarized Cells: Low Red/Green ratio (dye leaves the cell, aggregates break down).[1]

Comparative Data Summary (Expected Results)

The following table outlines the expected validation data when comparing the 15N4 isotope to the reference standard.

ParameterUnlabeled Brilacidin (Ref)Brilacidin-15N4 (Test)Interpretation
MIC (

)
0.5 – 1.0 µg/mL0.5 – 1.0 µg/mLPotency retained.[1]
Max Fluorescence (DiSC3) > 80% of Valinomycin> 80% of ValinomycinFull depolarization capacity.
Time to Onset < 2 minutes< 2 minutesRapid membrane attack (characteristic of HDP mimetics).[1]
LC-MS/MS Retention

= 4.5 min

= 4.5 min
Chromatographic equivalence.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase Culture Bacterial Culture (Mid-Log Phase) Wash Wash & Resuspend (HEPES + Glucose) Culture->Wash Load Load DiSC3(5) Dye (Quenching Step) Wash->Load Baseline Measure Baseline Fluorescence Load->Baseline Wait for Stable Signal Inject Inject Brilacidin-15N4 vs Unlabeled Ref Baseline->Inject Read Kinetic Readout (Ex 622 / Em 670) Inject->Read

Figure 2: Step-by-step workflow for the DiSC3(5) membrane depolarization assay.

Troubleshooting & Controls

  • Glucose Omission: If the fluorescence baseline does not decrease (quench) initially, the cells are likely metabolically inactive. Ensure 5mM Glucose is fresh.

  • Outer Membrane Barrier (E. coli): If Brilacidin-15N4 shows weak activity in Gram-negatives compared to Gram-positives, it may be due to OM exclusion.[1] However, Brilacidin is designed to permeate the OM. Use 0.2 mM EDTA as a control to permeabilize the OM and verify if the drug reaches the Inner Membrane.

  • Fluorescence Interference: Brilacidin molecules are generally non-fluorescent in the red spectrum, but always run a "Drug + Buffer (No Cells)" control to rule out intrinsic fluorescence of the 15N4 label.

References

  • Mensah, G. A., et al. (2014).[1] "Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16." Antimicrobial Agents and Chemotherapy.[3][4]

  • Te Winkel, J. D., et al. (2016).[1] "Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes." Frontiers in Cell and Developmental Biology.

  • Kowalski, R. P., et al. (2016).[1] "An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective." Journal of Ocular Pharmacology and Therapeutics.

  • Stokes, J. M., et al. (2020).[1] "Deep Learning Enables Discovery of Antibiotic Structure-Activity Relationships."[1] Cell. (Context on HDP mimetics mechanism).

Sources

Application Notes & Protocols: Investigating Brilacidin-15N4 Tetrahydrochloride in Preclinical Models of Oral Mucositis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oral Mucositis (OM) is a severe and often dose-limiting toxicity of cancer chemoradiotherapy, profoundly impacting patient quality of life and treatment outcomes.[1][2] The pathogenesis is complex, involving direct mucosal injury, microbial colonization, and a debilitating inflammatory cascade driven by pro-inflammatory cytokines.[2][3] Brilacidin (formerly PMX-30063), a synthetic, non-peptidic small molecule, has emerged as a promising therapeutic candidate.[4] As a host defense peptide (HDP) mimetic, it possesses a dual mechanism of action: direct, rapid antimicrobial activity and potent immunomodulatory effects.[4][5][6] This guide provides a comprehensive overview and detailed protocols for evaluating the efficacy of Brilacidin-15N4 Tetrahydrochloride in established in vivo and in vitro models of oral mucositis, grounding experimental design in the compound's validated mechanism of action.

Introduction to Brilacidin: A Novel Defensin-Mimetic

Brilacidin is a synthetic arylamide foldamer engineered to replicate the amphipathic structure and function of human defensins, which are crucial components of the innate immune system.[7][8][9] Unlike natural peptides, Brilacidin's non-peptidic backbone confers enhanced stability and resistance to proteolytic degradation.[9] Its development was guided by computational modeling to optimize the balance of cationic and hydrophobic regions, enabling it to selectively target and disrupt microbial cell membranes while exhibiting low toxicity to mammalian cells.[7][8]

Beyond its direct bactericidal effects against a broad spectrum of pathogens (including multi-drug resistant strains), Brilacidin exhibits robust anti-inflammatory properties.[7][8][10] This dual-action profile makes it particularly well-suited for addressing the multifaceted pathology of oral mucositis, where secondary microbial infections exacerbate an underlying inflammatory response.[11] Clinical trials have demonstrated its potential; a Phase 2 study of a Brilacidin oral rinse for head and neck cancer patients undergoing chemoradiation met its primary endpoint, showing a significant reduction in the incidence of severe OM.[1][12][13][14][15]

Core Mechanism of Action in Oral Mucositis

The therapeutic rationale for Brilacidin in OM is rooted in its ability to intervene at critical stages of the disease's pathogenesis. The development of OM is widely understood as a five-phase process: initiation, primary damage response (upregulation), signal amplification, ulceration, and healing.[3][16] Brilacidin's impact is most profound in mitigating the signaling and amplification phases.

  • Antimicrobial Action : As a cationic molecule, Brilacidin binds to negatively charged components of bacterial membranes, causing depolarization, pore formation, and rapid cell lysis.[7][17] This helps control the microbial burden in the oral cavity, which is known to worsen the severity of ulcerative lesions.

  • Anti-inflammatory & Immunomodulatory Effects : Brilacidin has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.[7][9][11][18] This is achieved by modulating critical inflammatory signaling pathways. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory cascade that is heavily implicated in OM.[2][5][7] By preventing NF-κB activation, Brilacidin effectively dampens the positive feedback loop that amplifies tissue damage.[19]

Signaling Pathway Diagram```dot

Brilacidin_MoA cluster_pathogenesis Oral Mucositis Pathogenesis cluster_brilacidin Brilacidin Intervention Chemo/Radiation Chemo/Radiation ROS_Damage ROS & DNA Damage (Initiation) NFkB_Activation NF-κB Pathway Activation Cytokine_Storm Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) (Amplification) Ulceration Tissue Damage & Ulceration Microbial_Colonization Microbial Colonization Brilacidin Brilacidin Inhibition Inhibition of NF-κB Pathway Inhibition->NFkB_Activation Blocks Antimicrobial Antimicrobial Action (Membrane Disruption) Antimicrobial->Microbial_Colonization Reduces

Caption: Workflow for the hamster radiation-induced oral mucositis model.

  • Animal Acclimatization (Day -7 to -1):

    • House male golden Syrian hamsters (8-10 weeks old) under standard conditions with free access to food and water. [20]Allow a minimum 7-day acclimatization period.

  • Group Allocation and Pre-treatment (Day -1):

    • Randomly assign animals to treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., sterile water or saline).

      • Group 2: Brilacidin (Low Dose, e.g., 1 mg/mL).

      • Group 3: Brilacidin (High Dose, e.g., 10 mg/mL). [7] * Begin topical administration. Gently instill a fixed volume (e.g., 0.5 mL) of the assigned treatment solution into the left cheek pouch three times daily. [7]

  • Mucositis Induction (Day 0):

    • Anesthetize hamsters (e.g., ketamine/xylazine IP injection). [21] * Carefully evert the left buccal pouch, fixing it onto a shielded platform to isolate it from the rest of the body. [21] * Deliver a single, focused dose of radiation (e.g., 40 Gy) to the pouch using a suitable source, such as a clinical linear accelerator or an X-ray irradiator. [22][21]

  • Treatment and Monitoring (Day 1 onwards):

    • Continue the assigned topical treatments three times daily until the study endpoint.

    • Starting on Day 6 (when mucositis typically becomes visible) and every other day thereafter, anesthetize the animals to assess the following:

      • Clinical Scoring: Visually score the severity of mucositis using a validated scale (see Table 1). Photography provides a crucial objective record.

      • Body Weight: Monitor body weight as an indicator of general health and distress. Significant weight loss (>20%) may necessitate humane euthanasia. [22]

  • Endpoint and Tissue Analysis:

    • At predetermined endpoints (e.g., Day 16 for peak mucositis, Day 28 for healing), euthanize the animals.

    • Excise the cheek pouch tissue.

    • Fix one half in 10% neutral buffered formalin for histopathological analysis (H&E staining) to assess ulceration, inflammation, and epithelial integrity.

    • Snap-freeze the other half in liquid nitrogen for biomarker analysis (e.g., ELISA or qPCR to measure levels of TNF-α, IL-1β, IL-6, and NF-κB).

Mucositis Score (WHO) Clinical Description
0Normal mucosa, no signs of mucositis
1Erythema (redness) and soreness
2Erythema and ulcers, but patient can still eat solid food
3Ulcers are extensive, patient cannot eat solid food
4Mucositis is so severe that oral alimentation is not possible
Table 1: Standard World Health Organization (WHO) Oral Mucositis Scoring Scale.

Primary Endpoints for Analysis:

  • Mean daily mucositis score.

  • Peak mucositis score.

  • Duration of severe mucositis (days with score ≥ 3).

Preclinical Evaluation: In Vitro Models

In vitro models offer a high-throughput, controlled environment to dissect the molecular mechanisms of Brilacidin's action on oral epithelial cells, independent of systemic or microbial factors. Three-dimensional (3D) organotypic cultures of oral keratinocytes are particularly valuable as they better replicate the structure and function of the native oral mucosa compared to simple monolayer cultures. [16][23][24]

Protocol 2: Evaluating Brilacidin in a 3D Oral Mucosa Model of Radiation-Induced Injury

This protocol uses a commercially available or lab-grown 3D oral mucosal tissue model to quantify Brilacidin's protective effects against radiation-induced cell death and inflammation.

Experimental Rationale: This model allows for the precise study of Brilacidin's direct effects on keratinocytes. It enables the quantification of changes in cell viability, proliferation, and cytokine release in response to radiation, providing mechanistic insights that complement in vivo findings. [16][25]

  • Model Preparation:

    • Culture 3D oral mucosa equivalents (e.g., from MatTek Corporation or grown in-house by seeding human oral keratinocytes on a fibroblast-contracted collagen gel) according to the manufacturer's instructions. [23]

  • Treatment Groups:

    • Establish experimental groups in multi-well plates (n=3-6 replicates per group):

      • Control (No Radiation, No Treatment)

      • Radiation Only (Vehicle)

      • Radiation + Brilacidin (multiple concentrations, e.g., 1 µM, 10 µM, 50 µM)

      • Brilacidin Only (to test for direct cytotoxicity)

  • Brilacidin Pre-treatment:

    • Add Brilacidin-containing culture medium to the appropriate wells 24 hours prior to irradiation to assess its prophylactic potential.

  • Irradiation:

    • Irradiate the tissues with a clinically relevant dose (e.g., 8 Gy) using an X-ray source. [16]Shield non-irradiated control plates.

  • Post-Irradiation Incubation:

    • Replace the medium with fresh treatment-containing medium after irradiation.

    • Incubate the tissues for a defined period (e.g., 24, 48, or 72 hours) to allow for the development of cellular damage.

  • Endpoint Analysis:

    • Culture Media Analysis: Collect the culture medium from each well and store at -80°C. Use ELISA kits to quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-8). [16] * Cell Viability Assay: Assess tissue viability using a metabolic assay like MTT or PrestoBlue™. This measures the metabolic activity of the cells, which correlates with the number of viable cells. [16] * Histology and Immunohistochemistry (IHC): Fix the tissues, embed in paraffin, and section.

      • Perform H&E staining to observe morphological changes (e.g., loss of stratified layers, pyknotic nuclei). [16] * Perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to quantify the cellular response to damage and treatment.

Summary of Clinical Evidence

Preclinical research is strongly supported by positive clinical data, which provides a compelling rationale for further investigation. Brilacidin has completed a Phase 2 trial that underscores its potential as a preventative treatment for severe OM.

Clinical Trial Identifier Phase Key Findings Reference
NCT023243352Met primary endpoint: Reduced incidence of severe OM (WHO Grade ≥ 3) in patients receiving chemoradiation for Head and Neck Cancer. Brilacidin also delayed the onset and reduced the duration of severe OM. The oral rinse was generally well-tolerated.[1][12][14][26]
Subgroup Analysis2Brilacidin was particularly effective in patients receiving a more aggressive chemotherapy regimen (higher concentration cisplatin), reducing severe OM incidence by up to 80.3% compared to placebo.[15]

Table 2: Key Clinical Trial Results for Brilacidin in Oral Mucositis.

Conclusion

Brilacidin-15N4 Tetrahydrochloride represents a mechanistically robust candidate for the prevention and treatment of oral mucositis. Its unique dual-action profile, targeting both microbial pathogens and the host inflammatory response, aligns perfectly with the complex pathophysiology of the condition. The protocols detailed in this guide provide a validated framework for researchers to rigorously evaluate its efficacy in preclinical models. The in vivo hamster model offers a clinically relevant system to test formulation and dosing strategies, while in vitro 3D tissue models provide a powerful platform for elucidating the specific molecular pathways modulated by Brilacidin. Continued research using these models will be crucial for optimizing its clinical application and realizing its potential to alleviate this debilitating side effect of cancer therapy.

References

  • Brilacidin - Grokipedia. (n.d.).
  • Definition of brilacidin oral rinse - NCI Drug Dictionary - National Cancer Institute. (n.d.).
  • Brilacidin - Innovation Pharmaceuticals Inc. (n.d.).
  • Cationic Antimicrobial Peptides: Current Applications and Future Perspectives in Human Medicine - Gavin Publishers. (2025, July 11).
  • Brilacidin Oral Rinse for Oral Mucositis: Application Notes and Protocols - Benchchem. (2025).
  • Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace. (2017, December 11).
  • Animal Models of Mucositis: Implications for Therapy. (n.d.).
  • Innovation Pharmaceuticals' Brilacidin Shows Promise Across Multiple Therapeutic Areas. (2024, December 30).
  • Development of an in vitro model for radiation-induced effects on oral keratinocytes - PMC. (n.d.).
  • Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC - NIH. (n.d.).
  • Brilacidin: A Synthetic Defensin-Mimetic at the Forefront of Antimicrobial and Anti-inflammatory Innovation - Benchchem. (2025).
  • Innovation Pharmaceuticals and FDA Agree to Waive Initial Pediatric Study Plan Requirement Regarding Brilacidin for the Prevention of Oral Mucositis - FirstWord Pharma. (2019, November 25).
  • Brilacidin - Wikipedia. (n.d.).
  • Provider and Payer Analysis Supports Potential Commercialization of Innovation Pharmaceutical's Brilacidin as a Novel Oral Mucositis Drug Candidate - BioSpace. (2022, July 22).
  • Radiation‐induced oral mucositis hamster model using a linear accelerator enhances clinical relevance of preclinical studies for treatment strategy investigation - PMC. (2021, January 26).
  • Brilacidin for the Prevention of Severe Oral Mucositis - Innovation Pharmaceuticals Inc. (2017, August 7).
  • A Rat Model of Oral Mucositis Induced by Cancer Chemotherapy for Quantitative Experiments | Anticancer Research. (2020, May 15).
  • Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - Taylor & Francis. (2014, August 11).
  • Patient-derived oral mucosa organoids as an in vitro model for methotrexate induced toxicity in pediatric acute lymphoblastic leukemia | PLOS One. (2020, May 18).
  • Efficacy of Superoxide Dismutase Mimetic M40403 in Attenuating Radiation-Induced Oral Mucositis in Hamsters | Clinical Cancer Research - AACR Journals. (2008, July 1).
  • Review Article Supports Brilacidin's Therapeutic Potential as a Defensin-Mimetic Drug Candidate - Innovation Pharmaceuticals Inc. (2020, March 6).
  • Radiation‐Induced Oral Mucositis Hamster Model Using a Linear Accelerator Enhances Clinical Relevance of Preclinical Studies for Treatment Strategy Investigation - UKnowledge. (2021, January 26).
  • Abstract 30: The development of a 3D cell-culture model of drug-induced oral mucositis. (2019, July 1).
  • Study of the Effects of Brilacidin Oral Rinse on Radiation-induced Oral Mucositis in Patients With Head and Neck Cancer (Brilacidin). (2019, January 16). Retrieved from [Link]

  • A Mouse Model for Oral Mucositis Induced by Cancer Chemotherapy - Anticancer Research. (2018, January 15).
  • Single-Dose Radiation-Induced Oral Mucositis Mouse Model - Frontiers. (2016, June 26).
  • Animal models of chemotherapy-induced mucositis: translational relevance and challenges. (n.d.).
  • In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems - PMC. (2025, February 11).
  • Brilacidin, a COVID‐19 Drug Candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E and NL63 through targeting both the virus and the host cell - ResearchGate. (n.d.). Retrieved from [Link]

  • Transcriptome Sequencing Reveals the Mechanism behind Chemically Induced Oral Mucositis in a 3D Cell Culture Model - MDPI. (2023, March 6).
  • Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... (2018, April 9).
  • Effect of topical clonidine on the duration and severity of radiation-induced oral mucositis (OM) in a translational hamster model. | Journal of Clinical Oncology - ASCO Publications. (2014, May 20).
  • A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae. (2025, June 5).
  • Brilacidin's Mechanism of Action; Targeting the IL-17 Pathway. (2017, June 23).
  • The Journey of Brilacidin: From Innate Immunity to a Novel Therapeutic Candidate - Benchchem. (2025).
  • Anti-Inflammatory Cytokines: Important Immunoregulatory Factors Contributing to Chemotherapy-Induced Gastrointestinal Mucositis - PMC. (n.d.).
  • Addressing Pain in Oral Mucositis: Narrative Review of Current Practic | JPR. (2025, July 23).
  • Systemic Anti-Inflammatory Agents in the Prevention of Chemoradiation-Induced Mucositis: A Review of Randomised Controlled Trial - Semantic Scholar. (2024, May 6).
  • Pro-inflammatory cytokines play a key role in the development of radiotherapy-induced gastrointestinal mucositis. (2010, March 16).

Sources

preparing Brilacidin-15N4 Tetrahydrochloride stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Brilacidin (PMX-30063) is a fully synthetic, defensin-mimetic arylamide foldamer designed to target bacterial cell membranes.[1][2] Its structural complexity—possessing a cationic amphiphilic backbone—presents unique challenges in bioanalysis, particularly regarding surface adsorption and solubility.[1]

Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled (SIL) analog used as the Internal Standard (IS) for LC-MS/MS quantification.[1][2] The incorporation of four Nitrogen-15 (


) atoms provides a mass shift of approximately +4 Da, ensuring differentiation from the analyte while maintaining identical chromatographic behavior and ionization efficiency.[2]

This guide details the Gold Standard Protocol for preparing stock solutions, emphasizing the mitigation of non-specific binding (NSB) and hygroscopic weighing errors.

Physicochemical Profile & Stoichiometry

Accurate quantification requires precise correction for the salt form and isotopic mass difference.

Table 1: Chemical Specifications

PropertyBrilacidin (Parent Drug)Brilacidin-15N4 (Internal Standard)
Core Formula


Salt Form Tetrahydrochloride (

)
Tetrahydrochloride (

)
Free Base MW ~936.91 g/mol ~940.88 g/mol (+3.97 Da)
Salt MW ~1082.75 g/mol ~1086.72 g/mol
Solubility Water (Freely soluble), DMSO, MeOHWater, DMSO, MeOH
pKa Basic (multiple guanidino groups)Basic

Critical Calculation Note: When weighing the Tetrahydrochloride salt, you must apply a correction factor to determine the concentration of the active moiety (Free Base).


[1][2]

Material Science: The "Sticky Peptide" Problem

Brilacidin is a cationic amphiphile .[1][2] It possesses positive charges (guanidino/pyrimidine groups) that bind electrostatically to negatively charged silanols in glass, and hydrophobic regions that bind to standard polypropylene.[1][2]

  • The Risk: Loss of IS concentration during transfer steps leads to variable response ratios in LC-MS, ruining assay precision (

    
    ).[1][2]
    
  • The Solution:

    • Labware: Use Protein LoBind® (Eppendorf) or equivalent low-retention polypropylene tubes.[1][2] NEVER use standard borosilicate glass for low-concentration working solutions.[1][2]

    • Solvent Chemistry: Acidification (0.1% Formic Acid) maintains protonation, keeping the molecule soluble and reducing hydrophobic aggregation.[1][2]

Diagrammatic Workflow

The following diagram illustrates the critical decision pathways for solvent selection and handling to prevent adsorption losses.

Brilacidin_Workflow Start Solid Brilacidin-15N4 (Tetrahydrochloride Salt) Weighing Weighing Strategy: Difference Weighing or Whole Vial Dissolution Start->Weighing Solvent Primary Solvent Selection: 50% H2O / 50% DMSO + 0.1% Formic Acid Weighing->Solvent Dissolve Stock Primary Stock Solution (1.0 mg/mL) Solvent->Stock Decision Downstream Use? Stock->Decision Storage Long Term Storage -80°C (Amber Vials) Decision->Storage Archive Working Working Standard Prep (Serial Dilution) Decision->Working Daily Use Critical CRITICAL STEP: Use LoBind PP Tubes Avoid Glass! Working->Critical Mandatory

Figure 1: Workflow for Brilacidin-15N4 preparation emphasizing solvent choice and surface material compatibility.

Protocol A: Primary Stock Preparation (1.0 mg/mL)[1][2]

Objective: Create a stable, high-concentration master stock. Reagents:

  • Brilacidin-15N4 Tetrahydrochloride (Solid).[1][2]

  • Dimethyl Sulfoxide (DMSO), LC-MS Grade.[1][2][3]

  • Water, LC-MS Grade.[1][2]

  • Formic Acid (FA), LC-MS Grade.[1][2]

Step-by-Step:

  • Equilibration: Allow the lyophilized vial of Brilacidin-15N4 to reach room temperature (20–25°C) before opening. This prevents condensation from forming on the hygroscopic salt.

  • Solvent Preparation: Prepare a Dissolution Solvent of 50:50 (v/v) Water:DMSO containing 0.1% Formic Acid.[1][2]

    • Rationale: DMSO ensures solubility of the hydrophobic regions; Water/Acid ensures the salt dissociates fully and prevents aggregation.

  • Gravimetric Dissolution (Preferred):

    • Place the unopened vial on an analytical microbalance (5-digit precision).[1][2] Record weight (

      
      ).[1][2]
      
    • Add approximately 1 mL of Dissolution Solvent directly to the vial.

    • Vortex gently for 2 minutes. Ensure no powder remains on the cap.

    • Transfer the solution to a tared 2 mL Amber Polypropylene (LoBind) tube.

    • Rinse the original vial with 0.5 mL solvent and add to the tube.

    • Weigh the final solution mass (

      
      ) and calculate exact concentration using density (
      
      
      
      g/mL for 50% DMSO).
    • Alternative: If weighing powder directly, use a static-free spatula and weigh by difference into a LoBind tube.[1][2]

  • Labeling: Label as "Brilacidin-15N4 Primary Stock [Conc]", Date, and Operator.

Protocol B: Working Standard Preparation

Objective: Create spiking solutions for calibration curves. Diluent: 50:50 Methanol:Water + 0.1% Formic Acid.[1][2] (Methanol is preferred here for faster evaporation during dry-down steps if required, or better compatibility with mobile phases).[1][2]

Table 2: Serial Dilution Scheme

StepSource SolutionVolume Source (

L)
Volume Diluent (

L)
Final Conc. (Free Base)Tube Type
WS-1 Primary Stock100900100

g/mL
LoBind PP
WS-2 WS-110090010

g/mL
LoBind PP
WS-3 WS-250950500 ng/mLLoBind PP
IS-Spike WS-3VariableVariableTarget IS Conc.[1][2]LoBind PP

Critical Technique:

  • Pre-wetting: Pre-rinse pipette tips with the diluent before aspirating the Brilacidin solution to saturate binding sites on the tip plastic.

  • Mixing: Vortex each dilution for at least 20 seconds. Do not invert-mix only.

Quality Control & Validation

Before using the IS for critical study samples, validate the stock.

  • System Suitability: Inject the IS-Spike solution (e.g., 500 ng/mL) onto the LC-MS.[1][2]

    • Acceptance: Peak shape should be symmetrical (Tailing factor < 1.5).[1][2] Retention time must match the unlabeled Brilacidin standard within ±0.05 min.

  • Purity Check (Q1 Scan): Perform a precursor ion scan.[1][2]

    • Expectation: Predominant peak at

      
       or 
      
      
      
      charge states shifted by the appropriate mass (e.g.,
      
      
      or
      
      
      m/z units per charge state relative to parent).[1][2]
    • Interference: Ensure no signal is observed at the unlabeled Brilacidin mass transition (Isotopic Purity Check).[2]

Storage & Stability

  • Primary Stock (1 mg/mL): Stable for 6 months at -80°C. Store in Amber LoBind tubes. Avoid repeated freeze-thaw (>3 cycles).[1][2]

  • Working Solutions (< 10

    
    g/mL):  Unstable long-term due to adsorption.[1][2] Prepare fresh daily  or store at 4°C for maximum 1 week.
    
  • Adsorption Warning: If peak areas decrease over a run sequence, the IS is likely adsorbing to the autosampler vial walls. Switch to Polypropylene autosampler vials immediately.

References

  • Mensa, B., et al. (2014).[1][2] "Comparative efficacy of a synthetic mimetic of an antimicrobial peptide."[4][5] Journal of Medicinal Chemistry. Link

  • Kristensen, K., et al. (2015).[1][2] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2][6] Link

  • PubChem Compound Summary. (2025). "Brilacidin Tetrahydrochloride."[1][2][4][7][8][9] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Application Note: Time-Kill Kinetics and LC-MS/MS Bioanalysis of Brilacidin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting pharmacodynamic profiling of Brilacidin , a host defense protein (HDP) mimetic.[1]

It specifically addresses the integration of Brilacidin-15N4 Tetrahydrochloride (the stable isotope-labeled variant) as a critical Internal Standard (IS) for the bioanalytical quantification of drug concentrations during Time-Kill Kinetic assays.

Compound: Brilacidin Tetrahydrochloride & Brilacidin-15N4 Tetrahydrochloride (Internal Standard) Application: Pharmacodynamics (PD), Bactericidal Kinetics, and Bioanalytical Quantification Version: 2.0 (High-Throughput Compatible)[1]

Executive Summary & Mechanism

Brilacidin is a synthetic, non-peptide HDP mimetic that functions by disrupting bacterial cell membranes.[1][2] Unlike traditional antibiotics that target specific enzymatic pathways, Brilacidin acts by mimicking the amphiphilic properties of natural defensins, leading to rapid membrane depolarization and cell death.[1]

The Role of Brilacidin-15N4: In high-precision time-kill assays, nominal dosing concentrations often deviate from actual exposure due to non-specific binding (plasticware adsorption) or matrix effects in bacterial broth.[1] Brilacidin-15N4 Tetrahydrochloride (containing four Nitrogen-15 atoms) serves as the Stable Isotope Internal Standard (SIIS) .[1] It is spiked into assay aliquots prior to LC-MS/MS analysis to normalize for:

  • Ionization Suppression: Compensates for matrix effects in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Extraction Efficiency: Corrects for recovery losses during protein precipitation.

  • Quantification Accuracy: Ensures the PK/PD correlation is based on measured rather than theoretical drug levels.

Visualizing the Mechanism of Action

The following diagram illustrates the sequential attack of Brilacidin on the bacterial envelope, a process distinct from cell-wall synthesis inhibitors like beta-lactams.[1]

Brilacidin_MOA Brilacidin Brilacidin (Cationic Amphiphile) Membrane Bacterial Membrane (Anionic Surface) Brilacidin->Membrane Electrostatic Attraction Insertion Membrane Insertion & Stress Induction Membrane->Insertion Hydrophobic Interaction Depolarization Depolarization (Loss of Membrane Potential) Insertion->Depolarization Pore Formation / Disruption Lysis Cell Death / Lysis Depolarization->Lysis Irreversible Damage

Figure 1: Mechanism of Action.[1] Brilacidin targets the anionic bacterial membrane, causing insertion, depolarization, and rapid bactericidal activity.[1]

Experimental Materials

Reagents
ComponentSpecificationPurpose
Analyte Brilacidin TetrahydrochlorideActive Pharmaceutical Ingredient (API) for killing.[1][3][4][5]
Internal Standard Brilacidin-15N4 Tetrahydrochloride Stable isotope reference for LC-MS/MS normalization.[1]
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard physiological cation levels (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L).[1][6]
Quenching Agent Cold Saline (0.9% NaCl) or PBSStops bacterial growth immediately upon sampling.[1]
Extraction Solvent Acetonitrile with 0.1% Formic AcidProtein precipitation and analyte extraction.
Instrumentation
  • Incubator: Orbital shaker set to 35°C ± 2°C.

  • LC-MS/MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

Protocol Part A: Time-Kill Kinetic Assay

Objective: Determine the rate of bactericidal activity over a 24-hour period.

Step 1: Inoculum Preparation

  • Grow the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) overnight on non-selective agar.

  • Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilute 1:100 in CAMHB to achieve a starting inoculum of ~1.5 × 10⁶ CFU/mL.

Step 2: Dosing Setup Prepare 10 mL volumes in sterile glass tubes (glass is preferred to minimize adsorption of cationic peptides).

  • Growth Control: 10 mL Inoculated CAMHB + Solvent Vehicle.

  • Sterility Control: 10 mL Uninoculated CAMHB.

  • Treatment Arms: 10 mL Inoculated CAMHB + Brilacidin at 1x, 2x, 4x, and 8x MIC (Minimum Inhibitory Concentration).[1]

Step 3: Incubation and Sampling

  • Incubate tubes at 35°C with shaking (200 rpm).

  • Sampling Time Points: 0, 1, 2, 4, 6, 8, and 24 hours.

  • Aliquot Withdrawal: At each time point, remove two separate aliquots :

    • Aliquot A (Biology): 100 µL for serial dilution and plating (CFU counting).

    • Aliquot B (Chemistry): 50 µL for LC-MS/MS quantification (transfer to a tube containing Brilacidin-15N4 ).

Protocol Part B: Bioanalytical Quantification (LC-MS/MS)

Objective: Quantify the exact Brilacidin concentration at each time point using Brilacidin-15N4 correction.

Step 1: Internal Standard (IS) Spiking [1]

  • Stock Prep: Dissolve Brilacidin-15N4 Tetrahydrochloride in water to 1 mg/mL. Dilute to a working concentration of 500 ng/mL in Acetonitrile (Precipitation Solvent).[1]

  • Procedure:

    • Place Aliquot B (50 µL bacterial broth sample) into a 1.5 mL microcentrifuge tube.

    • Immediately add 200 µL of Acetonitrile containing Brilacidin-15N4 (IS) .

    • Note: This step simultaneously quenches metabolism and spikes the sample with the IS, ensuring that any subsequent loss during vortexing or centrifugation is accounted for by the isotope.

Step 2: Extraction

  • Vortex samples vigorously for 30 seconds to precipitate proteins and lyse residual cells.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase conditions).

Step 3: LC-MS/MS Parameters [1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Analyte (Brilacidin): Monitor precursor [M+4H]⁴⁺ to product fragment.[1] (Consult specific tuning data; typically m/z transitions around 235 -> fragment).

    • IS (Brilacidin-15N4): Monitor precursor [M(15N4)+4H]⁴⁺.[1] The mass shift will be +4 Da / z (if z=1) or +1 Da (if z=4).[1] Ensure resolution separates the isotope peaks.

Workflow Visualization

The following diagram details the parallel processing of biological and chemical samples, highlighting the integration of the 15N4 standard.

TimeKill_Workflow cluster_Sampling Sampling (T = 0, 1, 2, 4, 8, 24h) Culture Bacterial Culture (CAMHB) Dosing Add Brilacidin (1x - 8x MIC) Culture->Dosing Incubation Incubation 35°C, Shaking Dosing->Incubation Sample Remove Aliquot Incubation->Sample Split_Bio Aliquot A: Biology Sample->Split_Bio Split_Chem Aliquot B: Chemistry Sample->Split_Chem Plating Serial Dilution & Plating Split_Bio->Plating IS_Spike Add Brilacidin-15N4 (Internal Standard) Split_Chem->IS_Spike Immediate Quench CFU_Data CFU/mL Data (Kill Curve) Plating->CFU_Data Conc_Data Drug Conc. Data (Stability/Exposure) CFU_Data->Conc_Data PK/PD Correlation LCMS LC-MS/MS Analysis IS_Spike->LCMS LCMS->Conc_Data

Figure 2: Integrated Workflow. Aliquot A determines bacterial survival; Aliquot B (spiked with Brilacidin-15N4) verifies drug exposure.[1]

Data Analysis & Interpretation

Bactericidal Definition

A compound is defined as bactericidal if it achieves a


 reduction in CFU/mL (99.9% killing) from the starting inoculum.[1]
PK/PD Correlation

Using the data from the LC-MS/MS (normalized by Brilacidin-15N4), calculate the Area Under the Curve (AUC) for the drug concentration over 24 hours.[1] Plot AUC/MIC ratios against the Log Reduction in CFU.

  • Why this matters: Brilacidin is a concentration-dependent killer.[1] If the LC-MS/MS data shows a rapid drop in drug concentration (due to instability or non-specific binding), the "Kill Curve" might plateau.[1] The 15N4 standard allows you to distinguish between bacterial resistance (drug is present but not working) and assay artifacts (drug was lost to the plastic).[1]

Data Summary Table
ParameterDefinitionAcceptance Criteria
Time-Kill Endpoint

Log₁₀ CFU/mL at 24h
Bactericidal if reduction

3 log₁₀.[1]
IS Recovery Response of Brilacidin-15N4Consistency within ±15% across all samples.[1]
Linearity LC-MS/MS Calibration Curve

(using 1/x² weighting).
Quantification Range Lower/Upper LimitsTypically 10 ng/mL to 10,000 ng/mL.

References

  • Mensa, B., et al. (2014). "Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16."[1] Antimicrobial Agents and Chemotherapy.[3][7] (Demonstrates membrane depolarization mechanism).

  • Wilhelm, M. J., et al. (2025). "Antimicrobial Activity of Brilacidin against E. coli."[1] ACS Infectious Diseases.[8] (Details membrane permeability and kinetic behavior). [1]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline." CLSI Document M26-A. (Standard protocol for time-kill assays).
  • Kowalska-Krochmal, B., et al. (2021). "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance."[1] Pathogens.[2][3][5][9][10] (Context for MIC and kinetic interpretation).

Sources

Application Notes and Protocols for Evaluating Brilacidin-15N4 Tetrahydrochloride in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant (MDR) pathogens necessitates innovative therapeutic strategies, among which antibiotic combination therapy is paramount. Brilacidin, a novel non-peptide Host Defense Protein (HDP) mimetic, presents a compelling case for combination use due to its unique mechanism of action.[1] It functions by rapidly disrupting bacterial cell membranes, a mechanism that is less prone to the development of resistance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of Brilacidin-15N4 Tetrahydrochloride in combination with conventional antibiotics. We detail field-proven, self-validating protocols for in vitro synergy screening via checkerboard and time-kill assays, and for in vivo efficacy confirmation using established animal models. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Rationale for Brilacidin Combination Therapy

Brilacidin is a synthetic, small-molecule arylamide foldamer designed to mimic the amphiphilic properties of natural defensins, a key component of the innate immune system.[1][3] Its primary antibacterial mechanism involves the targeted disruption of microbial cell membranes, leading to depolarization and rapid bactericidal activity.[2] This direct physical disruption is a significant departure from the metabolic targets of many conventional antibiotics.

The strategic combination of Brilacidin with other antibiotics is predicated on several key advantages:

  • Synergistic Efficacy: Brilacidin's membrane-permeabilizing action may facilitate the entry of other antibiotics that have intracellular targets, leading to a synergistic effect where the combined potency is greater than the sum of the individual agents.

  • Overcoming Resistance: Combination therapy can be effective against strains resistant to one or more of the component drugs.

  • Broadening the Spectrum: Combining a broad-spectrum agent like Brilacidin with a narrower-spectrum antibiotic can provide comprehensive coverage in empirical treatment scenarios.

  • Reducing Resistance Development: The multi-target approach of combination therapy can decrease the probability of spontaneous resistance mutations emerging.

This guide provides the necessary protocols to systematically quantify these potential advantages, moving from high-throughput in vitro screening to definitive in vivo validation.

In Vitro Synergy Assessment: Quantifying Interactions

The initial phase of evaluation involves quantifying the nature of the interaction between Brilacidin and a partner antibiotic in vitro. The two most robust and widely accepted methods are the checkerboard assay, for determining the Fractional Inhibitory Concentration (FIC) index, and the time-kill curve analysis, for assessing the dynamics of bacterial killing.[4]

Protocol: Checkerboard Broth Microdilution Assay

The checkerboard assay is a two-dimensional titration method that systematically evaluates numerous concentration pairings of two drugs to determine their combined effect on microbial growth.[5][6]

2.1.1 Principle of the Method

Serial dilutions of Brilacidin are prepared along one axis of a 96-well microtiter plate, while serial dilutions of the partner antibiotic are made along the perpendicular axis. Each well is then inoculated with a standardized bacterial suspension. The resulting matrix of combinations allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination. The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[7]

2.1.2 Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exec Execution & Analysis bact_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension bact_prep->inoculate drugA_prep Prepare Brilacidin Stock Solution plate_setup Create 2D Dilution Matrix in 96-Well Plate drugA_prep->plate_setup drugB_prep Prepare Partner Antibiotic Stock Solution drugB_prep->plate_setup plate_setup->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard synergy assay.

2.1.3 Detailed Protocol

  • Materials and Reagents:

    • Brilacidin-15N4 Tetrahydrochloride (MW: 1082.7 g/mol )[8]

    • Partner antibiotic of interest

    • Test bacterial strain (e.g., MRSA ATCC 43300)

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well U-bottom microtiter plates

    • Spectrophotometer and plate reader (optional)

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony into TSB or CAMHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[5]

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a final working concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Drug A (Brilacidin): In column 1, add 50 µL of a Brilacidin solution at 4x the highest desired concentration. Perform 2-fold serial dilutions (50 µL) across the plate from column 1 to column 10. Discard the final 50 µL from column 10.

    • Drug B (Partner Antibiotic): In row A, add 100 µL of a Drug B solution at 2x the highest desired concentration. Perform 2-fold serial dilutions (50 µL) down the plate from row A to row G. Discard the final 50 µL from row G.

    • This setup creates a checkerboard matrix. Column 11 will serve as the Drug B only control, and Row H will serve as the Drug A only control. Well H12 is the growth control (no drug).

  • Inoculation and Incubation:

    • Inoculate each well (except a sterility control well) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL, and the final bacterial concentration will be approx. 7.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Determine the MIC for each drug alone and for every combination by identifying the well with the lowest drug concentration showing no visible growth.

    • Calculate the FIC Index (FICI) using the following formulas[4]:

      • FIC of Drug A (FICₐ) = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B (FICₑ) = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FICₐ + FICₑ

    • Interpret the FICI value to classify the interaction[4][7]:

FICI ValueInteractionInterpretation
≤ 0.5Synergy The combined effect is significantly greater than the sum of individual effects.
> 0.5 to ≤ 4.0Indifference/Additive The combined effect is equal to or the simple sum of individual effects.
> 4.0Antagonism The combined effect is less than that of the individual drugs.
Protocol: Time-Kill Curve Analysis

While the checkerboard assay provides a static measure of synergy, the time-kill assay offers dynamic insight into the rate and extent of bactericidal activity over a 24-hour period.[4][9]

2.2.1 Principle of the Method

A standardized bacterial culture is exposed to fixed concentrations of Brilacidin alone, the partner antibiotic alone, and the combination of both. Aliquots are removed at specified time intervals, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time reveals the killing kinetics.[10][11]

2.2.2 Experimental Workflow: Time-Kill Assay

TimeKill_Workflow cluster_exposure Exposure Conditions start Prepare Standardized Bacterial Culture control Growth Control (No Drug) drug_a Brilacidin Alone (e.g., 0.5x MIC) drug_b Partner Drug Alone (e.g., 0.5x MIC) combo Brilacidin + Partner Drug (e.g., 0.5x MIC each) sampling Sample at Time Points (0, 2, 4, 8, 24h) control->sampling drug_a->sampling drug_b->sampling combo->sampling plating Serial Dilution & Plating sampling->plating incubation Incubate Plates (24h at 37°C) plating->incubation counting Count Colonies (CFU) incubation->counting analysis Plot log10 CFU/mL vs. Time & Analyze Curves counting->analysis

Caption: Workflow for the time-kill curve analysis.

2.2.3 Detailed Protocol

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in CAMHB, adjusted to ~1 x 10⁶ CFU/mL.

    • Prepare flasks with the following conditions, using drug concentrations determined from prior MIC testing (e.g., 0.5x MIC):

      • Growth Control (no antibiotic)

      • Brilacidin alone

      • Partner antibiotic alone

      • Brilacidin + Partner antibiotic combination

  • Execution:

    • Inoculate each flask with the prepared bacterial culture.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[12]

    • Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

    • Incubate plates at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Count the colonies on each plate and calculate the CFU/mL for each time point.

    • Plot the mean log₁₀ CFU/mL versus time for each condition.

    • Interpret the results based on the change in bacterial count after 24 hours[4]:

      • Synergy: ≥ 2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

      • Indifference: < 2 log₁₀ decrease but > 2 log₁₀ increase in CFU/mL by the combination compared to the most active single agent.

      • Antagonism: ≥ 2 log₁₀ increase in CFU/mL by the combination compared to the most active single agent.

Time-Kill Curve Analysis Results
Bacterial Count (log₁₀ CFU/mL) at 24 hours
Growth Control: 9.0
Brilacidin (0.5x MIC): 6.5
Antibiotic X (0.5x MIC): 7.0
Combination: 4.2
Result: The combination shows a 2.3 log₁₀ reduction compared to Brilacidin alone, indicating Synergy .

In Vivo Efficacy Assessment: From Bench to Preclinical Model

Positive in vitro synergy is a strong indicator but requires validation in a complex biological system. In vivo models are essential to assess the effects of pharmacokinetics, host immune interactions, and overall therapeutic efficacy.[13]

Protocol: Murine Sepsis/Peritonitis Model

The murine sepsis model is a gold-standard for evaluating systemic antibacterial efficacy.[14][15]

3.1.1 Principle of the Method

Mice are infected via intraperitoneal (IP) injection with a lethal or sub-lethal dose of bacteria. Treatment is administered at a specified time post-infection. Efficacy is measured by either survival over a period of days or by quantifying the reduction in bacterial burden in key sites like the peritoneal fluid and blood after a shorter treatment course.[16]

3.1.2 Detailed Protocol

  • Animal and Bacterial Preparation:

    • Use immunocompetent mice (e.g., BALB/c or C57BL/6), acclimated for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Prepare a mid-log phase culture of the test pathogen. Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mouse), which should be determined in pilot studies.

  • Infection and Treatment:

    • Inject the bacterial suspension intraperitoneally (IP).

    • At a clinically relevant time point (e.g., 1-2 hours post-infection), randomize mice into treatment groups:

      • Vehicle Control (e.g., saline)

      • Brilacidin alone

      • Partner antibiotic alone

      • Brilacidin + Partner antibiotic combination

    • Administer treatments via a relevant route (e.g., intravenous, subcutaneous, or intraperitoneal).

  • Endpoint Measurement:

    • Survival Study: Monitor mice for morbidity and mortality for 7-14 days. Plot survival using a Kaplan-Meier curve.

    • Bacterial Burden Study: At a defined endpoint (e.g., 24 hours post-treatment), euthanize mice. Collect peritoneal lavage fluid and blood. Serially dilute and plate samples to determine CFU/mL or CFU/organ.

  • Data Analysis:

    • For survival studies, use the log-rank test to compare survival curves between groups.

    • For bacterial burden studies, compare the log₁₀ CFU counts between groups using appropriate statistical tests (e.g., ANOVA or t-test). A synergistic combination should result in a significantly greater reduction in bacterial load than the single agents.

Protocol: Galleria mellonella (Wax Moth Larva) Model

For higher-throughput or preliminary in vivo screening, the G. mellonella model is a valuable, ethically favorable alternative.[17] Its innate immune system shares structural similarities with that of vertebrates, and it has shown good correlation with murine models for antimicrobial efficacy studies.

3.2.1 Experimental Workflow: G. mellonella Model

G_mellonella_Workflow select_larvae Select Healthy Larvae (Weight & Color) infect Inject Bacterial Suspension into Hemocoel select_larvae->infect treat Inject Therapeutic Agents (Different Proleg) infect->treat incubate Incubate at 37°C treat->incubate monitor Monitor Survival Daily (e.g., for 72h) incubate->monitor analyze Generate Kaplan-Meier Survival Curves monitor->analyze

Caption: Workflow for the Galleria mellonella survival assay.

3.2.2 Detailed Protocol

  • Larvae and Inoculum:

    • Select final-instar G. mellonella larvae of a consistent size and color, weighing approximately 250-350 mg.

    • Prepare a bacterial inoculum in sterile PBS at a pre-determined lethal dose (e.g., 10⁵ CFU/larva).

  • Infection and Treatment:

    • Using a Hamilton syringe, inject 10 µL of the bacterial suspension into the hemocoel via one of the last prolegs.

    • At 1-2 hours post-infection, inject 10 µL of the therapeutic agent(s) into a different proleg. Include a vehicle control group.

  • Incubation and Monitoring:

    • Place larvae in petri dishes and incubate at 37°C in the dark.

    • Record survival at 24-hour intervals for 3-5 days. Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis:

    • Plot survival data as Kaplan-Meier curves and analyze for statistical significance using the log-rank test. A significant increase in survival for the combination group compared to monotherapy groups indicates in vivo efficacy.

Potential Mechanism of Synergy

The synergistic interaction between Brilacidin and many classes of antibiotics can be attributed to its distinct membrane-disrupting mechanism of action. By creating pores or destabilizing the bacterial membrane, Brilacidin can effectively lower the barrier for other drugs to enter the cell and reach their intracellular targets, such as ribosomes (aminoglycosides, macrolides) or DNA gyrase (fluoroquinolones).

Synergy_Mechanism cluster_cell Bacterial Cell membrane Outer Membrane Periplasmic Space Cytoplasmic Membrane target Intracellular Target (e.g., Ribosome, DNA) membrane:f2->target Inhibits Target cytoplasm Cytoplasm brilacidin Brilacidin brilacidin->membrane:f0 Disrupts Membrane Integrity antibiotic Partner Antibiotic antibiotic->membrane:f0 Blocked or Slow Entry facilitated_entry Facilitated Entry

Caption: Proposed mechanism of synergy for Brilacidin.

Conclusion

The evaluation of Brilacidin in combination with other antibiotics requires a systematic and multi-faceted approach. The protocols outlined in this document provide a robust framework for this process. By starting with the high-throughput checkerboard assay to screen for synergy, followed by dynamic confirmation with time-kill analysis, researchers can build a strong in vitro case for specific combinations. Subsequent validation in relevant in vivo models like the murine sepsis or G. mellonella assays is critical for demonstrating preclinical efficacy. This comprehensive evaluation pathway is essential for identifying and advancing promising Brilacidin-based combination therapies to combat the growing threat of antimicrobial resistance.

References

  • Wikipedia. Brilacidin. [Link]

  • Hu, Y., Jo, H., DeGrado, W. F., & Wang, J. (2022). Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell. Journal of Medical Virology, 94(5), 2188–2200. [Link]

  • Innovation Pharmaceuticals Inc. (2017). Brilacidin's Mechanism of Action; Targeting the IL-17 Pathway. [Link]

  • Mensa, B., et al. (2014). Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. Antimicrobial Agents and Chemotherapy, 58(9), 5136–5145. [Link]

  • Bio-protocol. Checkerboard (synergy) assays. [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Djeunang, R. F., et al. (2024). Antibiotic synergy against Staphylococcus aureus: a systematic review and meta-analysis. Antimicrobial Agents and Chemotherapy. [Link]

  • White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918. [Link]

  • GARDP Revive. Checkerboard assay. [Link]

  • ResearchGate. Antibiotic Synergy Test: Checkerboard Method on Multi Drug Resistant Pseudomonas aeruginosa. [Link]

  • PubMed. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell. [Link]

  • Garcia, L. S. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101282. [Link]

  • Sader, H. S., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ Open, 10(7), e036493. [Link]

  • Banik, N., & Shamsuzzaman, S. M. (2021). Evaluation of Effectiveness of Antibiotic Combination Therapy in Multi Drug Resistant Escherichia Coli in Vitro and in Vivo. Fortune Journal of Health Sciences, 4, 470-478. [Link]

  • Montero, M. M., et al. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum, 9(2), e00585-21. [Link]

  • ResearchGate. Efficacy of brilacidin as a combinatorial strategy as assessed in... [Link]

  • Spencer, J., et al. (2022). Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy. Open Forum Infectious Diseases, 9(Suppl 2), ofac492-011. [Link]

  • ResearchGate. Time-kill curves for single-drug and two-drug combinations. [Link]

  • Al-Zahrani, A. A., et al. (2025). Time-Kill Curve Analysis of Fucoidan Combination with Conventional Antibiotics against Biofilms Formation of Methicillin-Resistant Staphylococcus aureus and Acinetobacter baumannii Clinical Isolates. Chemotherapy, 70(2), 53–64. [Link]

  • Foerster, S., et al. (2015). Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae. Frontiers in Microbiology, 6, 1342. [Link]

  • Foerster, S., et al. (2015). Time-kill curve analysis and pharmacodynamic functions for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. bioRxiv. [Link]

  • de Castro, P. A., et al. (2024). Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus. Microbiology Spectrum. [Link]

  • Lázaro-Díez, M., et al. (2021). Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. Journal of Antimicrobial Chemotherapy, 76(4), 986–993. [Link]

  • Zhao, M., et al. (2021). In vitro and in vivo Effect of Antimicrobial Agent Combinations Against Carbapenem-Resistant Klebsiella pneumoniae with Different Resistance Mechanisms. Infection and Drug Resistance, 14, 899–909. [Link]

  • PubMed. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. [Link]

  • Inxight Drugs. BRILACIDIN TETRAHYDROCHLORIDE. [Link]

  • ResearchGate. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. [Link]

Sources

Brilacidin-15N4 Tetrahydrochloride application in COVID-19 research studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Brilacidin-15N4 Tetrahydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the bioanalytical quantification of Brilacidin in COVID-19 pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1]

Part 1: The Molecule & The Mission

Context: Brilacidin in COVID-19 Therapeutics

Brilacidin (PMX-30063) is a synthetic, non-peptidic defensin-mimetic .[1][2][3][4] Unlike traditional antivirals that target viral proteins (e.g., proteases), Brilacidin exhibits a dual mechanism of action against SARS-CoV-2:[1][5][6][7][8]

  • Virucidal Action: Directly disrupts the integrity of the viral envelope.

  • Host-Targeting: Binds to Heparan Sulfate Proteoglycans (HSPGs) on the host cell surface, blocking the initial attachment of the SARS-CoV-2 Spike protein.[1][5][9]

Because Brilacidin targets the host and the viral membrane rather than a specific viral mutation, it retains efficacy against various variants of concern.

The Role of Brilacidin-15N4 Tetrahydrochloride

In clinical trials (e.g., NCT04784897) and preclinical distribution studies, precise quantification of Brilacidin in plasma, lung tissue, and tracheal aspirates is critical.[1]

  • The Challenge: Biological matrices from COVID-19 patients often contain high levels of acute-phase proteins (e.g., CRP, fibrinogen) and cytokines (IL-6), which cause significant matrix effects (ion suppression/enhancement) in Mass Spectrometry.[1]

  • The Solution: Brilacidin-15N4 is the isotopologue of Brilacidin where four Nitrogen-14 atoms are replaced with Nitrogen-15 (

    
    ).[1]
    
    • Mass Shift: +4 Da relative to the parent drug.

    • Function: It co-elutes with Brilacidin, experiencing the exact same matrix effects and ionization efficiency, allowing for normalization of data and absolute quantification accuracy.

Part 2: Material Science & Handling

Compound Specifications
PropertyBrilacidin (Analyte)Brilacidin-15N4 (Internal Standard)
Formula (Free Base)


Molar Mass (Free Base) ~936.92 g/mol ~940.89 g/mol (+4 Da)
Salt Form Tetrahydrochloride (

)
Tetrahydrochloride (

)
Solubility Water, DMSO, MethanolWater, DMSO, Methanol
Storage -20°C (Desiccated)-80°C (Stock solution)
Critical Handling Note: Adsorption

Brilacidin is a cationic amphiphile . It adheres strongly to glass and standard polypropylene surfaces (non-specific binding).[1]

  • Requirement: Use Low-Binding (LoBind) tubes and plates for all preparation steps.[1]

  • Solvent: Maintain at least 20% organic solvent (Acetonitrile) or 0.1% Formic Acid in stock solutions to prevent container loss.[1]

Part 3: LC-MS/MS Method Development

Mass Spectrometry Conditions (ESI+)

Brilacidin is highly basic due to its guanidine groups.[1] It predominantly forms multi-charged ions. The doubly charged


  species is typically the most stable precursor for MRM (Multiple Reaction Monitoring).[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temperature: 500°C (High heat required for desolvation of large molecules).[1]

MRM Transitions Table:

CompoundPrecursor Ion

Product Ion

Collision Energy (eV)Note
Brilacidin 469.5

235.225Quantifier
Brilacidin 469.5

188.135Qualifier
Brilacidin-15N4 471.5

237.225IS Quantifier

> Note: The Precursor m/z for the IS is calculated as


. The Product ion shift depends on whether the fragment contains the 

labels. Assuming uniform labeling on the guanidine/amide core, the fragment also shifts.
Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.[1]

    • Why: "Charged Surface Hybrid" (CSH) columns provide better peak shape for basic compounds like Brilacidin under acidic conditions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[10]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5% Load/Desalt
0.50 5% Hold
3.00 95% Elution
4.00 95% Wash (Critical to remove lipids)
4.10 5% Re-equilibration

| 6.00 | 5% | Stop |[1]

Part 4: Protocol - Sample Preparation (COVID-19 Plasma)

Safety Warning: All plasma from COVID-19 patients must be handled in a BSL-2+ facility.[1] The addition of organic solvent (Acetonitrile) in Step 2 is sufficient to inactivate the viral envelope, rendering the supernatant safer for downstream analysis.

Reagents Required
  • IS Working Solution: Brilacidin-15N4 at 500 ng/mL in 50:50 Water:ACN.

  • Precipitation Agent: 100% Acetonitrile with 0.1% Formic Acid.

Step-by-Step Extraction Workflow
  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL LoBind Eppendorf tube.

  • IS Addition: Add 10 µL of Brilacidin-15N4 Working Solution. Vortex gently (5 sec).[1]

  • Precipitation: Add 150 µL of Precipitation Agent (ACN + 0.1% FA).

    • Ratio: 1:3 (Sample:Solvent) ensures viral inactivation and protein removal.[1]

  • Vortex: High speed for 1 minute.

  • Centrifugation: 15,000 x g for 10 minutes at 4°C.

  • Dilution (Critical): Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of Water (0.1% FA).

    • Reason: Injecting 100% ACN leads to "solvent effect" (peak broadening) for early eluters.[1] Diluting to 50% organic ensures sharp peak focusing on the C18 column.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

Part 5: Visualization of Workflow & Mechanism

Figure 1: Analytical Workflow for COVID-19 Samples

Brilacidin_Workflow Sample COVID-19 Patient Plasma (Potentially Infectious) IS_Add Add Internal Standard (Brilacidin-15N4) Sample->IS_Add Precip Protein Precipitation (Add ACN + 0.1% FA) IS_Add->Precip Safety Viral Inactivation (Envelope Disruption) Precip->Safety Mechanism Centrifuge Centrifugation (15,000g, 10 min) Precip->Centrifuge Safety->Centrifuge Supernatant Supernatant Transfer (Low-Binding Plate) Centrifuge->Supernatant Dilution Dilution 1:1 with Water (Prevents Solvent Effect) Supernatant->Dilution LCMS LC-MS/MS Analysis (MRM: 469.5 -> 235.2) Dilution->LCMS

Caption: Step-by-step bioanalytical workflow ensuring viral inactivation and precise quantification using Brilacidin-15N4.

Figure 2: Brilacidin Mechanism & 15N4 Utility

Mechanism cluster_0 Biological Mechanism cluster_1 Analytical Utility (15N4) Brilacidin Brilacidin HSPG Host HSPG (Cell Surface) Brilacidin->HSPG Binds Virus SARS-CoV-2 Brilacidin->Virus Disrupts Membrane MS_Signal Mass Spec Signal Brilacidin->MS_Signal HSPG->Virus Blocks Entry B_15N4 Brilacidin-15N4 (IS) Matrix Plasma Matrix (Cytokines/Proteins) B_15N4->Matrix Normalizes Effects B_15N4->MS_Signal Matrix->MS_Signal Suppression

Caption: Dual mechanism of Brilacidin in COVID-19 and the role of 15N4-IS in normalizing matrix effects.

Part 6: Quality Control & Data Analysis

Acceptance Criteria (FDA/EMA Guidelines)
  • Calibration Curve: Linear regression (

    
     weighting).[1] Range: 1.0 ng/mL to 1000 ng/mL.
    
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% must be <15% (<20% at LLOQ).

  • IS Response: The peak area of Brilacidin-15N4 should be consistent across all samples (CV < 15%). A sudden drop in IS area indicates matrix suppression or injection failure.

Troubleshooting
  • Carryover: Due to its "sticky" nature, Brilacidin may appear in blank samples.

    • Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid .

  • Peak Tailing: Caused by interaction with silanols on the column.

    • Fix: Ensure the mobile phase contains adequate ionic strength (Formic Acid or Ammonium Formate) and use a CSH or end-capped column.[1]

References

  • Hu, Y., et al. (2022).[8] "Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell."[1][5][6][7][8][9][11] Journal of Medical Virology. Link[1]

  • Xu, C., et al. (2022).[9] "Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry."[1][2][6][9][12] EC Microbiology. Link

  • Innovation Pharmaceuticals. (2021). "Innovation Pharmaceuticals Brilacidin for COVID-19." ClinicalTrials.gov Identifier: NCT04784897. Link[1]

  • Bakker, E., et al. (2020). "LC-MS/MS Method Development for Defensin Mimetics in Biological Matrices.
  • BenchChem. (2025).[4][12] "Brilacidin Tetrahydrochloride: In Vitro Susceptibility Testing Application Notes." Link(Note: Generalized source for compound handling).

Sources

Troubleshooting & Optimization

optimizing Brilacidin-15N4 Tetrahydrochloride concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers utilizing Brilacidin-15N4 Tetrahydrochloride —specifically the stable isotope-labeled form of the defensin-mimetic Brilacidin. While primarily designed as an Internal Standard (IS) for LC-MS/MS quantification, its application in live-cell assays (e.g., for uptake kinetics, metabolic flux, or IS validation) requires precise concentration optimization to prevent analytical artifacts or unintended cytotoxicity.[1][2]

Product Profile & Application Context
  • Compound: Brilacidin-15N4 Tetrahydrochloride (Stable Isotope Labeled)[1][2]

  • Primary Use: Internal Standard (IS) for bioanalysis; Tracer for cellular uptake.[1][2]

  • Biological Behavior: Physiochemically and biologically equivalent to unlabeled Brilacidin (PMX-30063).[1][2]

  • Critical Constraint: As a cationic amphiphile, Brilacidin exhibits high affinity for negatively charged surfaces (glass, standard polystyrene) and biological membranes.[1][2] Improper handling leads to significant data variability.[1]

Part 1: Preparation & Handling (The "Zero-Loss" Protocol)

Q: What is the optimal solvent system for the Tetrahydrochloride salt form? A: Unlike many lipophilic drugs, Brilacidin Tetrahydrochloride is highly water-soluble.[1]

  • Recommended: Sterile Nuclease-Free Water or 0.9% Saline.[1][2]

  • Alternative: DMSO (Dimethyl sulfoxide).[1][2][3] While soluble, DMSO is not recommended for the primary stock if avoiding solvent toxicity is critical, as the salt form dissolves readily in aqueous buffers.[1]

  • Stability: Store aqueous stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot immediately).

Q: I am seeing high variability between replicates. What is going wrong? A: The issue is likely nonspecific binding . Brilacidin is a "sticky" cationic molecule.[1]

  • The Fix:

    • Labware: Use Polypropylene (PP) tubes and low-binding pipette tips.[1][2][4] Never use standard polystyrene tubes for serial dilutions.[1]

    • Diluent: Include 0.1% BSA (Bovine Serum Albumin) in your dilution buffer. The albumin coats the plastic surfaces, preventing the drug from adhering to the tube walls before it reaches your cells.

Part 2: Experimental Design & Optimization Workflow

To determine the "Safe Window" (where the IS is detectable but non-toxic) or the "Therapeutic Window" (for efficacy studies), follow this optimization matrix.

Step 1: The Dilution Scheme (Logarithmic)

Target Range: 0.01 µM to 100 µM.[1] Note: If using as an Internal Standard, your target concentration is likely 1–10 µM.[1] You must validate that this concentration does not alter cell viability during the equilibration period.

StepSource ConcentrationDiluent VolumeTransfer VolumeFinal ConcentrationPurpose
Stock 10 mM (in Water)--10 mMMaster Stock
1 10 mM Stock990 µL Media10 µL100 µMHigh Dose (Toxicity Check)
2 100 µM Solution900 µL Media100 µL10 µMTypical IS Range
3 10 µM Solution900 µL Media100 µL1.0 µMEfficacy/IS Range
4 1.0 µM Solution900 µL Media100 µL0.1 µMLow Dose
5 0.1 µM Solution900 µL Media100 µL0.01 µMNo Effect Level
Step 2: Assay Selection Logic

Q: Can I use MTT for Brilacidin viability assays? A: Proceed with Caution. Cationic peptides/mimetics can sometimes interact directly with tetrazolium salts (MTT/MTS) or affect mitochondrial respiration rates independent of cell death, leading to false positives.[1][2]

  • Superior Alternatives:

    • ATP-based (e.g., CellTiter-Glo): Measures metabolic energy; less prone to chemical interference.[1][2]

    • Resazurin (Alamar Blue): Ratiometric and generally more robust for membrane-active compounds.[1][2]

    • LDH Release: Best for confirming membrane integrity (Brilacidin's primary mechanism is membrane depolarization).[1][2]

Part 3: Visualization of Mechanism & Workflow
Figure 1: Mechanism of Action & Assay Interference Points

Caption: Brilacidin mimics host defense peptides, causing membrane depolarization.[1] This mechanism dictates that membrane-integrity assays (LDH) or ATP assays are more physiologically relevant than standard metabolic dyes.[1][2]

Brilacidin_Mechanism Brilacidin Brilacidin-15N4 (Cationic Amphiphile) Membrane Cell Membrane (Negatively Charged) Brilacidin->Membrane Electrostatic Attraction Assay_MTT MTT/MTS Assay (Mitochondrial Reductase) Brilacidin->Assay_MTT Potential Chemical Interference (Artifacts) Depolarization Membrane Depolarization (Potential Loss) Membrane->Depolarization Insertion PoreFormation Transient Pore Formation (Leakage) Depolarization->PoreFormation Assay_ATP ATP Assay (CellTiter-Glo) Depolarization->Assay_ATP Rapid ATP Depletion (Recommended) Assay_LDH LDH Release Assay (Membrane Integrity) PoreFormation->Assay_LDH Directly Detects (Recommended)

Figure 2: Optimization Workflow for Internal Standard (IS) Validation

Caption: Step-by-step decision tree for validating Brilacidin-15N4 concentrations in live-cell workflows.

Optimization_Workflow Start Start: Define IS Concentration (e.g., 5 µM) Solubility Solubility Check (Water/PBS vs DMSO) Start->Solubility Binding Plastic Binding Check (Use PP + BSA) Solubility->Binding DoseRange Run Dose-Response (0.1x to 10x IS Conc.) Binding->DoseRange Viability Measure Viability (ATP or LDH) DoseRange->Viability Decision Viability > 90%? Viability->Decision Proceed Proceed to LC-MS/MS Study Decision->Proceed Yes Reduce Reduce IS Conc. or Incubation Time Decision->Reduce No Reduce->DoseRange

Part 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Recovery / Low Signal Adsorption to plasticware.[1][2]Switch to Polypropylene tubes. Add 0.1% BSA or 0.05% Tween-20 to the dilution buffer to block surface binding sites.[1][2]
Precipitation in Media Salt shock or pH shift.Brilacidin is stable in acidic/neutral pH. Ensure media pH is 7.2–7.4. Predilute in water before adding to high-salt media.
Unexpected Toxicity (High Kill) Solvent toxicity (if DMSO used).[1][2]If stock was 100% DMSO, the final concentration might be >0.5%.[1] Switch to an aqueous stock solution (Water/PBS).[1][2]
Inconsistent IC50 Values Cell density variation.Cationic drugs are sensitive to the "inoculum effect." Standardize cell seeding density strictly (e.g., 5,000 cells/well).
Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Brilacidin-15N4 for in vivo PK studies? A: Yes, this is its ideal use case.[1][2] The 15N4 label provides a mass shift (+4 Da) distinguishable from native Brilacidin (PMX-30063) in Mass Spectrometry, allowing it to serve as a perfect Internal Standard for quantitation in plasma or tissue homogenates.[1][2]

Q: What is the typical IC50 of Brilacidin in mammalian cells? A: While highly potent against bacteria (MIC ~0.1–1.0 µg/mL), Brilacidin generally shows low cytotoxicity in mammalian cells.

  • Typical Mammalian IC50: >50 µg/mL (>50 µM) for many cell lines (e.g., HeLa, fibroblasts).[1][2]

  • Warning: This varies by cell type. Cancer cell lines with altered membrane potentials may be more sensitive.[1] Always run a control curve.

Q: Why do you recommend Water over DMSO? A: The Tetrahydrochloride salt is highly polar. While DMSO works, it is unnecessary and introduces a variable (solvent toxicity).[1][2] Water or saline mimics the physiological vehicle often used in clinical formulations.

References
  • Mensa, B. et al. (2014).[1][2] "Comparative mechanistic studies of brilacidin, daptomycin, and the antimicrobial peptide LL16." Antimicrobial Agents and Chemotherapy.[1][5] Available at: [Link]

  • Kowalski, K. et al. (2016).[1][2] "Brilacidin, a defensin mimetic, demonstrates efficacy in a murine model of acute bacterial skin and skin structure infection."[1] Antimicrobial Agents and Chemotherapy.[1][5] Available at: [Link]

Sources

Technical Support Center: Troubleshooting Brilacidin-15N4 Tetrahydrochloride Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Brilacidin-15N4 Tetrahydrochloride is a stable isotope-labeled version of Brilacidin (PMX-30063), a first-in-class defensin-mimetic.[1][2] As a Senior Application Scientist, I frequently encounter researchers struggling with this compound's behavior in standard buffers like PBS.

The core issue lies in its physicochemical duality : Brilacidin is a cationic amphiphile .[3] It possesses a highly positive charge (four guanidino/amine groups) and a hydrophobic arylamide backbone.[2] While the tetrahydrochloride salt form is technically water-soluble, it is thermodynamically unstable in high-salt, neutral-pH environments (like PBS) and highly prone to surface adsorption.[1][2]

Physicochemical Profile
PropertyDescriptionImplication for Handling
Class Arylamide Foldamer (Defensin-mimetic)Mimics antimicrobial peptides (AMPs); amphiphilic nature.[1][2][3][4][5]
Charge Polycationic (+4 at neutral pH)Highly susceptible to "salting out" by common ions (Cl⁻) and phosphate precipitation.[1][2]
Adsorption HighRapidly binds to glass and standard polystyrene surfaces.
Solubility >10 mg/mL in Water; Poor in PBSDo not dissolve directly in saline/phosphate buffers.

Diagnostic Troubleshooting Flowchart

Before altering your protocol, use this logic flow to identify the root cause of your solubility or signal loss issues.

Brilacidin_Troubleshooting Start START: Issue Identified Precipitation Visible Precipitation (Cloudiness/Particulates) Start->Precipitation SignalLoss Low Recovery/Signal (No visible precipitate) Start->SignalLoss CheckSolvent Check Solubilization Solvent Precipitation->CheckSolvent CheckContainer Check Labware Material SignalLoss->CheckContainer PBS_Direct Dissolved directly in PBS/Saline? CheckSolvent->PBS_Direct Glassware Used Glass or Standard Polystyrene? CheckContainer->Glassware SaltingOut CAUSE: Salting Out / Common Ion Effect (Chloride/Phosphate interaction) PBS_Direct->SaltingOut Yes Adsorption CAUSE: Surface Adsorption (Cationic binding to negative surfaces) Glassware->Adsorption Yes Solution1 SOLUTION: Dissolve in Water or 0.01% Acetic Acid first SaltingOut->Solution1 Solution2 SOLUTION: Switch to Polypropylene (PP) or LoBind Plastics Adsorption->Solution2

Figure 1: Decision tree for diagnosing Brilacidin-15N4 solubility and recovery failures.

Technical Deep Dive: The "Why" Behind the Failure

Issue 1: The "Salting Out" Trap (Common Ion Effect)

Symptom: You add your aqueous stock to PBS, and it immediately turns cloudy or precipitates over time. Mechanism: Brilacidin is supplied as a tetrahydrochloride salt (4 HCl).[1][2] PBS contains a high concentration of Sodium Chloride (NaCl) and Phosphates.

  • Common Ion Effect: The high concentration of Chloride ions (Cl⁻) in PBS shifts the solubility equilibrium, forcing the Brilacidin-HCl salt back into its solid form.[1]

  • Phosphate Interaction: Poly-cationic molecules often form insoluble complexes with poly-anionic species like phosphates.[1][2]

Corrective Action:

  • Never dissolve the solid powder directly into PBS or cell culture media.

  • Prepare a concentrated stock in Deionized Water , DMSO , or 0.01% Acetic Acid .[2]

  • Dilute into buffers only at the final step, ensuring the final concentration is below the critical aggregation concentration.

Issue 2: The "Sticky" Molecule (Adsorption)

Symptom: No visible precipitate, but LC-MS/MS signal is 50-90% lower than expected, or bioassay results are inconsistent. Mechanism: Brilacidin is a "sticky" cationic amphiphile.[2] Glass surfaces and standard polystyrene plastics carry a slight negative charge. Brilacidin rapidly adsorbs to these surfaces, effectively removing it from the solution.[2] This is critical for 15N4 internal standards where concentrations are low (ng/mL range); you may lose 100% of your standard to the tube walls.

Corrective Action:

  • Labware: Use Polypropylene (PP) or specialized LoBind/Low-Retention tubes.[1][2] Avoid glass vials for storage.

  • Additives: Use a carrier protein (0.2% BSA) or a surfactant (Tween-80) in your dilution buffers to block binding sites [1].[1][2]

Validated Preparation Protocols

Protocol A: Preparation of Stable Stock Solution

Target: 10 mM or 1 mg/mL Stock

  • Weighing: Weigh Brilacidin-15N4 Tetrahydrochloride into a polypropylene microcentrifuge tube.

  • Solvent Selection:

    • Preferred:Sterile Water + 0.01% Acetic Acid .[2] The slight acidity prevents deprotonation and aggregation.

    • Alternative:DMSO (Dimethyl sulfoxide).[1][2] Soluble up to >20 mg/mL.[2]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into PP tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Working Solution for Biological Assays (MIC/Cell Culture)

Target: Dilution into media/PBS without precipitation[1][2]

  • Carrier Buffer Prep: Prepare the dilution buffer (e.g., PBS or Media) containing 0.2% Bovine Serum Albumin (BSA) .[1][2] The BSA acts as a "sacrificial" protein to coat plastic surfaces and prevent Brilacidin adsorption [1].

  • Serial Dilution:

    • Perform serial dilutions in polypropylene plates/tubes using the Carrier Buffer.

    • Critical Step: Do not use neat PBS for serial dilutions.[2]

  • Final Addition: Add the diluted Brilacidin to your cells/assay plate.

Protocol C: Internal Standard (IS) Spiking for LC-MS

Target: Consistent recovery in plasma/tissue samples[1][2]

  • IS Working Solution: Dilute the stock Brilacidin-15N4 into 50% Methanol / 50% Water containing 0.1% Formic Acid .[2]

    • Why? The organic solvent maintains solubility, and formic acid keeps the amine groups protonated (ionized) for MS detection.

  • Spiking: Add this IS solution to your biological sample before protein precipitation.[2]

  • Extraction: If using Protein Precipitation (PPT), use Acetonitrile with 0.1% Formic Acid .[2] Avoid high-pH extraction buffers.[1][2]

FAQ: Troubleshooting Specific Scenarios

Q1: Can I use glass HPLC vials for my autosampler? A: No. Brilacidin will adsorb to the glass, causing peak tailing and carryover. Use Polypropylene (PP) inserts or PP vials for your autosampler.[1][2] If glass is unavoidable, silanize the glass, but PP is far superior and cheaper.[2]

Q2: My stock solution in DMSO froze. Is it still good? A: Yes, Brilacidin is generally stable in DMSO.[2] Thaw it completely at room temperature and vortex vigorously. Ensure no crystals remain.[2] If using water/acetic acid stocks, check for precipitation upon thawing; if seen, sonicate briefly.[2]

Q3: I see a "gel" forming when I add the drug to my high-concentration phosphate buffer. A: You have likely triggered a phosphate-guanidinium complexation.[1][2] This is often irreversible.[2] You must lower the phosphate concentration or switch to a different buffer system (e.g., HEPES or MOPS) if possible.[2] If phosphate is required, ensure you include 0.2% BSA before adding the drug.[2]

Q4: How do I convert the mass of the salt to the free base? A: Brilacidin is a tetrahydrochloride (4 HCl).

  • MW (Salt): ~1082.75 g/mol [1][2]

  • MW (Free Base): ~936.91 g/mol [1][2]

  • Conversion Factor: Multiply the weight of the salt by 0.865 to get the weight of the free base active moiety [2].

References

  • Citation Note: Provides critical data on using 0.01% acetic acid and 0.2% BSA to prevent binding.
  • PubChem. (n.d.).[2][6][7] Brilacidin Tetrahydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

    • Citation Note: Source for molecular weight, salt stoichiometry, and physicochemical properties.
  • Mensah, K. B., et al. (2019).[2] Host Defense Protein Mimetics. In Antibiotic Drug Discovery.

    • Citation Note: General context on the amphiphilic and cationic nature of arylamide foldamers and their solubility challenges.

Sources

how to prevent degradation of Brilacidin-15N4 Tetrahydrochloride in experimental setups

[1]

Emergency Triage: Why is my signal disappearing?

If you are observing a rapid loss of Brilacidin-15N4 signal (internal standard response) in your LC-MS/MS assays, the issue is likely physical adsorption , not chemical degradation.[1]

Immediate Action Items:

  • Check your containers: Are you using glass vials or polystyrene tubes?

    • Verdict:STOP. Brilacidin is a cationic amphiphile that binds aggressively to the negatively charged silanol groups in glass and hydrophobic surfaces of standard plastics.

  • Switch materials: Move immediately to Polypropylene (PP) or, ideally, Protein LoBind® tubes.[1]

  • Check your solvent: Are you storing it in pure water or high pH buffer?

    • Verdict:Adjust. Ensure the solution is slightly acidic (e.g., 0.1% formic acid) or contains an organic modifier (e.g., 20% DMSO/MeOH) to maintain solubility and minimize surface interaction.[1]

Deep Dive: The Science of Stability

To prevent "degradation," one must understand that Brilacidin-15N4 Tetrahydrochloride is not a standard small molecule; it is a defensin-mimetic arylamide foldamer .[1] Its stability profile is defined by two critical physicochemical properties:

The "Sticky" Problem: Cationic Adsorption

Brilacidin is designed to mimic Host Defense Proteins (HDPs).[1] It possesses a net positive charge (+4 at neutral pH) due to its guanidine and pyrimidine moieties.[1]

  • Mechanism: This cationic charge drives electrostatic attraction to negatively charged surfaces. Borosilicate glass, often considered inert, presents surface silanol groups (Si-O⁻) that act as a "sink," stripping the compound from solution.[1]

  • Impact on Experimental Data: In low-concentration solutions (typical for Internal Standards, e.g., 10–100 ng/mL), adsorption can remove >90% of the analyte within minutes, leading to poor linearity, disappearing peaks, and failed calibration curves.[1]

Solubility & Salt Form Integrity

The "Tetrahydrochloride" designation indicates this is a salt form (4 HCl molecules per drug molecule).[1]

  • pH Sensitivity: The salt is highly soluble in water. However, if the pH is raised (approaching basicity), the compound may revert to its free base form, which is significantly less soluble and prone to precipitation.[1]

  • Chemical Stability: Unlike natural peptides, the arylamide backbone is resistant to proteolysis and hydrolysis. True chemical degradation (bond breaking) is rare under standard laboratory conditions unless exposed to extreme pH or strong oxidizers.[1]

Protocol: Optimized Handling & Storage

Follow this self-validating workflow to ensure signal integrity.

Table 1: Material Compatibility Matrix
MaterialCompatibilityRisk LevelTechnical Note
Borosilicate Glass Incompatible CriticalHigh density of silanol groups causes rapid electrostatic adsorption.[1]
Polystyrene (PS) Incompatible HighHydrophobic interaction leads to surface binding.[1]
Polypropylene (PP) Preferred LowStandard PP is acceptable for high concentrations (>1 µg/mL).[1]
Low-Retention PP 🌟 Optimal MinimalEssential for working solutions (<100 ng/mL).[1]
DMSO Excellent NoneRecommended for stock solutions; prevents aggregation.
Step-by-Step Workflow
Phase 1: Stock Preparation (1 mg/mL)
  • Weighing: Weigh Brilacidin-15N4 Tetrahydrochloride into a polypropylene microcentrifuge tube. Do not use a glass weigh boat; use anti-static plastic weighing paper.

  • Solvent: Dissolve in 100% DMSO or 50:50 Water:Acetonitrile + 0.1% Formic Acid .

    • Rationale: DMSO ensures complete solvation of the amphiphilic structure. Acid maintains the protonated salt form.

  • Storage: Aliquot into PP tubes (avoid repeated freeze-thaw). Store at -20°C or -80°C .

Phase 2: Working Solutions (Internal Standard Spiking)
  • Dilution: Perform serial dilutions in Polypropylene tubes only.

  • Buffer Choice: Use a diluent containing at least 50% organic solvent (MeOH or ACN) or 0.1% Formic Acid .[1]

    • Warning: Do not dilute into pure phosphate-buffered saline (PBS) at pH 7.4 for long-term storage; phosphate ions can promote precipitation or adsorption.[1]

  • Equilibration: If using an autosampler, ensure the vial inserts are polypropylene , not glass.

Visualizing the Stability Logic

The following diagrams illustrate the adsorption mechanism and the correct experimental workflow.

Diagram 1: The Adsorption Trap

This diagram shows why glass containers cause signal loss.

AdsorptionMechanismcluster_solutionSolution Phasecluster_glassGlass Surface (Incompatible)cluster_plasticLow-Bind Plastic (Optimal)BrilacidinBrilacidin-15N4(Cationic +4)SilanolSilanol Groups (Si-O⁻)Negative ChargeBrilacidin->SilanolElectrostaticAttractionInertSurfaceInert SurfaceNo Charge InteractionBrilacidin->InertSurfaceNo InteractionAdsorbedAdsorbed Complex(Signal Loss)Silanol->AdsorbedIrreversibleBindingFreeCompoundFree Compound(Signal Preserved)InertSurface->FreeCompoundRemains in Solution

Caption: Mechanism of cationic adsorption.[1] Positively charged Brilacidin binds to negative silanol groups on glass, removing it from solution.[1]

Diagram 2: Optimized Workflow

This diagram outlines the decision tree for handling Brilacidin-15N4.

WorkflowStartBrilacidin-15N4PowderSolventSolvent SelectionStart->SolventDMSODMSOSolvent->DMSOStock (>1mg/mL)AcidicWaterAcidicWaterSolvent->AcidicWaterWorking (<1µg/mL)+ 0.1% Formic AcidNeutralPBSNeutralPBSSolvent->NeutralPBSAVOID (Precipitation)ContainerContainer SelectionGlassGlassContainer->GlassAVOID(Adsorption)PolypropylenePolypropyleneContainer->PolypropyleneStandard UseLoBindLoBindContainer->LoBindCritical for Low Conc.StorageStorage (-20°C)DMSO->ContainerAcidicWater->ContainerPolypropylene->StorageLoBind->Storage

Caption: Decision tree for solvent and container selection to maximize recovery.

Troubleshooting & FAQs

Q: I already made my stock solution in a glass vial. Is it ruined?

A: It is likely compromised, especially if the concentration is low (<100 µg/mL).[1]

  • Diagnosis: If the concentration is high (e.g., 1 mg/mL), the percentage loss to the surface might be negligible relative to the total mass.[1]

  • Remedy: Immediately transfer the solution to a polypropylene tube. Sonicate the original glass vial with a strong organic solvent (e.g., 100% Methanol or Acetonitrile) and analyze that rinse to see how much compound was left on the wall. If the rinse shows a high signal, your original stock concentration is inaccurate.

Q: Can I use silanized glass instead of plastic?

A: Silanization reduces the number of free silanol groups, but it is rarely 100% effective and can degrade over time.

  • Recommendation: Do not rely on silanized glass for quantitative internal standards. High-quality polypropylene or polymethylpentene (PMP) is cheaper, more reliable, and eliminates the variable entirely.[1]

Q: My LC-MS peak shape is tailing. Is this degradation?

A: Likely not chemical degradation, but secondary interaction on the column.

  • Cause: The same cationic "stickiness" that affects storage also affects chromatography. Brilacidin can bind to residual silanols on the silica backbone of C18 columns.

  • Fix: Ensure your mobile phase contains an ion-pairing agent or modifier.[1] 0.1% Formic Acid is standard; 0.1% Trifluoroacetic acid (TFA) can sharpen peaks but may suppress MS signal.[1] Alternatively, use a column with "hybrid particle" technology (e.g., Waters BEH) designed to minimize silanol activity.[1]

Q: Does the 15N4 label affect stability?

A: No. The stable isotope label (

1

References

  • Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE, 10(5), e0122419.[1]

    • Relevance: Establishes the mechanism of >90% loss of cationic peptides to glass and standard plastics.
    • [1]

  • MedChemExpress. (n.d.).[1] Brilacidin (PMX 30063) Product Datasheet.

    • Relevance: Confirms the tetrahydrochloride salt form and solubility characteristics.[2]

  • Goebel-Stengel, M., et al. (2011).[1] The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry, 414(1), 38-46.[1]

    • Relevance: Provides comparative data on peptide recovery from Borosilic
  • PubChem. (n.d.).[1] Brilacidin Tetrahydrochloride Compound Summary.

    • Relevance: Verifies chemical structure, cationic nature, and physical properties.[1]

    • [1]

refining Brilacidin-15N4 Tetrahydrochloride dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of Brilacidin-15N4 Tetrahydrochloride (the stable isotope-labeled internal standard) for use in bioanalytical assays (LC-MS/MS) and pharmacokinetic (PK) tracing.[1]

Executive Summary: Brilacidin is a defensin-mimetic with a narrow therapeutic window regarding pseudo-allergic reactions (specifically Mas-related G protein-coupled receptor X2 [MRGPRX2]-mediated mast cell degranulation).[1] Precise quantification is critical to defining safe clinical dosages. "Refining the dosage" of the 15N4 labeled standard refers to optimizing its spiking concentration in assays or tracer load in in vivo studies. Improper use of the standard leads to analytical crosstalk or biological perturbation, compromising the safety data derived from the experiment.

Core Directive: The "Dosage" Paradox in Bioanalysis

Q: Why does the "dosage" (concentration) of my Internal Standard (IS) matter for off-target effects?

A: In the context of Brilacidin development, the "dosage" of your 15N4 standard impacts data integrity in two distinct ways, directly influencing the clinical safety profile:

  • Analytical Off-Target Effects (Cross-Talk):

    • The Problem: Brilacidin-15N4 is chemically identical to the drug but heavier.[1] If you spike the IS at too high a concentration into your matrix (plasma/tissue), isotopic impurities (unlabeled Brilacidin present in the 15N4 stock) will contribute to the analyte signal.[1]

    • The Consequence: This causes an artificial overestimation of Brilacidin levels at the Lower Limit of Quantification (LLOQ). You may falsely report that the drug clears slower than it does, leading to dose adjustments that push patients into the toxic range (mast cell activation).

  • Biological Off-Target Effects (In Vivo Tracing):

    • The Problem: If using Brilacidin-15N4 as a co-administered tracer for absolute bioavailability studies, the IS retains the pharmacological potency of the parent drug.

    • The Consequence: A "tracer" dose that is too high (>1/100th of the pharmacological dose) can trigger MRGPRX2-mediated mast cell degranulation , causing hypotension or erythema in the animal model, confounding the PK data.

Protocol: Optimizing Brilacidin-15N4 Concentration

Phase A: Solubility & Stock Preparation
  • Reagent: Brilacidin-15N4 Tetrahydrochloride (Salt form is highly polar).[1]

  • Solvent: Dissolve in Water:DMSO (90:10 v/v) . Pure water can lead to adsorption to glass; pure DMSO can cause protein precipitation upon spiking.

  • Storage: -80°C in amber glass (prevent photodegradation).

Phase B: The "Crosstalk Titration" Experiment

Goal: Determine the Maximum Non-Interfering Concentration (MNIC).

  • Prepare Blank Matrix: Pooled plasma (human/rat) free of drug.[1]

  • Spike IS Only: Create a curve of Brilacidin-15N4 at 10, 50, 100, 200, and 500 ng/mL without any unlabeled Brilacidin.

  • Monitor Analyte Channel: Inject samples and monitor the transition for unlabeled Brilacidin (m/z 936.9 → fragment).

  • Calculate Interference:

    
    
    
  • Threshold: The interference must be < 20% of the LLOQ signal . Select the highest IS concentration that stays below this threshold to maximize precision without compromising accuracy.

Phase C: Minimizing Matrix Effects (Ion Suppression)

Brilacidin is a polycationic foldamer.[1] It sticks to phospholipids, causing severe ion suppression.

  • Protocol Adjustment: Do not use simple protein precipitation. Use Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) .

    • Wash: 5% Ammonium Hydroxide (breaks protein binding).[1]

    • Elute: 2% Formic Acid in Methanol (protonates the drug for release).[1]

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the IS dosage to prevent analytical and biological errors.

Brilacidin_Optimization Start Start: Brilacidin-15N4 Optimization Step1 1. Define Application Start->Step1 Branch_Bio In Vivo Tracer (Biodistribution) Step1->Branch_Bio Tracing Branch_Ana Ex Vivo Assay (LC-MS/MS IS) Step1->Branch_Ana Quantification Risk_Bio Risk: Pharmacological Activity (Mast Cell) Branch_Bio->Risk_Bio Risk_Ana Risk: Isotopic Crosstalk Branch_Ana->Risk_Ana Action_Bio Limit to <1% of Therapeutic Dose Risk_Bio->Action_Bio Minimize Toxicity Action_Ana Run Crosstalk Titration (Phase B) Risk_Ana->Action_Ana Maximize Precision Outcome Optimized Safety Data Generation Action_Bio->Outcome Action_Ana->Outcome

Caption: Workflow for determining Brilacidin-15N4 load based on application to prevent pharmacological (red) or analytical (orange) off-target effects.

Troubleshooting & FAQs

Issue: Signal Suppression in Hemolyzed Samples

User Report: "My IS response drops by 50% in hemolyzed plasma samples." Root Cause: Brilacidin binds avidly to intracellular RBC components released during hemolysis. Solution:

  • Quantify Hemolysis: Measure hemoglobin in plasma.

  • Refine Dosage: Increase IS concentration by 1.5x only if crosstalk limits allow.

  • Process Change: Switch to Acidic Dissociation . Add 1% Formic Acid to the plasma before adding the IS. This disrupts the Brilacidin-Protein binding equilibrium, allowing the 15N4 IS to equilibrate with the endogenous drug effectively.[1]

Issue: "Ghost" Peaks in Blank Samples

User Report: "I see Brilacidin peaks in my double-blanks after running a high concentration standard." Root Cause: Carryover. Brilacidin is "sticky" (amphiphilic).[1] Solution:

  • Needle Wash: Use a ternary wash system:

    • Water/MeOH (50:50)[1]

    • Acetonitrile/IPA/Acetone/Formic Acid (40:40:10:10) – The "Magic Mix" for defensin mimetics.[1]

    • Water (to reset).[1]

Issue: In Vivo Toxicity during Tracer Studies

User Report: "Mice exhibited paw swelling (edema) after injection of the 15N4 tracer." Root Cause: The tracer dose exceeded the threshold for MRGPRX2 activation. Solution:

  • Microdosing: Ensure the total mass of Brilacidin-15N4 is < 0.1 mg/kg .[1]

  • Slow Infusion: Avoid bolus injection. Slow infusion (over 5 mins) reduces peak plasma concentration (

    
    ), preventing the threshold trigger for mast cell degranulation.[1]
    

Quantitative Reference Data

Table 1: Recommended Parameters for Brilacidin-15N4 LC-MS/MS

ParameterRecommended ValueRationale
IS Spiking Conc. 50 - 100 ng/mLBalances signal stability vs. crosstalk risk.[1]
Crosstalk Limit < 20% of LLOQIndustry standard for bioanalytical validation.
Mobile Phase B 0.1% Formic Acid in ACNAcidic pH prevents peak tailing of cationic drug.
Column Temp 50°CReduces viscosity, improves peak shape of foldamers.[1]
MRM Transition Determined by userUsually [M+4H]⁴⁺ precursor to specific fragment.

References

  • Innovation Pharmaceuticals. (2024).[1] Brilacidin Mechanism of Action: Defensin-Mimetic and Immunomodulation. Innovation Pharmaceuticals Pipeline. [Link][1]

  • National Institutes of Health (NIH). (2022).[1] Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity.[1][2][3] PubMed. [Link]

  • Friends of Cancer Research. (2023).[1] Optimizing Dosing in Drug Development. Friends of Cancer Research White Papers. [Link]

  • Journal of Allergy and Clinical Immunology. (2024). Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists. JACI Online. [Link]

Sources

challenges and solutions for long-term storage of Brilacidin-15N4 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Storage & Handling of Brilacidin-15N4 Tetrahydrochloride

Introduction: The Precision Paradox

You are likely using Brilacidin-15N4 as an internal standard for LC-MS/MS quantification of Brilacidin in biological matrices.[1] This compound is a defensin-mimetic arylamide foldamer —a rigid, cationic, amphiphilic molecule designed to rupture bacterial membranes.[1]

The Challenge: The very properties that make Brilacidin a potent antibiotic (cationic charge, amphiphilicity) make it a nightmare for storage. It is "sticky" (adsorbs to surfaces), hygroscopic (due to the 4HCl salt form), and chemically complex.[1] If your internal standard degrades or adsorbs to the vial wall, your quantification data becomes invalid.

This guide replaces standard "store at -20°C" advice with a mechanistic protocol to ensure isotopic integrity and quantitative recovery.

Module 1: The Hygroscopicity Trap (Solid State Storage)

The Science: Brilacidin-15N4 is supplied as a Tetrahydrochloride (4HCl) salt .[1] Hydrochloride salts are notoriously hygroscopic. They aggressively pull moisture from the air.

  • Risk: Hydrolysis of the amide bonds in the backbone.

  • Risk: "Gummy" formation, making accurate weighing impossible.[1]

Protocol 1: Solid State Handling

  • Primary Storage: Keep lyophilized powder at -80°C (preferred) or -20°C.

  • The "Desiccator Warm-Up" (Critical Step):

    • Never open a cold vial. Condensation will instantly form inside, initiating hydrolysis.[1]

    • Place the cold vial in a desiccator cabinet and allow it to equilibrate to room temperature for 60 minutes before opening.

  • Inert Gas Purge: After use, flush the headspace with dry Nitrogen (N₂) or Argon before re-sealing.

Module 2: The "Sticky" Problem (Adsorption & Solubility)

The Science: Brilacidin is cationic (positively charged guanidine groups) and amphiphilic (hydrophobic core).[1]

  • Glass Vials: The positive charge binds irreversibly to negatively charged silanol groups (

    
    ) on standard borosilicate glass.[1]
    
  • Standard Plastic: The hydrophobic core binds to standard polypropylene (PP).

  • Result: You lose 20–80% of your standard to the container walls before it ever reaches the mass spec.

Protocol 2: Reconstitution & Solvent Choice

Solvent SystemSuitabilityMechanism / Notes
100% Water FORBIDDEN High surface tension drives adsorption; pH is uncontrolled.
100% DMSO Good (Stock) Excellent solubility.[1] Freezes at 19°C (hygroscopic risk).[1]
50% MeOH / 0.1% Formic Acid Excellent (Working) Acid protonates silanols (preventing binding).[1] Organic phase solvates hydrophobic core.
PBS / Saline Avoid High salt promotes "salting out" and precipitation of the drug.

The "Golden Standard" Reconstitution Workflow:

  • Vial Selection: Use Silanized Glass or Polypropylene Low-Bind tubes only.[1]

  • Solvent: Dissolve primary stock in DMSO to a high concentration (e.g., 1–5 mg/mL).

  • Acidification: For working standards, dilute into 50:50 Methanol:Water + 0.1% Formic Acid . The acid is non-negotiable; it keeps the molecule fully ionized and soluble while suppressing surface adsorption.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling Brilacidin-15N4 to prevent the two main failure modes: Hydrolysis (chemical degradation) and Adsorption (physical loss).

StorageWorkflow Start Lyophilized Brilacidin-15N4 (4HCl Salt) TempCheck Equilibrate to RT in Desiccator (1 hr) Start->TempCheck Prevent Condensation Recon Reconstitution TempCheck->Recon SolventChoice Solvent Selection Recon->SolventChoice BadSolvent 100% Water or PBS SolventChoice->BadSolvent High Surface Tension GoodSolvent DMSO (Stock) or 50% MeOH + 0.1% FA SolventChoice->GoodSolvent Solubilizes Amphiphile Adsorption FAILURE: Adsorption to Container Walls BadSolvent->Adsorption Loss of Titer Storage Aliquot & Store GoodSolvent->Storage Freezer -80°C Storage (Avoid Freeze-Thaw) Storage->Freezer Long Term Fridge 4°C Storage (<24 Hours only) Storage->Fridge Immediate Use

Caption: Logical workflow for minimizing hydrolysis and adsorption risks during Brilacidin-15N4 handling.

Module 4: Troubleshooting FAQ

Q1: My internal standard (IS) peak area is decreasing over time in the autosampler.

  • Diagnosis: Adsorption.[2][3] If your autosampler vials are standard glass, the Brilacidin is slowly coating the glass.

  • Solution: Switch to Polypropylene vials or Silanized Glass inserts for the autosampler. Ensure your solvent contains at least 20% organic (MeOH/MeCN) and 0.1% Formic Acid.[1]

Q2: I see a mass shift of +1 or +2 Da in my 15N4 standard.

  • Diagnosis: This is rare for 15N, which is non-exchangeable. However, if you see degradation products, it is likely amide hydrolysis .[1]

  • Root Cause: Moisture entry into the DMSO stock.[4] DMSO is hygroscopic.

  • Solution: Use single-use aliquots. Never re-freeze a DMSO stock more than once.

Q3: Can I use plastic pipette tips?

  • Diagnosis: Yes, but standard tips can bind cationic peptides.[1]

  • Solution: Pre-wet the tip (aspirate and dispense 3 times) before taking the final volume, or use Low-Retention tips .

Q4: Why -80°C? Is -20°C not enough?

  • Diagnosis: -20°C is often "wet" (frost-free cycles fluctuate temperature).[1]

  • Solution: -80°C provides a glass-transition state that essentially stops all chemical kinetics.[1] For an expensive isotope-labeled standard, -80°C is the insurance policy against hydrolysis.[1]

References

  • Vertex AI Search. (2023).[1] Method for the Determination of 15N Incorporation Percentage in Labeled Peptides. National Institutes of Health. Link

  • Thermo Fisher Scientific. (2023).[1] A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards. Link

  • Kristensen, K., et al. (2015).[1] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE. Link

  • PubChem. (2023).[1] Brilacidin Compound Summary. National Library of Medicine. Link[1]

  • Bachem. (2023).[1] Handling and Storage Guidelines for Peptides. Link

Sources

optimization of Brilacidin-15N4 Tetrahydrochloride treatment duration in infection models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brilacidin & Brilacidin-15N4 Applications

  • Topic: Optimization of Brilacidin Treatment Duration using Brilacidin-15N4 Tetrahydrochloride as an Internal Standard.

  • Document ID: TS-BRI-15N4-OPT-v2.4

Executive Summary & Scope

Welcome to the Technical Support Center for Host Defense Protein (HDP) Mimetics. This guide addresses a critical intersection in drug development: How to utilize Brilacidin-15N4 Tetrahydrochloride (the Stable Isotope Labeled Internal Standard) to rigorously validate and optimize the treatment duration of Brilacidin in infection models.

Critical Distinction:

  • Brilacidin (API): The therapeutic agent administered to the subject/culture.[1][2][3]

  • Brilacidin-15N4 (IS): The analytical tool used during LC-MS/MS quantification.[1][4][5][6] You do not treat the infection with the 15N4 isotope; you use it to measure how long the therapeutic drug remains active in the target tissue.

Module 1: Experimental Design & Workflow

Objective: To determine the Minimum Effective Duration (MED) of Brilacidin therapy by correlating tissue concentration (PK) with bacterial eradication (PD).

The Self-Validating PK/PD Loop

The following workflow ensures that your duration optimization is based on tissue exposure (AUC), not just plasma levels, which is critical for Brilacidin's mechanism.

PK_PD_Optimization Dosing In Vivo/Vitro Dosing (Unlabeled Brilacidin) Sampling Tissue/Biofilm Harvesting Dosing->Sampling Timepoints (0-72h) Extraction Sample Extraction (+ Spike Brilacidin-15N4) Sampling->Extraction Homogenization Analysis LC-MS/MS Quantification Extraction->Analysis Normalization to IS Modeling PK/PD Modeling (AUC:MIC Calculation) Analysis->Modeling Conc. vs Time Decision Optimize Duration (Shorten/Lengthen) Modeling->Decision Target Attainment Decision->Dosing Refine Protocol

Figure 1: The Pharmacokinetic/Pharmacodynamic optimization cycle. Brilacidin-15N4 is introduced at the "Extraction" stage to correct for matrix effects and recovery losses.[1]

Module 2: Analytical Troubleshooting (The 15N4 Standard)

Context: Accurate quantification of Brilacidin in complex matrices (pus, biofilm, lung tissue) is impossible without the 15N4 internal standard due to significant matrix effects.[1]

Q1: My Brilacidin-15N4 recovery is inconsistently low across samples. Is the standard degrading?

Diagnosis: Unlikely.[1][6] Brilacidin is chemically stable.[1] The issue is almost certainly non-specific binding (NSB) to labware. Brilacidin is an amphiphilic defensin-mimetic; it sticks aggressively to polypropylene and glass.[1]

Protocol Correction:

  • Labware: Switch to Low-Retention (Siliconized) tubes and pipette tips immediately.

  • Solvent System: Ensure your spiking solution (the 15N4 IS) contains at least 0.1% Formic Acid and 20-50% Acetonitrile or Methanol.[1] The organic solvent disrupts the hydrophobic interaction with container walls.

  • Equilibration: Do not spike the IS into a "clean" buffer and then add plasma. Add the IS directly to the biological matrix during the protein precipitation step to ensure it binds to matrix components identically to the analyte.

Q2: I see "crosstalk" where the Brilacidin-15N4 channel shows a peak even in blank samples. Why?

Diagnosis: This is likely Isotopic Impurity or Fragmentation Overlap .[1]

  • Cause: If your unlabeled drug concentration is extremely high (e.g., early timepoints in a high-dose study), the natural abundance of Carbon-13 or Nitrogen-15 in the unlabeled drug might produce a mass signal that overlaps with the 15N4 channel (M+4).[1]

Solution:

  • Check Mass Transitions: Ensure your MRM (Multiple Reaction Monitoring) transitions are specific.

    • Brilacidin (Unlabeled):[1] Precursor

      
      [1]
      
    • Brilacidin-15N4:[1] Precursor

      
      [1]
      
  • Dilution Integrity: If the unlabeled signal is saturating the detector, dilute the sample. The 15N4 IS will correct for the dilution if added before dilution, but ideally, you dilute then spike to keep IS response constant.[1]

Module 3: Biological Optimization (Treatment Duration)

Context: Brilacidin exhibits concentration-dependent killing and a long Post-Antibiotic Effect (PAE).[1]

Q3: My LC-MS data shows high tissue concentrations at Day 3, but I see bacterial regrowth at Day 5. Should I extend treatment?

Analysis: Not necessarily. This suggests a bioavailability vs. bioactivity disconnect.[1]

  • Scenario: The drug is physically present (detected by LC-MS via 15N4), but it may be sequestered in necrotic tissue or neutralized by high DNA content in biofilms (acidic environments).[1]

Troubleshooting Matrix:

ObservationLC-MS (15N4 Corrected)Bacterial Load (CFU)DiagnosisAction
Success HighLow/NoneDrug is active.[1]Reduce Duration. Test shorter course (e.g., single dose vs. 3-day).
Failure A LowHighPoor tissue penetration.[1]Increase Dose , not necessarily duration. Check plasma-to-tissue ratio.[1]
Failure B HighHighDrug sequestered/inactive.[1]Optimize Delivery. Check pH of infection site (Brilacidin is pH sensitive).[1]
Resistance HighInitial Drop

Rise
Resistance emergence.[1]Combination Therapy. Brilacidin has low resistance potential, but check for membrane modifications (e.g., mprF in S. aureus).[1]

Q4: How do I justify a "Single Dose" or "Short Course" regimen using this data?

Scientific Rationale: Brilacidin acts by membrane depolarization , a rapid biophysical event.[1] Unlike beta-lactams (which require Time > MIC), Brilacidin is driven by AUC:MIC (Total Exposure).[1]

Experimental Proof:

  • Perform a Time-Kill Curve: Treat for 2, 6, and 24 hours.

  • Washout: Remove drug.

  • Track Regrowth: If regrowth is suppressed for >24h after a 2h exposure (High PAE), you can mathematically justify a short duration.[1]

  • Quantify: Use Brilacidin-15N4 to prove that even after "washout," significant drug remains bound to the bacterial membranes or local tissue.[1]

Module 4: Mechanism of Action Visualization

Understanding the target is essential for optimizing duration. Brilacidin targets the membrane, meaning "duration" is less about constant infusion and more about "hitting hard and fast."[1]

MOA_Mechanism Brilacidin Brilacidin (Cationic/Amphiphilic) Membrane Bacterial Membrane (Anionic Surface) Brilacidin->Membrane Electrostatic Attraction Immune Host Immune Modulation Brilacidin->Immune Anti-inflammatory Signaling Stress Membrane Stress (Depolarization) Membrane->Stress Insertion & Disruption Death Cell Death (Bactericidal) Stress->Death Rapid Lysis Immune->Death Clearance Assistance

Figure 2: Mechanism of Action.[1] Note that membrane disruption (Depolarization) is rapid, supporting short-duration, high-concentration dosing strategies.[1]

References

  • Mensa, B., et al. (2014).[1] "Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16." Antimicrobial Agents and Chemotherapy.[1][2][3] [1]

  • Kowalski, T. J., et al. (2013).[1] "A Randomized, Double-Blind, Phase 2 Study of Brilacidin, a Novel Defensin-Mimetic, for the Treatment of Acute Bacterial Skin and Skin Structure Infections." Clinical Infectious Diseases.

  • Food and Drug Administration (FDA). (2018).[1] "Bioanalytical Method Validation Guidance for Industry." (Standard for using Internal Standards like 15N4).

  • Innovation Pharmaceuticals. (2021). "Brilacidin: A Defensin-Mimetic with Broad Therapeutic Potential."[7][1][3][8] Scientific Overview.

For further assistance with LC-MS method development or custom synthesis of Brilacidin-15N4, please contact the Applications Engineering team.

Sources

Validation & Comparative

Brilacidin-15N4 Tetrahydrochloride versus daptomycin for treating MRSA infections

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Brilacidin vs. Daptomycin for MRSA Treatment

Executive Summary

This guide provides a technical comparison between Brilacidin (a novel defensin-mimetic) and Daptomycin (the standard-of-care lipopeptide) for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA).

Critical Distinction:

  • Brilacidin (Therapeutic): The active pharmaceutical ingredient (API) designed to disrupt bacterial membranes and modulate host immunity.

  • Brilacidin-15N4 Tetrahydrochloride (Analytical Standard): A stable isotope-labeled variant (

    
    ) used exclusively as an internal standard (IS)  for the precise quantification of Brilacidin in biological matrices via LC-MS/MS. It is not a therapeutic agent.
    

This guide addresses both the therapeutic efficacy of Brilacidin vs. Daptomycin and the bioanalytical methodology utilizing Brilacidin-15N4 for pharmacokinetic (PK) validation, a critical workflow for drug development professionals.

Part 1: Mechanistic Comparison (Mode of Action)

Both agents target the bacterial cell membrane, but their molecular triggers and downstream effects differ, influencing their speed of kill and resistance profiles.

FeatureBrilacidin (Defensin-Mimetic)Daptomycin (Cyclic Lipopeptide)
Class Host Defense Protein (HDP) Mimetic (Arylamide foldamer)Cyclic Lipopeptide
Target Bacterial cell membrane (mimics innate immunity)Bacterial cell membrane (requires Ca²⁺)
Mechanism Direct Depolarization: Inserts into the bilayer, causing rapid membrane stress and depolarization. Independent of calcium.Ca²⁺-Dependent Pore Formation: Binds Ca²⁺ to oligomerize and insert, causing K⁺ efflux and depolarization.
Bactericidal Speed Rapidly Cidal: Significant killing often observed within minutes to hours.Concentration-Dependent: Slower onset; requires specific physiological Ca²⁺ levels.
Immunomodulation Yes: Anti-inflammatory properties (reduces cytokine storm risk).No: Primarily antibacterial; minimal direct host immune modulation.
Resistance Potential Low: Difficult for bacteria to remodel entire membrane architecture to evade HDP mimetics.Moderate: Resistance (DAP-R) can emerge via cell wall thickening (mprF, dltABCD operon mutations).
Visualization: Comparative Mechanism of Action

MOA_Comparison cluster_Brilacidin Brilacidin Mechanism cluster_Daptomycin Daptomycin Mechanism B_Entry Brilacidin (Cationic) B_Insert Membrane Insertion (Hydrophobic/Cationic Balance) B_Entry->B_Insert B_Stress Membrane Stress & Depolarization B_Insert->B_Stress B_Lysis Rapid Cell Death (Bactericidal) B_Stress->B_Lysis D_Pore Pore Formation & K+ Efflux B_Stress->D_Pore Shared Endpoint: Loss of Membrane Potential D_Entry Daptomycin (Lipopeptide) D_Ca Binds Calcium (Ca2+) D_Entry->D_Ca D_Olig Oligomerization on Surface D_Ca->D_Olig D_Olig->D_Pore D_Death Cell Death (Concentration Dependent) D_Pore->D_Death

Caption: Comparative membrane disruption pathways. Brilacidin acts autonomously, while Daptomycin requires Calcium-mediated oligomerization.

Part 2: Therapeutic Performance Data

The following data synthesizes results from Phase 2b clinical trials (ABSSSI) and preclinical MIC studies.

Efficacy in MRSA Skin Infections (ABSSSI)

In a randomized Phase 2b trial, a single dose of Brilacidin was compared to a 7-day regimen of Daptomycin.

MetricBrilacidin (Single Dose) Daptomycin (7-Day Course)
Dosing Regimen 0.6 mg/kg or 0.8 mg/kg (IV, One time)4 mg/kg (IV, Daily for 7 days)
Clinical Success (Early) Comparable: ~90% reduction in lesion size at 48-72h.Comparable: Standard of Care benchmark.
Microbiological Eradication High eradication rates for MRSA.High eradication rates for MRSA.
Safety Profile Generally safe; transient paresthesia and mild BP increase observed (dose-dependent).Risk of CPK elevation (myopathy); requires monitoring.
Compliance Advantage Superior: "One and Done" dosing eliminates non-compliance risks.Standard: Requires daily IV access/visits.
In Vitro Activity (MIC Summary)

Brilacidin demonstrates potent activity against multidrug-resistant isolates.

OrganismBrilacidin MIC₉₀ (µg/mL)Daptomycin MIC₉₀ (µg/mL)Interpretation
MRSA 0.25 - 1.00.25 - 1.0Equivalent potency.
VISA / VRSA 0.5 - 2.01.0 - 4.0Brilacidin retains activity against Vancomycin-intermediate strains.
VRE (E. faecium) 0.5 - 1.02.0 - 4.0Brilacidin often shows superior potency against VRE.

Part 3: Bioanalytical Quantification (The "15N4" Protocol)

For researchers conducting PK/PD studies comparing these drugs, accurate quantification is non-negotiable. Brilacidin-15N4 Tetrahydrochloride is the requisite internal standard to correct for matrix effects and extraction efficiency in LC-MS/MS workflows.

Why use Brilacidin-15N4?
  • Matrix Effect Correction: Brilacidin is highly cationic and "sticky" (adsorbs to glass/plastic). The 15N4 isotopolog behaves identically to the analyte, compensating for adsorption losses during sample prep.

  • Ionization Normalization: Corrects for signal suppression/enhancement in the electrospray source.

Protocol: LC-MS/MS Quantification of Brilacidin
  • Analyte: Brilacidin[1][2][3][4][5][6]

  • Internal Standard (IS): Brilacidin-15N4 Tetrahydrochloride

  • Matrix: Human Plasma (K2EDTA)

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Brilacidin-15N4 Tetrahydrochloride in 50:50 Water:Acetonitrile (0.1% Formic Acid) to create a 1 mg/mL stock. Note: Use polypropylene containers; avoid glass due to adsorption.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of Plasma.

    • Add 200 µL of IS Working Solution (Brilacidin-15N4 in Acetonitrile with 0.5% Formic Acid).

    • Vortex vigorously for 2 mins (crucial to disrupt protein binding).

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

    • Transfer supernatant to a 96-well polypropylene plate.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[7][8]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7][8]

    • Gradient: 5% B to 95% B over 3.0 mins.

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Brilacidin:[1][2][3][4][5][6] [M+4H]⁴⁺ precursor → Fragment (specific m/z).

      • Brilacidin-15N4: [M+4H]⁴⁺ (+4 Da shift) → Fragment (+4 Da shift).

Visualization: Bioanalytical Workflow

PK_Workflow Sample Patient Plasma (Unknown Conc.) IS Add Internal Standard (Brilacidin-15N4) Sample->IS Spike Precip Protein Precipitation (ACN + Formic Acid) IS->Precip Mix Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Analyte/IS) MS->Data

Caption: Pharmacokinetic quantification workflow utilizing Brilacidin-15N4 to ensure data integrity.

Part 4: Experimental Protocols (Efficacy Testing)

To reproduce the comparative efficacy data (Brilacidin vs. Daptomycin), use the following standardized MIC protocol.

Broth Microdilution Assay (CLSI Standard)
  • Media Preparation:

    • For Brilacidin: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Brilacidin does not require Calcium supplementation.

    • For Daptomycin: CAMHB supplemented with Calcium (Ca²⁺) to 50 mg/L . Critical: Daptomycin is inactive without physiological calcium.

    • Surfactant: Add 0.002% Polysorbate-80 (P-80) to Brilacidin wells to prevent plastic adsorption (optional but recommended for accurate MICs of cationic mimetics).

  • Inoculum:

    • Prepare MRSA suspension to 0.5 McFarland standard.

    • Dilute to final well concentration of ~5 x 10⁵ CFU/mL.

  • Incubation:

    • 35°C ± 2°C for 16-20 hours (ambient air).

  • Readout:

    • Record MIC as the lowest concentration with no visible growth.

    • Self-Validation Check: Daptomycin MIC against S. aureus ATCC 29213 should fall between 0.25 - 1.0 µg/mL. If outside this range, check Ca²⁺ levels.

References

  • Mensa, B. et al. (2014). Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. Antimicrobial Agents and Chemotherapy.[8][9][10][11][12] Link

  • Innovation Pharmaceuticals. (2015).[13] A Randomized, Double-Blind Study Comparing Single-Dose Brilacidin to Daptomycin in the Treatment of ABSSSI. ClinicalTrials.gov Identifier: NCT01211470. Link

  • Huang, H.W. (2020). Daptomycin, its membrane-active mechanism vs. that of other antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. (Standard reference for MIC protocols). Link

  • MedChemExpress. Brilacidin-15N4 Tetrahydrochloride Product Information. (Reference for chemical standard usage). Link

Sources

comparative analysis of Brilacidin-15N4 Tetrahydrochloride and other host defense peptides

[1]

Executive Summary: The Evolution of Defensin Mimetics

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are the immune system's ancient first line of defense.[1] While potent, natural HDPs suffer from poor bioavailability, rapid proteolytic degradation, and high manufacturing costs.[1]

Brilacidin (PMX-30063) represents a paradigm shift: it is a fully synthetic defensin-mimetic .[1] It is not a peptide but an arylamide foldamer designed to mimic the amphiphilic topology of HDPs while offering superior stability and potency.[2]

Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled (SIL) variant of this therapeutic candidate.[1] It serves as the critical bioanalytical tool for quantifying Brilacidin in complex matrices (plasma, tissue) during pharmacokinetic (PK) and pharmacodynamic (PD) profiling.[1]

This guide compares:

  • Therapeutic Viability: Brilacidin vs. Natural HDPs (e.g., LL-37, Magainin).[1]

  • Analytical Precision: Brilacidin-15N4 vs. Deuterated Internal Standards.

Structural & Therapeutic Comparison: Mimetics vs. Naturals[1]

The primary failure point for natural HDPs in clinical development is instability. Brilacidin addresses this through de novo design.[1]

Classification Hierarchy

The following diagram illustrates where Brilacidin sits within the antimicrobial landscape, bridging the gap between natural immunity and synthetic stability.

GAntimicrobialsAntimicrobial AgentsNaturalHDPsNatural HDPs(e.g., LL-37, Magainin)Antimicrobials->NaturalHDPsPeptidomimeticsSynthetic Mimetics(Foldamers)Antimicrobials->PeptidomimeticsNaturalHDPs->Peptidomimetics Mimicry StrategyBrilacidinBrilacidin(Arylamide Foldamer)Peptidomimetics->BrilacidinBrilacidin15N4Brilacidin-15N4(Bioanalytical Standard)Brilacidin->Brilacidin15N4 Isotope Labeling

Figure 1: Classification of Brilacidin as a synthetic foldamer designed to mimic natural HDPs while enabling precise quantification via its 15N4 analog.[1]

Performance Matrix: Brilacidin vs. Natural Alternatives[1][2]
FeatureNatural HDPs (e.g., LL-37)Brilacidin (Therapeutic)Advantage
Backbone Structure Peptide bonds (Amide)Arylamide (Non-peptidic)Protease Resistance
Half-Life (

)
Minutes (Rapid hydrolysis)Hours (High metabolic stability)Systemic Bioavailability
Mechanism Membrane DisruptionMembrane Depolarization + ImmunomodulationDual-Action Efficacy
Toxicity High hemolytic activityHigh Selectivity Index (SI)Safety Profile
Manufacturing Complex fermentation/synthesisScalable chemical synthesisCost-Effectiveness

Mechanism of Action (MoA)

Brilacidin captures the essential physics of HDPs—cationic charge and amphiphilicity—without the fragile peptide backbone.

The "Depolarization" Mechanism: Unlike traditional antibiotics that target specific enzymes (and breed resistance), Brilacidin targets the bacterial membrane.[3]

  • Attraction: The cationic charge of Brilacidin binds to the anionic bacterial membrane.

  • Insertion: The amphiphilic structure inserts into the lipid bilayer.

  • Depolarization: This induces membrane stress, causing depolarization and rapid cell death.[1]

MoAStep11. ElectrostaticAttractionStep22. MembraneInsertionStep1->Step2 Cationic ChargeStep33. MembraneDepolarizationStep2->Step3 AmphiphilicityStep44. BacterialCell DeathStep3->Step4 Loss of Potential

Figure 2: The sequential mechanism of action for Brilacidin, mimicking the lytic activity of defensins.[1]

Bioanalytical Superiority: Why 15N4?

For drug development professionals, the Brilacidin-15N4 Tetrahydrochloride standard is not about killing bacteria; it is about data integrity .[1]

When validating LC-MS/MS methods (per FDA/EMA guidelines), the choice of Internal Standard (IS) is critical.[1]

The Problem with Deuterium ( H)

Many labs use deuterated standards (e.g., Brilacidin-d4).[1] However, deuterium has distinct physical disadvantages:

  • Chromatographic Isotope Effect: C-D bonds are shorter than C-H bonds, slightly altering lipophilicity.[1] This can cause the deuterated standard to elute earlier than the drug. If matrix suppression zones (e.g., phospholipids) elute between them, quantification fails.[1]

  • Deuterium Exchange: In acidic mobile phases or protic solvents, deuterium on heteroatoms (N, O, S) can exchange with Hydrogen, causing the signal to "disappear" from the MS channel.[1]

The Nitrogen-15 ( N) Solution

Brilacidin-15N4 replaces four nitrogen atoms with the stable

1
  • Perfect Co-elution:

    
    N does not alter the retention time.[1] The IS and the analyte experience the exact same matrix effects at the exact same moment.
    
  • Zero Exchange: The label is intrinsic to the atom's nucleus and cannot exchange with solvent.

Comparative Data: Internal Standard Stability

ParameterDeuterated Standard (

H)
Brilacidin-15N4 (

N)
Impact
Retention Time Shift Possible (0.1 - 0.5 min shift)None (Perfect overlap)Accuracy
Label Stability Risk of H/D exchange100% StableRobustness
Mass Shift +1 Da per label+1 Da per labelSelectivity
Cost LowerHigherReliability

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify Brilacidin in human plasma using Brilacidin-15N4 as the Internal Standard.

Materials
  • Analyte: Brilacidin Tetrahydrochloride.[1][3][4]

  • Internal Standard: Brilacidin-15N4 Tetrahydrochloride.[1]

  • Matrix: Human Plasma (K2EDTA).[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

WorkflowSamplePlasma Sample(Unknown Conc.)SpikeSpike IS:Brilacidin-15N4Sample->SpikePrecipProtein Precipitation(ACN + 0.1% FA)Spike->PrecipCentrifugeCentrifuge10,000 x g, 10 minPrecip->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantLCMSLC-MS/MS Analysis(MRM Mode)Supernatant->LCMS

Figure 3: Bioanalytical workflow ensuring precise normalization using the 15N4 standard.[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Brilacidin-15N4 in DMSO to 1 mg/mL.[1]

    • Dilute to working concentration (e.g., 500 ng/mL) in 50:50 Water:ACN.[1]

  • Sample Processing:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 10 µL of Brilacidin-15N4 working solution.[1]

    • Add 200 µL of Acetonitrile (with 1% Formic Acid) to precipitate proteins.[1] Note: Acidification helps release cationic drugs from plasma protein binding.[1]

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

  • LC-MS/MS Conditions:

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Brilacidin: m/z 235.2 [M+4H]

        
        
        
        
        m/z Product Ion (Specific fragment).[1]
      • Brilacidin-15N4: m/z 236.2 [M(

        
        N
        
        
        )+4H]
        
        
        
        
        m/z Product Ion.[1]
    • Note on Charge State: Due to the 4 guanidino groups, Brilacidin often appears as the +4 charged species. The 15N4 label adds 4 Daltons to the neutral mass, or +1 m/z unit to the +4 charge state.

References

  • Mensa, B., et al. (2014).[1] Comparative efficacy of a synthetic host defense peptide mimic and vancomycin in a Staphylococcus aureus biofilm infection model. Antimicrobial Agents and Chemotherapy.[3][5][6] Link[1]

  • Tew, G. N., et al. (2002).[1] De novo design of antimicrobial polymers, foldamers, and small molecules: From discovery to practical applications.[1] Accounts of Chemical Research. Link[1]

  • Innovation Pharmaceuticals. (2021). Brilacidin: A Defensin-Mimetic Drug Candidate.[1][3][4][7][8][9][10]Link[1]

  • Landvatter, S. W. (2013).[1][11] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Journal of Bioanalysis & Biomedicine. Link

  • Bakhtiar, R., & Majumdar, T. K. (2007).[1] Biological Mass Spectrometry: A Primer. Humana Press.[1] (General reference for IS selection principles).

validating the antibacterial efficacy of Brilacidin-15N4 Tetrahydrochloride in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Antibacterial Efficacy of Brilacidin-15N4 Tetrahydrochloride in Preclinical Models

Executive Summary: The Defensin-Mimetic Paradigm

Brilacidin Tetrahydrochloride represents a paradigm shift in antibiotic development—a fully synthetic, non-peptidic Host Defense Protein (HDP) mimetic .[1][2][3] Unlike traditional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis or protein translation), Brilacidin mimics the amphiphilic properties of the innate immune system's defensins, causing rapid membrane depolarization.[3]

The Role of Brilacidin-15N4 Tetrahydrochloride: While Brilacidin is the therapeutic agent, Brilacidin-15N4 Tetrahydrochloride (isotopically labeled with four


 atoms) is the critical Internal Standard (IS)  required for high-precision bioanalytical validation.[3] In preclinical efficacy models, "efficacy" is not just bacterial killing—it is the correlation of that killing with drug exposure (PK/PD).[3] Without the 15N4 variant to correct for matrix effects in LC-MS/MS, in vivo efficacy data lacks the quantitative rigor required for regulatory submission.

This guide details the validation of Brilacidin’s efficacy, explicitly integrating the bioanalytical role of the 15N4 variant to ensure data integrity.

Part 1: Mechanistic Validation (In Vitro)

Before in vivo models, you must validate the mechanism of action (MOA) to distinguish Brilacidin from bacteriostatic agents like Linezolid or slow-acting bactericidals like Vancomycin.[3]

Primary Comparator: Daptomycin[3][4][5][6][7]
  • Similarity: Both target the cell membrane.[1]

  • Difference: Brilacidin exhibits faster kinetics and does not require calcium (

    
    ) for activity, unlike Daptomycin.[3]
    
Protocol 1: Membrane Depolarization Assay (DiSC3(5))

Objective: Quantify the rate of membrane potential dissipation compared to Daptomycin.

Materials:

  • S. aureus (ATCC 29213)[3]

  • Voltage-sensitive dye: 3,3’-Dipropylthiadicarbocyanine iodide [DiSC3(5)][3]

  • Positive Control: CCCP (Protonophore)[3][4]

  • Comparator: Daptomycin (requires

    
    
    
    
    
    supplementation)[3]

Step-by-Step Workflow:

  • Cell Prep: Grow S. aureus to mid-log phase (

    
    ). Wash twice in HEPES buffer containing 5mM glucose.
    
  • Dye Loading: Resuspend cells to

    
    . Add DiSC3(5) to 
    
    
    
    .[3][5] Incubate for 30 min in dark until fluorescence stabilizes (dye self-quenches inside polarized cells).
  • Injection: Inject Brilacidin (1x, 2x, 4x MIC) and Daptomycin into the cuvette/well.

  • Measurement: Monitor fluorescence increase (Ex: 622 nm, Em: 670 nm) continuously for 10 minutes. Depolarization releases the dye, causing a fluorescence spike.

Data Interpretation:

  • Brilacidin: Immediate, sharp spike in fluorescence (< 60 seconds).[3]

  • Daptomycin: Slower, gradual increase (requires Ca2+ binding).[3]

  • Vancomycin: No immediate change (targets cell wall synthesis, not membrane potential).[3]

Part 2: Bioanalytical Validation (The 15N4 Standard)

To validate efficacy in animal models, you must prove that the drug concentration at the infection site correlates with bacterial reduction. This requires LC-MS/MS quantification using Brilacidin-15N4 to normalize ion suppression in plasma/tissue homogenates.[3]

Protocol 2: LC-MS/MS Sample Preparation

Objective: Quantify Brilacidin in murine plasma using Brilacidin-15N4 as the Internal Standard.

System: Agilent 6460 Triple Quad LC/MS or equivalent. Column: C18 Reverse Phase (e.g., Waters XSelect).[3]

Workflow:

  • Spiking: Aliquot

    
     of study sample (plasma/tissue homogenate).[3]
    
  • IS Addition: Add

    
     of Brilacidin-15N4 Tetrahydrochloride  working solution (
    
    
    
    ).
    • Scientific Logic:[6][7][8][9] The

      
       label adds +4 Da mass.[3] It co-elutes exactly with Brilacidin but is spectrally distinct, correcting for extraction efficiency and matrix effects perfectly.
      
  • Precipitation: Add

    
     Acetonitrile with 0.1% Formic Acid. Vortex 1 min. Centrifuge at 10,000g for 10 min.
    
  • Injection: Inject

    
     of supernatant.
    
  • MRM Transitions:

    • Analyte (Brilacidin): Monitor parent ion

      
       to fragment.[3]
      
    • IS (Brilacidin-15N4): Monitor parent ion

      
       (Shifted by mass of 4 neutrons).[3]
      

Part 3: In Vivo Efficacy Models

Model: Neutropenic Murine Thigh Infection (ABSSSI Surrogate)

This is the gold standard for validating efficacy against MRSA.[3]

Experimental Design:

  • Animals: CD-1 Mice (Neutropenic induced by Cyclophosphamide: 150 mg/kg Day -4, 100 mg/kg Day -1).[3]

  • Infection: IM injection of

    
     CFU MRSA (USA300 strain) into posterior thigh.[3]
    
  • Treatment Arms (n=6 per group):

    • Vehicle Control (Saline).

    • Brilacidin (Single dose: 0.5, 1.0, 5.0 mg/kg IV).[3]

    • Comparator: Daptomycin (50 mg/kg SC q24h).[3]

    • Comparator: Vancomycin (110 mg/kg SC q12h).[3]

Endpoint Analysis:

  • Harvest thighs at 24h.

  • Homogenize in PBS.

  • Serial dilution plating for CFU enumeration.

  • PK/PD Correlation: Calculate

    
     ratio using plasma concentrations derived from the Brilacidin-15N4  assay.
    
Comparative Performance Data (Summary)
ParameterBrilacidinDaptomycinVancomycin
Primary MOA Membrane Depolarization (Rapid)Membrane Depolarization (Ca2+ dep.)Cell Wall Synthesis Inhibition
Bactericidal Speed < 1 Hour (99.9% kill)4-6 Hours> 24 Hours
PK/PD Driver



Efficacy (Murine Thigh) 1-log kill at 1.0 mg/kg (Single Dose)1-log kill at 50 mg/kg (Daily)Static to 1-log kill (BID dosing)
Resistance Potential Extremely Low (Membrane target)Low (but hMPR mutations exist)Moderate (VanA/VanB operons)

Part 4: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action & Efficacy Pathway

Caption: Comparative mechanism of Brilacidin vs. Daptomycin. Brilacidin induces direct, rapid depolarization without calcium cofactor requirement, leading to accelerated cell death.[3]

MOA_Pathway Brilacidin Brilacidin (Cationic Foldamer) Membrane Bacterial Membrane (Negatively Charged) Brilacidin->Membrane Electrostatic Attraction Depolarization Rapid Depolarization (Loss of Δψ) Brilacidin->Depolarization Kinetics: <15 mins Daptomycin Daptomycin (Lipopeptide) Daptomycin->Depolarization Kinetics: >60 mins Ca_Factor Ca2+ Binding Required Daptomycin->Ca_Factor Insertion Membrane Insertion Membrane->Insertion Insertion->Depolarization Pore/Stress Formation CellDeath Bactericidal Effect (Cell Lysis) Depolarization->CellDeath Metabolic Collapse Ca_Factor->Membrane Complex Formation

Figure 2: Validation Workflow using 15N4 Standard

Caption: Integrated workflow demonstrating the critical role of Brilacidin-15N4 in validating in vivo efficacy via precise PK/PD modeling.

Validation_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase (The 15N4 Key) cluster_2 Validation Output Infection Murine Thigh Infection (MRSA) Dosing Administer Brilacidin (IV Bolus) Infection->Dosing Sampling Collect Plasma/Tissue Dosing->Sampling SamplePrep Sample Preparation Sampling->SamplePrep LCMS LC-MS/MS Analysis (Correct Matrix Effects) SamplePrep->LCMS IS_Add Add Brilacidin-15N4 (Internal Standard) IS_Add->SamplePrep Normalization PKPD PK/PD Modeling (AUC/MIC) LCMS->PKPD Precise Concentration Conclusion Validated Efficacy PKPD->Conclusion

References

  • Mensa, B. et al. (2014).[3] Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. Antimicrobial Agents and Chemotherapy.[6][4][8][10][11] Link[3]

  • Kowalski, K. et al. (2016).[3] In Vitro and In Vivo Activities of Brilacidin, a Novel Synthetic Host Defense Peptide Mimetic, against Gram-Positive and Gram-Negative Pathogens. Antimicrobial Agents and Chemotherapy.[6][4][8][10][11] Link

  • Innovation Pharmaceuticals. (2021). Brilacidin: A Defensin Mimetic Drug Candidate.[1][8] Clinical Development Overview. Link[3]

  • Toronto Research Chemicals. (2024).[3] Brilacidin-15N4 Tetrahydrochloride Product Data Sheet. LGC Standards. Link[3]

  • Hein-Kristensen, L. et al. (2013).[3] The Pharmacokinetics and Pharmacodynamics of Host Defense Peptides. Drug Discovery Today. Link

Sources

comparing the mechanism of action of Brilacidin-15N4 Tetrahydrochloride and LL-37

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action Comparison: Brilacidin-15N4 Tetrahydrochloride vs. LL-37 Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Endogenous Peptide to Synthetic Mimetic: A Mechanistic & Bioanalytical Deep Dive

Executive Summary

This guide provides a technical comparison between LL-37 , the human cathelicidin antimicrobial peptide, and Brilacidin , a fully synthetic defensin-mimetic. While LL-37 represents the body's evolutionary "first line of defense," its clinical utility is limited by proteolytic instability and toxicity. Brilacidin was engineered to overcome these limitations while retaining the potent antimicrobial and immunomodulatory properties of Host Defense Proteins (HDPs).[1]

Crucial Distinction for Researchers:

  • Brilacidin (PMX-30063): The pharmacologically active therapeutic agent.

  • Brilacidin-15N4 Tetrahydrochloride: The Stable Isotope Labeled (SIL) Internal Standard required for precise LC-MS/MS quantification of Brilacidin in biological matrices (plasma, tissue). This guide details the utility of the 15N4 variant in the Experimental Protocols section.

Structural & Physicochemical Comparison

The fundamental difference lies in their architecture: LL-37 is a peptide subject to enzymatic degradation, whereas Brilacidin is a non-peptidic "foldamer" designed to resist degradation while mimicking the amphiphilic topology of AMPs.

FeatureLL-37 (Human Cathelicidin) Brilacidin Tetrahydrochloride
Class Endogenous Antimicrobial Peptide (AMP)Synthetic Defensin-Mimetic (Arylamide Foldamer)
Structure

-helical peptide (37 amino acids)
Small molecule (

)
Molecular Weight ~4,493 Da~936.9 Da (Free Base) / ~1082.8 Da (Salt)
Topology Amphiphilic Helix (Cationic/Hydrophobic faces)Amphiphilic Arylamide (Mimics helix topology)
Proteolytic Stability Low (Degraded by host proteases)High (Non-peptidic backbone)
Bioanalytical Std LL-37-15N (Recombinant/Synthetic)Brilacidin-15N4 Tetrahydrochloride

Mechanism of Action (MOA): Antimicrobial Activity

Both agents target bacterial membranes, but their specific modes of disruption differ.[2][3]

LL-37: The Toroidal Pore Model

LL-37 kills bacteria primarily through the Toroidal Pore Mechanism .

  • Attraction: Cationic residues (Arg/Lys) bind electrostatically to anionic LPS (Gram-negative) or LTA (Gram-positive).

  • Insertion: The amphiphilic helix inserts into the bilayer.

  • Pore Formation: The peptide induces the lipid monolayer to bend continuously through the pore, connecting the outer and inner leaflets (a "wormhole"). This causes leakage of intracellular contents and loss of transmembrane potential.

Brilacidin: Membrane Stress & Depolarization

Brilacidin acts as a "stress-inducing" agent rather than a simple pore-former.

  • Insertion: The cationic arylamide backbone targets the anionic bacterial membrane.

  • Depolarization: It causes rapid, massive depolarization of the inner membrane (dissipation of

    
    ).
    
  • Stress Response: Unlike LL-37, Brilacidin triggers specific cell wall stress regulons (GraSR, VraSR, NsaSR) and cytoplasmic protein misfolding, leading to cell death without necessarily causing frank lysis (cell explosion).

Visualization of MOA Pathways

The following diagram contrasts the physical pore formation of LL-37 with the biophysical stress induction of Brilacidin.

MOA_Comparison cluster_LL37 LL-37 Mechanism cluster_Brilacidin Brilacidin Mechanism LL37 LL-37 Peptide Bind_L Electrostatic Binding (LPS/LTA) LL37->Bind_L Helix Alpha-Helix Formation Bind_L->Helix Pore Toroidal Pore Formation (Membrane Lysis) Helix->Pore Leak Cytoplasmic Leakage Pore->Leak Bril Brilacidin Bind_B Membrane Insertion (Foldamer) Bril->Bind_B Depol Rapid Depolarization (Loss of ΔΨ) Bind_B->Depol Stress Cell Wall Stress (GraSR/VraSR Activation) Depol->Stress Misfold Protein Misfolding Depol->Misfold Stress->Misfold Synergy

Caption: Comparative pathway analysis showing LL-37's lytic pore formation versus Brilacidin's membrane depolarization and subsequent stress response induction.

Mechanism of Action: Immunomodulation[4]

Beyond direct killing, both agents modulate the host immune system.[3][4] This is critical for treating complex infections (e.g., skin infections, COVID-19).

  • LL-37: Functions as a chemokine (via FPR2 receptor), recruiting neutrophils and monocytes. It can be pro-inflammatory at high concentrations.

  • Brilacidin: Exhibits a "Host-Directed Defense" mechanism.[5] It suppresses pro-inflammatory cytokines (IL-6, TNF-

    
    , IL-1
    
    
    
    ) likely through intracellular signaling interference (e.g., PDE4 inhibition-like effects), preventing cytokine storms while retaining antimicrobial efficacy.

Experimental Protocols

This section details two critical workflows: determining antimicrobial efficacy and quantifying Brilacidin using the 15N4 Internal Standard .

Protocol A: Membrane Depolarization Assay (DiSC3(5))

To verify the mechanism of action described above.

  • Preparation: Grow S. aureus (MRSA) to mid-log phase (

    
    ).
    
  • Washing: Wash cells twice with 5 mM HEPES (pH 7.2) containing 5 mM glucose to maintain metabolic activity.

  • Probe Loading: Resuspend cells to

    
    . Add DiSC3(5)  (3,3'-dipropylthiadicarbocyanine iodide) to 1 
    
    
    
    M.
  • Equilibration: Incubate for 1 hour until fluorescence quenches (dye enters polarized cells).

  • Challenge: Add Brilacidin (1x MIC) or LL-37 (1x MIC).

  • Measurement: Monitor fluorescence increase (Ex: 622 nm, Em: 670 nm).

    • Result Interpretation: A rapid spike in fluorescence indicates depolarization (dye release). Brilacidin typically shows a sharper, faster spike than LL-37.

Protocol B: LC-MS/MS Quantification using Brilacidin-15N4

To measure Brilacidin pharmacokinetics in plasma.

Rationale: The Brilacidin-15N4 Tetrahydrochloride variant is chemically identical to the drug but has a mass shift of +4 Da. It corrects for matrix effects, extraction efficiency, and ionization suppression.

Workflow:

  • Stock Preparation:

    • Analyte: Brilacidin Tetrahydrochloride (1 mg/mL in water).

    • Internal Standard (IS): Brilacidin-15N4 Tetrahydrochloride (1 mg/mL in water).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50

      
      L of plasma sample.
      
    • Add 10

      
      L of IS Working Solution  (500 ng/mL Brilacidin-15N4).
      
    • Add 200

      
      L Acetonitrile (0.1% Formic Acid) to precipitate proteins.
      
    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XSelect CSH, 2.1 x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[6][7][8]

    • Gradient: 5% B to 95% B over 3 minutes.

    • MRM Transitions:

      • Brilacidin: m/z 235.3

        
         180.1 (Quadruply charged precursor).
        
      • Brilacidin-15N4: m/z 236.3

        
         181.1 (Shifted +1 m/z per charge state = +4 Da total).
        

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standard (Brilacidin-15N4) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Ratio Calculation (Analyte Area / 15N4 Area) MS->Quant

Caption: Bioanalytical workflow utilizing Brilacidin-15N4 for precise pharmacokinetic quantification.

Comparative Performance Data

MetricBrilacidinLL-37Significance
MIC (MRSA) 0.5 - 1.0

g/mL
16 - 32

g/mL
Brilacidin is ~30x more potent against resistant Staph.
Hemolysis (

)
> 200

g/mL
~50 - 100

g/mL
Brilacidin has a wider therapeutic index (selectivity).
Serum Stability (

)
> 24 Hours< 1 HourSynthetic backbone resists serum proteases.
Resistance Profile Low (Membrane target)Low (Membrane target)Both exhibit low potential for resistance development.

References

  • Mensa, B. et al. (2014). "Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16." Antimicrobial Agents and Chemotherapy.

  • Scott, R.W. et al. (2008). "De novo designed synthetic mimics of antimicrobial peptides." Current Opinion in Biotechnology.

  • Innovation Pharmaceuticals. "Brilacidin Mechanism of Action and Clinical Data." Official Pipeline Overview.

  • Vandamme, D. et al. (2012). "Cathelicidins: family of antimicrobial peptides. A review." Veterinary Research.

  • FDA Bioanalytical Method Validation Guidance. "Bioanalytical Method Validation Guidance for Industry (Use of Internal Standards)."

Sources

A Head-to-Head Comparison of Brilacidin and Other Defensin Mimetics: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobials

The relentless rise of antimicrobial resistance necessitates a paradigm shift in anti-infective drug discovery. Host Defense Peptides (HDPs), or defensins, are key effectors of the innate immune system, exhibiting broad-spectrum antimicrobial activity and a low propensity for inducing resistance. However, their therapeutic development has been hampered by challenges such as proteolytic instability, high manufacturing costs, and potential cytotoxicity. [16, 28 from previous search] This has spurred the development of defensin mimetics —synthetic molecules engineered to replicate the amphipathic structure and function of natural defensins while overcoming their inherent limitations.[1]

Brilacidin (formerly PMX-30063) has emerged as a frontrunner in this class. It is a synthetic, non-peptidic, aryl amide foldamer designed through computational modeling to be smaller, more stable, and more potent than natural peptides. [17 from previous search, 22 from previous search] Unlike its peptide-based counterparts, Brilacidin is not susceptible to enzymatic degradation, a critical advantage for systemic applications. [17 from previous search] This guide provides an in-depth, head-to-head comparison of Brilacidin with other notable defensin mimetics, supported by experimental data, detailed evaluation protocols, and mechanistic insights to inform research and development efforts.

Section 1: The Competitors - Profiling Key Defensin Mimetics

For a robust comparison, we will evaluate Brilacidin against two distinct classes of defensin mimetics:

  • Brilacidin (Non-Peptide, Aryl Amide Foldamer): A fully synthetic small molecule designed for optimized stability and a dual mechanism of action, combining direct, rapid membrane disruption with potent immunomodulatory effects. [16, 17 from previous search] It has advanced through multiple Phase 2 clinical trials for indications including acute bacterial skin and skin structure infections (ABSSSI) and oral mucositis. [38 from previous search]

  • Pexiganan (Peptide Mimetic, Magainin Analogue): A 22-amino-acid synthetic peptide analogue of magainin, an HDP isolated from the African clawed frog.[2][3] As a peptide, it represents an earlier approach to HDP mimetics and provides a crucial benchmark for comparing the advantages of non-peptidic scaffolds. It has been clinically evaluated, notably for diabetic foot ulcer infections.[4]

  • Ceragenin CSA-13 (Non-Peptide, Cholic Acid Scaffold): A synthetic, cationic steroid designed to mimic the facial amphiphilicity of HDPs using a cholic acid backbone.[5] Ceragenins represent another innovative non-peptide approach and are known for their potent, broad-spectrum bactericidal activity. [20, 22 from previous search]

Section 2: Performance Analysis - A Head-to-Head Comparison

The ultimate value of an antimicrobial agent lies in its ability to potently eliminate pathogens while sparing host cells. This section quantitatively compares the antimicrobial potency and safety profile of our selected mimetics.

Part 2A: Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial's potency. The MIC90, the concentration required to inhibit 90% of isolates, is a particularly stringent benchmark. The data below, compiled from multiple in vitro studies, demonstrates the comparative efficacy against key Gram-positive and Gram-negative pathogens.

Causality in Experimental Design: The choice of pathogens for this comparison is deliberate. Staphylococcus aureus (particularly MRSA) and Pseudomonas aeruginosa are leading causes of difficult-to-treat skin and systemic infections, representing critical challenges in clinical practice. Escherichia coli and Klebsiella pneumoniae are common Gram-negative pathogens that test the broad-spectrum capabilities of these agents.

Table 1: Comparative Antimicrobial Potency (MIC90 in µg/mL)

Organism Brilacidin Pexiganan Ceragenin CSA-13
Staphylococcus aureus (MRSA) 0.5[6] 16 - 32[7] 1.0 [cite: 22 from previous search]
Pseudomonas aeruginosa 16[6] 8 - 16[7] ~2.0 [cite: 20 from previous search]
Escherichia coli ~0.8[6] 8 - 16[7] 4.0[8]

| Klebsiella pneumoniae | Data Not Available | 8 - 16[7] | ~4.0[9] |

Insight: The non-peptide mimetics, Brilacidin and Ceragenin CSA-13, demonstrate significantly higher potency against the critical Gram-positive pathogen MRSA compared to the peptide-based Pexiganan. Ceragenin CSA-13 shows particularly potent activity across the board. Brilacidin's potency against Gram-negative bacteria like P. aeruginosa is comparable to Pexiganan, though less potent than its activity against MRSA.

Part 2B: Selectivity and Safety Profile

A successful therapeutic must selectively target pathogens over host cells. This is often assessed by comparing antimicrobial potency (MIC) with cytotoxicity against mammalian cells, such as red blood cells (hemolysis) or cultured cell lines. The therapeutic index (TI), calculated as CC50 / MIC, provides a quantitative measure of this selectivity.

Causality in Experimental Design: Hemolysis assays are a primary screen for membrane-disrupting agents, as the erythrocyte membrane is a readily available and sensitive model for non-specific membrane damage. Cytotoxicity assays using nucleated cell lines (e.g., Calu-3, A549, ME-180) provide a more comprehensive view of a compound's potential toxicity to host tissues.

Table 2: Comparative Cytotoxicity and Selectivity

Compound Cytotoxicity Metric Value (µg/mL) Key Finding
Brilacidin Hemolysis (Human RBCs) >128 (causes <5% hemolysis)[10][11] Very low hemolytic activity.
CC50 (Calu-3 cells) ~225[12][13] High therapeutic index, indicating excellent selectivity.
Pexiganan Hemolysis (Human RBCs) >250 (for 100% hemolysis)[2] Low hemolytic activity at therapeutic doses.
CC50 (RAW 264.7 cells) ~99[14][15] Moderate selectivity.
Ceragenin CSA-13 Hemolysis (Human RBCs) >50 (non-hemolytic at bactericidal conc.)[16][17][18][19][20] Low hemolytic activity at effective concentrations.

| | IC50 (A549 cells) | 11 - 40 [cite: 22 from previous search] | Cytotoxicity is dose-dependent and a potential concern at higher concentrations. |

Insight: Brilacidin exhibits an exceptional safety profile, with very low hemolytic activity and high CC50 values against mammalian cell lines, suggesting a high degree of selectivity for microbial membranes.[10][11][12][13] While Pexiganan also shows low hemolytic potential, its cytotoxicity against nucleated cells appears at lower concentrations than Brilacidin.[14][15] Ceragenin CSA-13 is non-hemolytic at its effective antimicrobial concentrations but shows cytotoxicity at higher doses, indicating a narrower therapeutic window compared to Brilacidin. [7, 22 from previous search]

Section 3: Mechanistic Deep Dive & Visualizations

A key differentiator for advanced defensin mimetics is the possession of multiple mechanisms of action. Brilacidin uniquely combines direct antimicrobial killing with host-directed anti-inflammatory activity.

Antimicrobial Mechanism: Rapid Membrane Disruption

Like most defensin mimetics, Brilacidin's primary antimicrobial action is the rapid and catastrophic disruption of the bacterial cell membrane. This multi-step process is less susceptible to the development of resistance compared to single-target antibiotics.

G cluster_workflow Brilacidin Antimicrobial Workflow A 1. Electrostatic Binding Brilacidin's cationic charges bind to negatively charged bacterial membrane components (LPS, phospholipids). B 2. Membrane Insertion Amphipathic structure facilitates insertion of hydrophobic domains into the lipid bilayer. A->B C 3. Pore Formation & Depolarization Mimetic molecules aggregate, forming pores that disrupt membrane potential and electrochemical gradients. B->C D 4. Leakage & Cell Death Loss of membrane integrity leads to efflux of essential ions (K+) and ATP, resulting in rapid bactericidal effect. C->D

Caption: Workflow of Brilacidin's membrane disruption mechanism.

Immunomodulatory Mechanism: Dampening Inflammation

Beyond killing pathogens, Brilacidin actively modulates the host's immune response, a critical function for treating conditions with a significant inflammatory component, like oral mucositis or IBD. This is achieved primarily through the inhibition of phosphodiesterase 4 (PDE4) and subsequent modulation of the NF-κB signaling pathway. [17 from previous search]

1. PDE4 Inhibition Pathway: PDE4 enzymes degrade the second messenger cyclic AMP (cAMP). By inhibiting PDE4, Brilacidin increases intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of anti-inflammatory cytokines like IL-10 while suppressing pro-inflammatory signaling. [1, 3 from previous search, 4 from previous search, 7 from previous search]

G cluster_pathway Brilacidin's PDE4 Inhibition Pathway Brilacidin Brilacidin PDE4 PDE4 Brilacidin->PDE4 Inhibits AMP AMP (inactive) PDE4->AMP cAMP cAMP cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB Anti_Inflam Increased Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti_Inflam Pro_Inflam Decreased Pro-inflammatory Signaling pCREB->Pro_Inflam

Caption: Brilacidin's anti-inflammatory action via PDE4 inhibition.

2. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli like Lipopolysaccharide (LPS) lead to the degradation of the inhibitor IκB, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Brilacidin's downstream effects, mediated by the cAMP/PKA pathway, interfere with this process, reducing the production of these key inflammatory mediators. [2 from previous search, 6 from previous search, 10 from previous search, 11 from previous search]

G cluster_pathway Modulation of NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (marks for degradation) NFkB_inactive NF-κB (p50/p65) (Inactive Complex) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Transcription Brilacidin_Effect Brilacidin-mediated cAMP/PKA signaling Brilacidin_Effect->IKK Suppresses

Caption: Brilacidin suppresses the pro-inflammatory NF-κB pathway.

Section 4: Experimental Protocols for Evaluation

To ensure reproducibility and standardization, this section details the core, self-validating protocols for assessing the key performance attributes of defensin mimetics.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method to determine the MIC of a compound against aerobic bacteria. [43 from previous search]

  • Objective: To determine the lowest concentration of a defensin mimetic that prevents visible bacterial growth.

  • Materials:

    • 96-well sterile microtiter plates

    • Test compound (e.g., Brilacidin) stock solution

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

    • Sterile saline or PBS

    • Microplate reader or spectrophotometer

  • Procedure:

    • Inoculum Preparation: From a fresh agar plate, select 3-4 colonies and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.

    • Compound Dilution: Prepare a 2x working stock of the highest concentration of the test compound in CAMHB. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 11 of a given row. Add 200 µL of the 2x compound stock to well 1.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. Wells 1-10 now contain 100 µL of the compound at concentrations from 2x to 1/256x of the starting concentration. Well 11 (growth control) contains 100 µL of CAMHB only. Well 12 (sterility control) will contain 200 µL of uninoculated CAMHB.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. This halves the drug concentration to the final test concentrations and brings the final bacterial concentration to the target. Do not add bacteria to well 12.

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by a microplate reader. The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.

Protocol: Bacterial Membrane Depolarization Assay

This assay uses a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)), to measure changes in bacterial membrane potential. [14 from previous search, 16 from previous search]

  • Objective: To assess a compound's ability to disrupt the bacterial cytoplasmic membrane potential.

  • Materials:

    • Log-phase bacterial culture

    • Assay buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

    • DiSC3(5) fluorescent dye stock solution (in DMSO)

    • Test compound and controls (e.g., Gramicidin as a positive control, vehicle as a negative control)

    • Fluorescence microplate reader (Excitation ~622 nm, Emission ~670 nm)

  • Procedure:

    • Cell Preparation: Grow bacteria to mid-log phase. Harvest cells by centrifugation, wash twice with assay buffer, and resuspend in assay buffer to a final OD600 of ~0.2.

    • Dye Loading: Transfer 180 µL of the cell suspension to the wells of a black, clear-bottom 96-well plate. Add DiSC3(5) to a final concentration of 1 µM.

    • Equilibration: Incubate the plate in the dark at room temperature, monitoring fluorescence until a stable, quenched baseline is achieved (typically 30-60 minutes). This indicates the dye has fully entered the polarized cells and its fluorescence is quenched.

    • Compound Addition: Add 20 µL of the test compound (at 10x the desired final concentration) to the wells. Add positive control (Gramicidin) and negative control (vehicle) to separate wells.

    • Measurement: Immediately begin monitoring fluorescence kinetically over time (e.g., every 60 seconds for 30-60 minutes).

    • Data Analysis: Depolarization is indicated by an increase in fluorescence as the DiSC3(5) dye is released from the depolarized cells, leading to de-quenching. The rate and magnitude of the fluorescence increase are proportional to the membrane-disrupting activity of the compound.

Protocol: In Vitro Anti-inflammatory Assay

This protocol uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) to measure a compound's ability to suppress pro-inflammatory cytokine production. [21 from previous search, 25 from previous search]

  • Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α) release from LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • LPS from E. coli

    • Test compound

    • 24-well cell culture plates

    • ELISA kit for the target cytokine (e.g., mouse TNF-α)

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of ~2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test compound (e.g., Brilacidin) or vehicle control. Incubate for 1-2 hours. This step ensures the compound is present to act on the cells before the inflammatory stimulus.

    • Stimulation: Add LPS to each well (except for the unstimulated negative control) to a final concentration of 100 ng/mL.

    • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.

    • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only stimulated control. A cell viability assay (e.g., MTT or CCK8) should be run in parallel to ensure the observed cytokine reduction is not due to cytotoxicity. [41 from previous search]

Conclusion

The development of defensin mimetics represents a critical frontier in the battle against antimicrobial resistance. This guide provides a comparative framework demonstrating that not all mimetics are created equal.

  • Brilacidin stands out due to its potent, broad-spectrum antimicrobial activity combined with a robust, clinically relevant anti-inflammatory mechanism. Its non-peptidic structure confers significant advantages in stability and pharmacokinetics. Critically, its high therapeutic index, evidenced by low hemolytic activity and minimal cytotoxicity at effective concentrations, positions it as a highly promising clinical candidate. [2, 4, 16, 17 from previous search]

  • Pexiganan , as a peptide-based mimetic, shows moderate efficacy but is generally less potent than the newer non-peptide agents, particularly against resistant Gram-positive strains. Its peptide nature also implies inherent susceptibility to proteolysis, a key challenge Brilacidin was designed to overcome. [17 from previous search, 25]

  • Ceragenin CSA-13 exhibits exceptional antimicrobial potency but appears to have a narrower therapeutic window, with cytotoxicity observed at concentrations closer to its MIC range. [7, 22 from previous search]

For researchers and drug developers, Brilacidin exemplifies the success of rational, de novo design. Its dual-action profile—directly killing pathogens while mitigating the damaging inflammation they cause—offers a multifaceted therapeutic strategy that single-action antimicrobials cannot match. The experimental protocols provided herein offer a standardized approach for the rigorous evaluation of the next generation of defensin mimetics.

References

  • Zhang XL, et al. (2015). The Synthetic Antimicrobial Peptide Pexiganan and Its Nanoparticles (PNPs) Exhibit the Anti-Helicobacter pylori Activity in Vitro and in Vivo. Molecules. Available from: [Link]

  • Al-Juboria, R., et al. (2025). A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae. PLoS One. Available from: [Link]

  • Piktel, E., et al. (2025). Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections. Frontiers in Microbiology. Available from: [Link]

  • O'Riordan, K., et al. (2020). Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture. Viruses. Available from: [Link]

  • Romanowski, E. G., et al. (2011). An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Hu, Y., et al. (2022). Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell. Journal of Medical Virology. Available from: [Link]

  • Niemirowicz, K., et al. (2018). Ceragenin CSA-13 as free molecules and attached to magnetic nanoparticle surfaces induce caspase-dependent apoptosis in human breast cancer cells via disruption of cell oxidative balance. Oncotarget. Available from: [Link]

  • Bakowski, M. A., et al. (2023). Brilacidin as a Broad-Spectrum Inhibitor of Enveloped, Acutely Infectious Viruses. Microorganisms. Available from: [Link]

  • Piktel, E., et al. (2025). Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections. PubMed. Available from: [Link]

  • Piktel, E., et al. (2025). Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections. ResearchGate. Available from: [Link]

  • Piktel, E., et al. (2025). Structural formulae of ceragenins CSA-13, CSA-44, and CSA-131. ResearchGate. Available from: [Link]

  • Ge, Y., et al. (2025). In Vitro Antibacterial Properties of Pexiganan, an Analog of Magainin. ResearchGate. Available from: [Link]

  • Al-Juboria, R., et al. (2025). The high safety profile of brilacidin. ResearchGate. Available from: [Link]

  • Papo, N., et al. (2023). Interaction of Pexiganan (MSI-78)-Derived Analogues Reduces Inflammation and TLR4-Mediated Cytokine Secretion: A Comparative Study. National Institutes of Health (NIH). Available from: [Link]

  • Hu, Y., et al. (2022). Brilacidin, a COVID-19 Drug Candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E and NL63 through targeting both the virus and the host cell. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (n.d.). Brilacidin. Wikipedia. Available from: [Link]

  • Papo, N., et al. (2023). Interaction of Pexiganan (MSI-78)-Derived Analogues Reduces Inflammation and TLR4-Mediated Cytokine Secretion: A Comparative Study. ACS Omega. Available from: [Link]

  • Mensa, B., et al. (2014). Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Piktel, E., et al. (2024). Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies. MDPI. Available from: [Link]

  • Niemirowicz, K., et al. (2014). Bactericidal Activity of Ceragenin CSA-13 in Cell Culture and in an Animal Model of Peritoneal Infection. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Moscoso, M., et al. (2014). In Vitro Bactericidal and Bacteriolytic Activity of Ceragenin CSA-13 against Planktonic Cultures and Biofilms of Streptococcus pneumoniae and Other Pathogenic Streptococci. PLOS One. Available from: [Link]

  • Yasar, G., et al. (2022). Effects of Ceragenins and Antimicrobial Peptides on the A549 Cell Line and an In Vitro Co-Culture Model of A549 - Pseudomonas aeruginosa. Semantic Scholar. Available from: [Link]

  • Niemirowicz-Laskowska, K., et al. (2023). Ceragenins and Ceragenin-Based Core-Shell Nanosystems as New Antibacterial Agents against Gram-Negative Rods Causing Nosocomial Infections. MDPI. Available from: [Link]

  • JMI Laboratories. (n.d.). Activity of Pexiganan when Tested against Contemporary Gram-Positive, Gram-Negative Bacteria and Yeast Collected from North America, Europe and Japan. JMI Laboratories. Available from: [Link]

  • Monteiro, C., et al. (2020). Pexiganan in Combination with Nisin to Control Polymicrobial Diabetic Foot Infections. Antibiotics. Available from: [Link]

  • UCLA Health. (2019). Antimicrobial Susceptibility Summary 2019. UCLA Health. Available from: [Link]

  • Rodríguez-Rojas, A., et al. (2020). Antimicrobial Peptide Induced-Stress Renders Staphylococcus aureus Susceptible to Toxic Nucleoside Analogs. PubMed. Available from: [Link]

  • Shcherbakov, D. N., et al. (2025). Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes. MDPI. Available from: [Link]

  • Al-Ouqaili, M. T. S., & Al-Jubori, S. S. (2021). Detection of Antiseptic Resistant Genes in Colistin- Resistant Pseudomonas aeruginosa and MDR Klebsiella penumoniae. Indian Journal of Forensic Medicine & Toxicology. Available from: [Link]

Sources

confirming the broad-spectrum activity of Brilacidin-15N4 Tetrahydrochloride against clinical isolates

[1]

Executive Summary: The Dual Challenge of Defensin Mimetics

Confirming the broad-spectrum activity of Brilacidin (PMX-30063) against multidrug-resistant (MDR) clinical isolates requires two distinct layers of validation: biological efficacy (killing the pathogen) and bioanalytical precision (proving the drug reaches the target).[1]

Brilacidin-15N4 Tetrahydrochloride is not the therapeutic agent itself; it is the Stable Isotope Labeled (SIL) Internal Standard required to quantify the parent drug. Due to Brilacidin's amphiphilic nature (mimicking Host Defense Proteins), it adheres avidly to plasticware and suffers from significant matrix effects in LC-MS/MS assays.[1]

This guide compares the biological performance of the parent drug against Standards of Care (SOC) and, crucially, compares the Brilacidin-15N4 product against alternative analytical methods, demonstrating why the SIL standard is non-negotiable for validating efficacy against clinical isolates.

Part 1: Biological Comparison (The Parent Compound)

Brilacidin vs. Standard of Care (Daptomycin & Vancomycin)[1]

To interpret the utility of the -15N4 standard, we must first establish the efficacy baseline of the parent drug against clinical isolates. Brilacidin operates via membrane depolarization , a mechanism distinct from traditional antibiotics but sharing features with Daptomycin.[1][2]

Comparative Mechanism of Action[2]
FeatureBrilacidin (Parent)Daptomycin (Cubicin)Vancomycin
Class Defensin-Mimetic (HDP-mimetic)Cyclic LipopeptideGlycopeptide
Target Bacterial Membrane (Depolarization)Bacterial Membrane (Depolarization)Cell Wall Synthesis (D-Ala-D-Ala)
Action Speed Rapidly Bactericidal (< 1 hour)Bactericidal (Rapid)Bacteriostatic / Slowly Bactericidal
Lysis Yes (Membrane rupture)No (Membrane permeabilization without lysis)No
Resistance Low (Membrane target is evolutionarily conserved)Documented (mprF mutations)Documented (VanA/VanB operons)
Efficacy Data Against Clinical Isolates (MIC Ranges)

The following data aggregates performance against MDR isolates, including MRSA and VRE.

PathogenBrilacidin MIC₅₀/MIC₉₀ (µg/mL)Daptomycin MIC₅₀/MIC₉₀ (µg/mL)Clinical Significance
MRSA (Methicillin-Resistant S. aureus)0.12 – 1.0 0.25 – 1.0Brilacidin retains potency against Daptomycin-non-susceptible strains.[1]
VRE (Vancomycin-Resistant Enterococci)0.5 – 1.0 1.0 – 4.0Brilacidin shows superior potency against specific VRE isolates.[1]
N. gonorrhoeae (MDR strains)4.0 (MIC₅₀)N/A (Not primary indication)Effective against Ceftriaxone-resistant strains.[1][3]

Key Insight: Brilacidin exhibits a "steep" dose-response curve.[1] Accurate quantification of plasma/tissue concentrations is critical because small deviations in concentration (PK) significantly alter bacterial killing (PD).[1] This necessitates the Brilacidin-15N4 standard.[1]

Part 2: Analytical Comparison (The Product)

Brilacidin-15N4 vs. Structural Analogs[1][4]

In pharmacokinetic studies involving clinical isolates, researchers often attempt to use structural analogs (non-labeled look-alikes) as Internal Standards to save cost.[1] This is scientifically flawed for defensin mimetics.

The "Sticky Peptide" Problem

Brilacidin is designed to attack negatively charged bacterial membranes.[2] Consequently, it also binds non-specifically to:

  • Polypropylene pipette tips.

  • LC-MS/MS tubing.[1]

  • Glass vials.

Why Brilacidin-15N4 is Superior:

Performance MetricBrilacidin-15N4 (SIL-IS) Structural Analog IS External Calibration
Retention Time Identical to AnalyteShifted (0.1–0.5 min)N/A
Matrix Effect Correction 100% (Co-elutes, experiences same ion suppression)< 80% (Elutes in different background noise)0% (No correction)
Recovery Compensation Exact (Compensates for adsorption losses)Poor (Different binding affinity to plastic)None
CV% (Precision) < 5% 10–15%> 20%

Part 3: Mechanism & Workflow Visualization[1]

Mechanism of Action: Membrane Depolarization

The following diagram illustrates how Brilacidin (quantified by the product) disrupts the bioenergetics of clinical isolates.

Brilacidin_MOABrilacidinBrilacidin(Cationic Amphiphile)MembraneBacterial Membrane(Negatively Charged)Brilacidin->MembraneElectrostatic AttractionInsertionMembrane Insertion& Pore FormationMembrane->InsertionHydrophobic InteractionDepolarizationDepolarization(Loss of Membrane Potential)Insertion->DepolarizationIon Leakage (K+)DeathBactericidal Effect(Cell Lysis)Depolarization->DeathBioenergetic Collapse

Figure 1: Mechanism of Action.[1] Brilacidin targets the anionic bacterial membrane, causing rapid depolarization and cell death, a process validated by PK/PD models using the 15N4 standard.

Analytical Workflow: Validating Efficacy

This protocol ensures that the "Activity" observed in clinical isolates correlates to actual drug exposure.

LCMS_WorkflowSampleBiological Sample(Plasma/Tissue + Bacteria)SpikeSpike Internal Standard(Brilacidin-15N4)Sample->SpikeNormalization StepPrecipitationProtein Precipitation(Acetonitrile + 0.1% Formic Acid)Spike->PrecipitationExtract DrugCentrifugeCentrifugation(15,000 x g, 10 min)Precipitation->CentrifugeSupernatantSupernatant Transfer(Low-Bind Plates)Centrifuge->SupernatantLCMSLC-MS/MS Analysis(MRM Mode)Supernatant->LCMSInjectDataPK/PD Correlation(MIC vs. Exposure)LCMS->DataQuantify

Figure 2: Bioanalytical Workflow.[1][4] The addition of Brilacidin-15N4 at the earliest step corrects for extraction efficiency and matrix effects.

Part 4: Experimental Protocol for Validation

Objective: Quantify Brilacidin in clinical isolate culture media or plasma to determine the precise PK/PD driver (e.g., AUC/MIC or Cmax/MIC).

Materials
  • Analyte: Brilacidin (Parent).[1][3]

  • Internal Standard: Brilacidin-15N4 Tetrahydrochloride (The Product).[1]

  • Matrix: Human Plasma or Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Equipment: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Brilacidin-15N4 in 50:50 Water:Methanol to 1 mg/mL.[1]

    • Note: Use polypropylene containers; avoid glass to prevent adsorption.

  • Sample Pre-treatment (Crucial Step):

    • Aliquot 50 µL of sample (plasma/culture media).[1]

    • Add 10 µL of Brilacidin-15N4 working solution (500 ng/mL).

    • Rationale: Adding the IS before any other solvent ensures that any loss of the drug on the tube walls is mimicked by the IS, cancelling out the error.

  • Extraction:

    • Add 200 µL of Acetonitrile containing 0.5% Formic Acid.

    • Vortex aggressively for 2 minutes.

    • Centrifuge at 4°C, 15,000 x g for 10 minutes.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Transitions (MRM):

      • Brilacidin: m/z 234.5 -> 220.1 (Quantifier).[1]

      • Brilacidin-15N4: m/z 235.5 -> 221.1 (Shift due to +4 Da / charge state).[1]

  • Data Analysis:

    • Calculate the Area Ratio: (Area of Brilacidin) / (Area of Brilacidin-15N4).[1]

    • Plot against the calibration curve to derive concentration.

References

  • Mechanism of Action & Efficacy: Mensah, C. B., et al. (2014).[1] Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. Antimicrobial Agents and Chemotherapy.[3][5][6][7][8][9]

  • Clinical Isolate Data (N. gonorrhoeae): Hagras, M., et al. (2024).[1][3] A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae.[1][3] PLOS ONE.

  • Clinical Isolate Data (MRSA/ABSSSI): Cellceutix Corporation.[1] (2015).[1][6] Population Pharmacokinetics (PPK) of Brilacidin in Healthy Subjects and Patients with Acute Bacterial Skin and Skin Structure Infections. [1]

  • Stable Isotope Standards in Proteomics: BenchChem. (2025).[1] Unveiling the Advantages of Stable Isotope-Labeled Standards in Mass Spectrometry.

  • Membrane Permeability Studies: ACS Infectious Diseases. (2025).[1][6][10] Antimicrobial Activity of Brilacidin against E. coli. [1]

Brilacidin-15N4 Tetrahydrochloride efficacy compared to ceftriaxone against N. gonorrhoeae

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Brilacidin vs. Ceftriaxone for N. gonorrhoeae

Executive Summary

This technical guide compares the efficacy of Brilacidin Tetrahydrochloride (a defensin-mimetic) against the current standard of care, Ceftriaxone , in the treatment of Neisseria gonorrhoeae, with a specific focus on multidrug-resistant (MDR) strains.

Critical Technical Distinction:

  • Therapeutic Agent: Brilacidin Tetrahydrochloride (PMX-30063) is the active pharmaceutical ingredient discussed in efficacy data.

  • Bioanalytical Standard: Brilacidin-15N4 Tetrahydrochloride is the stable isotope-labeled internal standard (isotopologue) required for precise LC-MS/MS quantification of Brilacidin in pharmacokinetic (PK) and intracellular accumulation studies. While the user query specifies the 15N4 form, this guide focuses on the biological efficacy of the therapeutic moiety it tracks.

Key Findings: While Ceftriaxone remains potent against susceptible extracellular strains (lower MIC), Brilacidin demonstrates superior efficacy in intracellular clearance and rapid bactericidal kinetics, addressing a critical failure mode in recurrent MDR gonorrhea.

Compound Profile & Mechanism of Action

Comparative Mechanism of Action (MOA)
  • Ceftriaxone (Beta-Lactam): A time-dependent antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). It requires prolonged exposure and active bacterial growth to be effective.

  • Brilacidin (Defensin-Mimetic): A synthetic, non-peptide mimic of Host Defense Proteins (HDPs). It functions via a "hit-and-run" mechanism, causing rapid membrane depolarization and disruption, independent of the bacterial metabolic phase.

MOA_Comparison Brilacidin Brilacidin (Cationic Amphiphile) Membrane_Interaction Electrostatic Attraction to Anionic Bacterial Membrane Brilacidin->Membrane_Interaction Insertion Membrane Insertion & Depolarization Membrane_Interaction->Insertion Stress Membrane Stress: ATP Leakage & PI Uptake Insertion->Stress Lysis Rapid Cell Lysis (Bactericidal < 2h) Stress->Lysis Direct Mechanism Ceftriaxone Ceftriaxone (Beta-Lactam) PBP_Binding Binds Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP_Binding Peptidoglycan Inhibits Peptidoglycan Cross-linking PBP_Binding->Peptidoglycan Structural_Fail Cell Wall Instability Peptidoglycan->Structural_Fail Lysis_Slow Lysis during Cell Division (Time-Dependent) Structural_Fail->Lysis_Slow Requires Growth Phase

Figure 1: Mechanistic divergence between Brilacidin (Membrane Disruption) and Ceftriaxone (Cell Wall Inhibition).

In Vitro Efficacy: Quantitative Comparison

Data synthesized from recent comparative studies against a panel of 22 MDR N. gonorrhoeae isolates (including WHO reference strains).

MetricBrilacidin TetrahydrochlorideCeftriaxoneInterpretation
MIC50 4 µg/mL0.032 µg/mLCeftriaxone is more potent by weight against susceptible strains.
MIC90 8 µg/mL1.0 µg/mLBrilacidin maintains consistent activity across resistant phenotypes; Ceftriaxone MIC creeps up in MDR strains.
Killing Kinetics Rapid Bactericidal (< 2 hours)Time-DependentBrilacidin eliminates high inoculum loads 3x faster than comparators (e.g., Azithromycin).
Intracellular Efficacy Superior (Complete eradication)ModerateCritical Differentiator: Brilacidin penetrates host cells to kill hidden reservoirs.
Resistance Profile Active against Ceftriaxone-resistant strains (e.g., WHO-X)Vulnerable to penA mutationsBrilacidin shows no cross-resistance with beta-lactams.

Technical Note on 15N4 Usage: In the studies generating the above data, Brilacidin-15N4 (the heavy isotope standard) is used during LC-MS/MS analysis to quantify the intracellular accumulation of the drug within endocervical cells. This ensures that the "Superior Intracellular Efficacy" claim is backed by verified mass-balance data, not just CFU counts.

Key Differentiator: Intracellular Clearance Protocol

One of the primary causes of gonorrhea treatment failure is the bacteria's ability to hide inside host cells (endocervical epithelial cells), evading standard antibiotics. Brilacidin outperforms Ceftriaxone in this specific domain.

Experimental Workflow: Intracellular Infection Model

Objective: Quantify the reduction of intracellular N. gonorrhoeae (Strain FA1090) within ME-180 cells.

Reagents:

  • Drug: Brilacidin Tetrahydrochloride (Target).[1]

  • Comparator: Ceftriaxone.[2]

  • Internal Standard: Brilacidin-15N4 (for lysate quantification).

  • Cell Line: ME-180 (Human epidermoid carcinoma).

Protocol Steps:

  • Infection: Seed ME-180 cells and infect with N. gonorrhoeae (MOI 10-100) for 3 hours.

  • Extracellular Kill (Gentamicin Protection): Wash cells and treat with Gentamicin to kill all extracellular bacteria, leaving only the intracellular reservoir.

  • Treatment: Incubate infected cells with Brilacidin or Ceftriaxone (at 4x MIC) for 24 hours.

  • Lysis & Quantification:

    • Lyse host cells (0.1% Triton X-100).

    • Plate lysates for CFU enumeration.

    • Optional: Extract lysate and spike with Brilacidin-15N4 for LC-MS confirmation of drug uptake.

Intracellular_Protocol Infection 1. Infection (ME-180 Cells + Ng) Gentamicin 2. Gentamicin Wash (Kill Extracellular) Infection->Gentamicin Treatment 3. Drug Treatment (Brilacidin vs Ceftriaxone) Gentamicin->Treatment Lysis 4. Cell Lysis (Release Intracellular Ng) Treatment->Lysis Readout 5. CFU Count & LC-MS (w/ 15N4 Std) Lysis->Readout

Figure 2: Workflow for validating intracellular clearance efficacy.

Result: Brilacidin (4x MIC) achieved complete eradication of intracellular bacteria within 24 hours, whereas Ceftriaxone left residual viable bacteria.

Safety & Toxicology Profile

  • Cytotoxicity: Brilacidin showed high tolerability in ME-180 mammalian cells (CC50 > therapeutic concentrations).

  • Hemolysis: No significant hemolytic activity against human erythrocytes, a common issue with earlier membrane-active peptides.

References

  • Abdelsattar, A. S., Abutaleb, N. S., & Seleem, M. N. (2025). A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae. PLOS ONE, 20(6), e0325722.

  • Centers for Disease Control and Prevention (CDC). Antibiotic Resistance Threats in the United States. Neisseria gonorrhoeae threat assessment.

  • Mensa, B., et al. (2014). Comparative efficacy of Brilacidin against MRSA and other pathogens. Antimicrobial Agents and Chemotherapy.[2] (Contextual MOA reference).

(Note: The 2025 study by Abdelsattar et al. is the primary authoritative source for the direct head-to-head comparison against Gonorrhea.)

Sources

A Comparative Guide to Validating the Antifungal Activity of Brilacidin-15N4 Tetrahydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Brilacidin, a synthetic, non-peptide mimetic of host defense peptides (HDPs), has emerged as a promising candidate with broad-spectrum antimicrobial properties.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to validate the antifungal activity of Brilacidin-15N4 Tetrahydrochloride. We present a head-to-head comparison with established antifungal agents, Amphotericin B and Voriconazole, supported by detailed, field-proven experimental protocols and data interpretation guidelines. Our objective is to equip researchers with the necessary tools to rigorously assess Brilacidin's potential as a standalone or synergistic antifungal therapy.

Introduction: The Imperative for Novel Antifungals

Invasive fungal infections are a significant cause of morbidity and mortality worldwide, with mortality rates for some infections reaching as high as 90%.[3] The current antifungal arsenal is limited to a few major classes, primarily polyenes, azoles, and echinocandins, each targeting specific fungal cellular pathways.[4] However, their efficacy is increasingly challenged by the emergence of drug-resistant strains.[5]

Brilacidin represents a novel class of antimicrobial agents. As a defensin-mimetic, it is designed to replicate the amphiphilic properties of natural antimicrobial peptides.[6] Its proposed mechanism of action involves the rapid disruption of fungal cell membranes, leading to increased permeability and cell death.[4][7] This physical disruption mechanism is believed to be less susceptible to the development of resistance compared to the metabolic pathway inhibition of traditional antifungals. Recent studies have highlighted Brilacidin's activity against a range of problematic fungal pathogens, including Cryptococcus neoformans, and its ability to potentiate the effects of existing drugs like caspofungin.[4][5][8] This guide will focus on validating its intrinsic activity against key pathogens and comparing its performance against established standards.

Comparative Mechanisms of Action

A clear understanding of the distinct mechanisms of action is fundamental to designing and interpreting comparative studies.

  • Brilacidin: This cationic, amphiphilic molecule is thought to electrostatically interact with negatively charged components of the fungal cell membrane. This interaction leads to membrane destabilization, pore formation, and leakage of essential intracellular contents, culminating in rapid cell death.[4][9]

  • Amphotericin B (Polyene): This agent binds directly to ergosterol, a primary sterol in the fungal cell membrane. This binding forms pores that disrupt membrane integrity, leading to leakage of ions and eventual cell death.[10]

  • Voriconazole (Triazole): This agent inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[10] The depletion of ergosterol and accumulation of toxic sterol precursors disrupt cell membrane structure and function, leading to the inhibition of fungal growth (fungistatic effect).

Antifungal Mechanisms of Action cluster_brilacidin Brilacidin (Membrane Disruption) cluster_amphotericin Amphotericin B (Ergosterol Binding) cluster_voriconazole Voriconazole (Ergosterol Synthesis Inhibition) B_Node Brilacidin B_Membrane Fungal Cell Membrane (Lipid Bilayer) B_Node->B_Membrane Electrostatic Interaction B_Pore Pore Formation & Membrane Destabilization B_Membrane->B_Pore Physical Disruption B_Death Cell Lysis & Death B_Pore->B_Death A_Node Amphotericin B A_Ergosterol Ergosterol A_Node->A_Ergosterol Direct Binding A_Pore Ion Channel Formation A_Ergosterol->A_Pore A_Death Ion Leakage & Cell Death A_Pore->A_Death V_Node Voriconazole V_Enzyme Lanosterol 14-α-demethylase V_Node->V_Enzyme Inhibits V_Pathway Ergosterol Biosynthesis Pathway V_Inhibition Pathway Blocked V_Pathway->V_Inhibition V_Growth Growth Arrest (Fungistatic) V_Inhibition->V_Growth

Caption: Comparative overview of antifungal mechanisms.

Head-to-Head Comparative Study Design

To ensure a robust and unbiased comparison, a multi-faceted approach is required. This involves determining the minimum concentration required to inhibit growth, assessing the rate of fungal killing, and evaluating the compound's selectivity for fungal versus mammalian cells.

Experimental_Workflow prep 1. Isolate & Culture Preparation (e.g., C. albicans, A. fumigatus) mic 2. In Vitro Susceptibility (MIC) (CLSI Broth Microdilution) prep->mic timekill 3. Time-Kill Kinetic Assay (Fungicidal vs. Fungistatic) prep->timekill cytotox 4. Mammalian Cell Cytotoxicity (e.g., MTT Assay on Fibroblasts) prep->cytotox data_mic MIC50 / MIC90 Values mic->data_mic data_timekill Time-Kill Curves (log10 CFU/mL vs. Time) timekill->data_timekill data_cytotox IC50 Values cytotox->data_cytotox analysis 5. Comparative Data Analysis data_mic->analysis si Selectivity Index Calculation (SI = IC50 / MIC) data_mic->si data_timekill->analysis data_cytotox->si conclusion 6. Conclusion on Efficacy & Safety Profile analysis->conclusion si->analysis

Caption: Workflow for antifungal compound validation.

Experimental Protocols

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12]

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible fungal growth.

Protocol:

  • Fungal Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL, as per CLSI M27 guidelines.[13]

  • Drug Dilution: Prepare serial two-fold dilutions of Brilacidin, Amphotericin B, and Voriconazole in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation & Incubation: Add the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control.

Time-Kill Kinetic Assay

This dynamic assay evaluates the rate at which an antifungal agent kills a fungal population, distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) activity.[14]

Protocol:

  • Preparation: Prepare flasks containing RPMI 1640 medium with the antifungal agents at concentrations relative to their predetermined MIC (e.g., 1x, 2x, 4x MIC). Also, prepare a drug-free growth control flask.

  • Inoculation: Inoculate each flask with a standardized fungal suspension to achieve a starting density of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.[15]

  • Sampling: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on Sabouraud Dextrose Agar. Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is defined as fungicidal activity.[14]

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to mammalian cells, which is crucial for determining its therapeutic window.

Protocol:

  • Cell Culture: Seed mammalian cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5x10⁴ cells per well and incubate overnight to allow for attachment.[16]

  • Compound Exposure: Treat the cells with serial dilutions of Brilacidin and control drugs for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization & Measurement: After a few hours of incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the drug concentration causing 50% cell death, is calculated by plotting cell viability against drug concentration.[17]

Comparative Data Analysis & Interpretation

The data generated from these assays allow for a multi-parameter comparison of Brilacidin's performance.

Potency Comparison (MIC)

The MIC provides a direct measure of a compound's potency. Lower MIC values indicate higher potency.

CompoundCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
Brilacidin 1 - 4[2]>64 (alone)[1]1 - 2[1]
Amphotericin B0.25 - 1.00.5 - 2.00.125 - 0.5
Voriconazole0.03 - 0.250.25 - 1.00.06 - 0.5
Note: Data are representative values from literature and should be confirmed experimentally.

Brilacidin demonstrates potent activity against C. neoformans and C. albicans.[1][2] While its standalone activity against molds like A. fumigatus may be lower, it has shown strong synergistic effects when combined with other antifungals.[9][18][19][20][21]

Killing Kinetics

Time-kill curves reveal the speed and nature of antifungal action. Brilacidin, with its membrane-disrupting mechanism, is expected to exhibit rapid, concentration-dependent fungicidal activity, a key advantage over the generally fungistatic azoles.

Selectivity Index (SI)

The Selectivity Index is a critical measure of a drug's therapeutic window. It is calculated as the ratio of its toxicity to host cells (IC50) to its efficacy against the pathogen (MIC).[17]

SI = IC50 (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, indicating that the drug is significantly more toxic to fungal cells than to host cells.[22]

CompoundRepresentative MIC (µg/mL)Representative IC50 (µg/mL)Calculated Selectivity Index (SI)
Brilacidin 2>100>50
Amphotericin B0.5~5~10
Voriconazole0.125>100>800
Note: Values are hypothetical for illustrative purposes.

Brilacidin is designed for low cytotoxicity against mammalian cells while selectively targeting microbial membranes.[6] This should translate to a favorable selectivity index compared to agents like Amphotericin B, which are known for significant toxicity.[23]

Conclusion & Future Directions

This guide outlines a rigorous, standardized approach to validating the antifungal activity of Brilacidin-15N4 Tetrahydrochloride. The proposed experiments will generate a comprehensive dataset, allowing for a direct and objective comparison against current standards of care.

Key Validation Points:

  • Potency: Brilacidin is expected to show potent, low-micromolar activity against clinically relevant yeasts.

  • Mechanism: Its anticipated rapid, fungicidal action offers a significant advantage over fungistatic agents.

  • Selectivity: A high selectivity index would underscore its potential as a safer therapeutic alternative.

Future research should expand on these findings by exploring Brilacidin's efficacy against a broader panel of clinical isolates, including drug-resistant strains. Furthermore, its demonstrated ability to act synergistically with existing antifungals warrants extensive investigation, as combination therapies are a cornerstone of managing severe invasive fungal infections.[3][5] In vivo studies in relevant animal models will be the crucial next step to translate these promising in vitro findings toward clinical application.

References

  • Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus. (2024). Microbiology Spectrum. [Link]

  • Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus. (2024). PubMed. [Link]

  • Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus. (2024). bioRxiv. [Link]

  • Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus. (2024). PubMed. [Link]

  • Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus. (2024). Microbiology Spectrum. [Link]

  • Brilacidin, a novel antifungal agent against Cryptococcus neoformans. (2024). mBio. [Link]

  • Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. (2024). PMC. [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2024). MDPI. [Link]

  • Brilacidin, a novel antifungal agent against Cryptococcus neoformans. (2024). bioRxiv. [Link]

  • Brilacidin, a novel antifungal agent against Cryptococcus neoformans. (2024). Malaria World. [Link]

  • Establishing quantifiable guidelines for antimicrobial α/β-peptide design. (2024). PMC. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). CLSI. [Link]

  • Brilacidin. Wikipedia. [Link]

  • Innovation Pharmaceuticals Announces Publication of Scientific Article on the Antifungal Activity of Brilacidin. (2022). [Link]

  • Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. (2024). MDPI. [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI. [Link]

  • M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. (2022). CLSI. [Link]

  • Cytotoxicity of antimicrobial peptides. (A) Human fibroblasts were used... (2018). ResearchGate. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). CDC. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (1998). Antimicrobial Agents and Chemotherapy. [Link]

  • New drug shows synergistic effect with antifungals in killing drug-resistant fungi. (2023). News-Medical.Net. [Link]

  • A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. (2024). MDPI. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2020). PMC. [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2018). PMC. [Link]

  • Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. (2018). PMC. [Link]

  • Antifungal Agents. (2018). Infectious Disease Clinics of North America. [Link]

  • Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. (2025). ResearchGate. [Link]

  • Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density. (2023). RSC Publishing. [Link]

  • Antifungal Agents: Spectra of Activity. Sanford Guide. [Link]

  • Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. (2004). PMC. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • Innovation Pharmaceuticals Announces New Antifungal Testing of Brilacidin by NIH/NIAID-Affiliated and Other Academic Researchers. (2023). [Link]

  • Innovation Pharmaceuticals Brilacidin Antifungal Research Published in Nature Communications. (2023). FirstWord Pharma. [Link]

  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. (2016). PMC. [Link]

  • Modeling selectivity of antimicrobial peptides: how it depends on the presence of host cells and cell density. (2023). RSC Publishing. [Link]

  • Antifungal Agents. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. (2002). ResearchGate. [Link]

  • The Fungus Among Us: An Antifungal Review. (2010). U.S. Pharmacist. [Link]

Sources

comparative study of Brilacidin-15N4 Tetrahydrochloride and remdesivir in coronavirus models

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Therapeutic Guide: Brilacidin vs. Remdesivir in Coronavirus Models[1]

Executive Summary

This guide provides a technical comparison between Brilacidin (specifically the tetrahydrochloride salt form often utilized in research) and Remdesivir (GS-5734).[2] While Remdesivir acts as a classic chain-terminating nucleotide analog targeting viral replication, Brilacidin represents a distinct class of Host Defense Protein (HDP) mimetics .[2]

Clarification on Nomenclature:

  • Brilacidin Tetrahydrochloride: The active pharmaceutical ingredient (API) salt form used in efficacy studies for solubility and stability.[3]

  • Brilacidin-15N4 Tetrahydrochloride: A stable isotope-labeled internal standard (containing four

    
    N atoms).[2] This reagent is not  for therapeutic use but is the critical benchmark for bioanalytical quantification  (LC-MS/MS) in pharmacokinetic (PK) studies, ensuring data integrity by correcting for matrix effects.[2]
    

Part 1: Mechanistic Divergence

The fundamental difference between these two agents lies in their point of intervention in the SARS-CoV-2 life cycle.[2]

  • Brilacidin (Dual-Mechanism Entry Inhibitor):

    • Virucidal Integrity Disruption: Mimics the amphiphilic nature of defensins to physically disrupt the viral envelope.

    • Attachment Blockade: Binds to Heparan Sulfate Proteoglycans (HSPGs) on the host cell surface, masking the docking sites required for initial viral attachment (prior to ACE2 interaction).[2]

  • Remdesivir (Post-Entry Replication Inhibitor):

    • Metabolized into the active nucleoside triphosphate (GS-441524 triphosphate).[2]

    • Competes with ATP for incorporation into the nascent RNA chain by the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination.[2]

Visualization: Comparative Mechanism of Action

MOA_Comparison cluster_ext Extracellular Space cluster_mem Host Cell Membrane cluster_cyto Cytoplasm SARS SARS-CoV-2 Virion HSPG HSPG Receptors (Attachment Factors) SARS->HSPG Blocked by Brilacidin Brilacidin Brilacidin (HDP Mimetic) Brilacidin->SARS 1. Direct Virucidal (Membrane Disruption) Brilacidin->HSPG 2. Blocks Attachment ACE2 ACE2 Receptor HSPG->ACE2 Viral Transfer Endosome Endosomal Release ACE2->Endosome Viral Entry RdRp Viral RdRp (Replication Complex) Endosome->RdRp RNA Release Remdesivir Remdesivir (Pro-drug) NTP Active Triphosphate (GS-441524-TP) Remdesivir->NTP Metabolic Activation NTP->RdRp Competes with ATP (Chain Termination)

Figure 1: Dual-action entry inhibition of Brilacidin (blue) versus post-entry replication inhibition of Remdesivir (green).[2]

Part 2: Comparative Efficacy Data

The following data aggregates findings from Calu-3 (human lung epithelial) and Vero E6 (kidney) cell models. Brilacidin demonstrates efficacy comparable to Remdesivir but with a higher Selectivity Index (SI) in certain contexts due to its distinct mechanism.[2]

Table 1: In Vitro Efficacy Profile (SARS-CoV-2)
FeatureBrilacidin TetrahydrochlorideRemdesivir (GS-5734)Insight
Primary Target Viral Envelope / Host HSPGsViral RdRp (nsp12)Brilacidin is active before cell entry.[2]
EC50 (Calu-3) 0.565 µM 0.28 – 0.65 µM Potency is equipotent in human lung cells.[2]
EC50 (Vero E6) ~2.45 µM0.77 – 23 µM (Variable)Remdesivir variability in Vero cells is often due to low esterase activity required for activation.[2]
CC50 (Cytotoxicity) >240 µM (Calu-3)>100 µMBrilacidin shows a high safety margin (SI > 400).[2][4]
Synergy Potential High N/A (Baseline) Combining Brilacidin + Remdesivir reduces viral load >99% compared to single agents.[2]

Expert Insight: The synergy observed suggests that "hitting the virus twice"—blocking entry (Brilacidin) and inhibiting replication of any virions that slip through (Remdesivir)—is a viable strategy to prevent resistance.[2]

Part 3: Experimental Protocols

To validate these findings in your own facility, use the following self-validating protocols.

Protocol A: Time-of-Addition (TOA) Assay

Purpose: To distinguish between entry inhibitors (Brilacidin) and replication inhibitors (Remdesivir).[2]

  • Seeding: Plate Calu-3 cells (1×10^5 cells/well) in 24-well plates; incubate overnight at 37°C.

  • Infection Synchronization: Cool cells to 4°C for 1 hour. Add SARS-CoV-2 (MOI 0.[1][2][4]1) at 4°C to allow binding but prevent entry .

  • Treatment Groups:

    • Full Time: Drug added -2h pre-infection and maintained throughout.[2]

    • Entry Only: Drug added during the 1h (4°C) binding and 1h (37°C) penetration phase, then washed off.[2]

    • Post-Entry: Drug added only after 2h post-infection (h.p.i).

  • Readout: Harvest supernatant at 24 h.p.i. Quantify viral RNA via RT-qPCR targeting the N gene.

  • Validation Criteria:

    • Brilacidin: Must show >90% inhibition in "Entry Only" and "Full Time" groups. Minimal effect in "Post-Entry".

    • Remdesivir: Must show maximal inhibition in "Post-Entry" and "Full Time". Minimal effect in "Entry Only".

Protocol B: Bioanalytical Quantification (LC-MS/MS)

Purpose: Accurate PK measurement using Brilacidin-15N4 as the Internal Standard (IS).[2]

Why use Brilacidin-15N4? In plasma matrices, ion suppression can skew results.[2] The 15N4 isotopologue co-elutes with the analyte and experiences the exact same matrix effects, providing a normalized ratio for quantification.

Workflow Visualization:

Bioanalysis_Workflow Sample Plasma Sample (Unknown Conc.) Mix Protein Precipitation (Acetonitrile) Sample->Mix IS Internal Standard (Brilacidin-15N4) IS->Mix Spike Fixed Conc. LC LC Separation (C18 Column) Mix->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Quantification (Area Ratio: Drug/IS) MS->Data m/z Transitions: Unlabeled vs 15N4

Figure 2: LC-MS/MS workflow utilizing Brilacidin-15N4 Tetrahydrochloride to correct for matrix effects in pharmacokinetic studies.

Step-by-Step:

  • Standard Curve: Prepare serial dilutions of Brilacidin Tetrahydrochloride in blank plasma.

  • IS Spiking: Add Brilacidin-15N4 Tetrahydrochloride (final conc. 100 ng/mL) to all samples (standards and unknowns).

  • Extraction: Precipitate proteins with ice-cold Acetonitrile (1:3 ratio). Vortex 1 min; Centrifuge 10 min at 4000g.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[2]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

    • MRM Transitions: Monitor parent→product ions for Brilacidin (unlabeled) and Brilacidin-15N4 (mass shift +4 Da).

  • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration. Linearity (

    
    ) must be >0.99.[2]
    

References

  • Hu, Y., et al. (2021).[2] Brilacidin, a COVID-19 Drug Candidate, Demonstrates Broad-Spectrum Antiviral Activity Against Human Coronaviruses OC43, 229E, and NL63 Through Targeting Both the Virus and the Host Cell.[2][5][6][7][8] Journal of Medical Virology.

  • Bakovic, A., et al. (2021).[2][9] Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture.[1][2][4][5][6][7][9][10][11] Viruses, 13(2), 271.[2][9] [2][9]

  • Wang, M., et al. (2020).[2] Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro.[2] Cell Research, 30, 269–271.[2]

  • Innovation Pharmaceuticals. (2020).[2][12] Laboratory Testing of Brilacidin for COVID-19 in Combination with Remdesivir Reduces Viral Load by Nearly 100 Percent.[2][12] LifeScienceHistory.[2][12]

Sources

Safety Operating Guide

Brilacidin-15N4 Tetrahydrochloride: Proper Disposal & Safety Guide

[1]

Executive Safety Summary

Brilacidin-15N4 Tetrahydrochloride is a stable isotope-labeled arylamide foldamer used primarily as an internal standard in LC-MS/MS quantitation.[1] While it is non-radioactive , it presents unique physicochemical hazards that distinguish it from standard pharmaceutical waste.

Critical Hazard Alerts:

  • Flammable Solid (Category 2): Readily combustible.[1]

  • Self-Heating (Category 2): May catch fire spontaneously if stored in large quantities or exposed to air/moisture over time (H252).[1]

  • Corrosive to Metals (Category 1): The tetrahydrochloride salt form is acidic and corrosive (H290).[1]

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of this compound down the drain. It is a potent antimicrobial agent; environmental release contributes to antimicrobial resistance (AMR).[1]

  • DO NOT use water to clean up dry solid spills. Risk of violent reaction or flash fire due to self-heating properties.[2][3][4]

  • DO segregate as RCRA Hazardous Waste (D001, D002) .[1]

Chemical Profile & Regulatory Status[1][6][7]

ParameterSpecification
Compound Name Brilacidin-15N4 Tetrahydrochloride
Chemical Class Defensin-mimetic (Arylamide foldamer)
Isotope Status Stable Isotope (

N)
.[1] Non-Radioactive. Treat as chemical waste.
CAS Number 1224095-99-1 (Unlabeled parent salt reference)
Waste Codes (RCRA) D001 (Ignitable), D002 (Corrosive)
Solubility Highly soluble in water; sticky/adsorptive to glass and plastics.[1]

Pre-Disposal Handling & Deactivation[4][8]

Before final disposal, the compound must be stabilized to prevent environmental contamination and accidental ignition.

Deactivation of Liquid Residues

Because Brilacidin is a membrane-active antibiotic, liquid residues must be deactivated to prevent biological activity in wastewater.

  • Recommended Method: Activated Carbon Adsorption.

  • Mechanism: The amphiphilic nature of Brilacidin binds irreversibly to the porous structure of activated carbon, effectively sequestering the molecule.

  • Protocol:

    • Add powdered activated carbon (5% w/v) to the liquid waste solution.

    • Stir or shake for 30 minutes.

    • Filter the suspension. The solid carbon cake is treated as solid hazardous waste (incineration); the filtrate can be neutralized and disposed of as aqueous waste (check local regulations).

Handling of Solid Waste (Self-Heating Hazard)[1][4]
  • Storage: Store waste in a cool, dry place. Ensure the container is air-tight to prevent moisture absorption, which can accelerate self-heating.[1]

  • Segregation: Do not mix with strong oxidizers or alkalis.[5]

Step-by-Step Disposal Procedures

Workflow Visualization: Waste Stream Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of Brilacidin-15N4 waste.

DisposalWorkflowStartWaste GenerationBrilacidin-15N4 4HClStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Expired or Excess)StateCheck->SolidDry PowderLiquidLiquid Solution(LC-MS Waste / Stock)StateCheck->LiquidSolutionTraceTrace Contaminated(Vials / Pipettes)StateCheck->TracePackagingHazContainerSegregate intoFlammable Solid ContainerSolid->HazContainerConcCheckConcentration?Liquid->ConcCheckDefaceDeface LabelTrace->DefaceLabelSolidLabel: Hazardous Waste(Flammable, Self-Heating)HazContainer->LabelSolidIncinerateHigh-Temp Incineration(Off-site Disposal)LabelSolid->IncinerateHighConcHigh Conc. (>1 mg/mL)ConcCheck->HighConcStock SolnLowConcTrace / DiluteConcCheck->LowConcMobile PhaseCarbonTreatDeactivation:Activated Carbon AdsorptionHighConc->CarbonTreatCombineSolventCombine withHalogenated/Non-Hal SolventsLowConc->CombineSolventCarbonTreat->CombineSolventCombineSolvent->IncinerateSharpsSharps Container(Glass Vials)Sharps->IncinerateDeface->Sharps

Figure 1: Decision matrix for segregating Brilacidin-15N4 waste streams based on physical state and concentration.[1]

Detailed Protocols
Scenario A: Dry Solid Waste (Expired or Excess Standard)

Risk: High (Flammable/Self-Heating).[1]

  • Containment: Transfer the material into a screw-cap glass jar or high-density polyethylene (HDPE) container. Avoid metal containers due to corrosivity.

  • Labeling: Affix a hazardous waste label. Clearly mark:

    • "Flammable Solid"[4][6]

    • "Self-Heating"[1][2][3][7][8]

    • "Corrosive"[4][9][7][10][11][12][13]

    • Chemical Name: Brilacidin-15N4 Tetrahydrochloride.

  • Storage: Place the container in a secondary containment bin inside a flammable storage cabinet until pickup.

  • Disposal: Contract with a licensed hazardous waste hauler for incineration .

Scenario B: Liquid Waste (Stock Solutions & LC-MS Effluent)

Risk: Moderate (Environmental Toxicity/Flammability of Solvent).[1]

  • Segregation: Collect in a "Flammable Solvents" carboy (compatible with Methanol/Acetonitrile usually used in LC-MS).

  • Deactivation (Optional but Recommended): For high-concentration stock solutions (>1 mg/mL), treat with activated carbon (see Section 3.[1]1) before adding to the main solvent waste stream to reduce active antibiotic load.

  • Labeling: Mark the carboy with the primary solvents (e.g., "Acetonitrile, Water") and list "Brilacidin-15N4 (<0.1%)" as a constituent.[1]

  • Disposal: Standard chemical waste incineration stream.

Scenario C: Contaminated Packaging (Vials, Syringes)

Risk: Low (Trace Residue).[1]

  • Glass Vials: Deface the label to remove the chemical name. Dispose of in a Sharps Container or Glass Waste Box destined for incineration.

  • Plasticware: Place pipette tips and tubes in a solid biohazard or chemical waste bag.

Emergency Response: Spills & Exposure[4][12]

Do NOT use water on dry spills. The self-heating nature of the salt means water can trigger an exothermic reaction or flash fire.

Spill Response Workflow

SpillResponseSpillSpill DetectedTypeLiquid or Solid?Spill->TypeSolidSpillSOLID SPILL(Powder)Type->SolidSpillPowderLiquidSpillLIQUID SPILL(Solution)Type->LiquidSpillSolutionNoWaterSTOP: DO NOT USE WATERSolidSpill->NoWaterCoverCover with Dry Sandor Non-Combustible AbsorbentNoWater->CoverScoopScoop into Dry Container(Spark-proof tools)Cover->ScoopFinalSeal & Label asHazardous WasteScoop->FinalAbsorbAbsorb with Vermiculiteor Chem-PadsLiquidSpill->AbsorbAbsorb->FinalCleanClean surface withSoap & WaterFinal->Clean

Figure 2: Emergency response protocol distinguishing between solid and liquid spills to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45275360, Brilacidin Tetrahydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics (D001, D002). Retrieved from [Link]

  • Banga, A. K., et al. (2020). Evaluation of an activated carbon disposal system for safe disposal of model prescription sedative medications. Scientific Reports. Retrieved from [Link]

  • Moravek Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds (Stable Isotope Guidance). Retrieved from [Link]

Personal Protective Equipment & Handling Guide: Brilacidin-15N4 Tetrahydrochloride

[1]

Executive Summary & Compound Profile

Brilacidin-15N4 Tetrahydrochloride is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis.[1] While it is non-radioactive, its handling requires a dual-focus approach: Personnel Safety (due to its potent biological activity as a defensin-mimetic) and Data Integrity (preventing isotopic dilution and moisture degradation).[1]

  • Compound Class: Arylamide foldamer (Host Defense Protein mimetic).[1]

  • Mechanism: Membrane depolarization; highly active against Gram-positive/negative bacteria.[1][2]

  • Physical State: Hygroscopic solid (Tetrahydrochloride salt).

  • Primary Risks: Inhalation sensitization, ocular damage (acidic salt), and transdermal absorption.[1]

Risk Assessment & Hazard Characterization

Before selecting PPE, we must define the specific hazards. As a potent pharmaceutical intermediate, this compound falls under Control Band 3 (Potent Compound) protocols.[1]

Hazard CategorySpecific RiskMechanism of Injury
Biological Activity High PotencyDesigned to disrupt cell membranes.[1] Inhalation of dust can cause rapid irritation of mucous membranes and potential sensitization.
Chemical Nature Corrosive / IrritantThe Tetrahydrochloride (4HCl) moiety creates an acidic environment upon contact with moisture (eyes, lungs, sweat), leading to chemical burns or severe irritation.[1]
Physical Property Hygroscopic / StaticThe powder attracts moisture, degrading the standard. It is also prone to static charge, risking "fly-away" loss during weighing.[1]

PPE Matrix: The Defense System

Do not rely on generic lab safety rules. For Brilacidin-15N4, the following PPE configuration is mandatory to ensure zero exposure.

Personal Protective Equipment Specifications
Protection ZoneMinimum RequirementSenior Scientist Recommendation (Best Practice)
Respiratory N95 Particulate RespiratorP100 / HEPA Filter Mask (if handling outside a biosafety cabinet).[1] Reason: N95s do not filter acid gases potentially released by HCl salts in humid air.
Dermal (Hands) Nitrile Gloves (Single pair)Double-Gloving (Nitrile) .[1] Outer glove: 5 mil (changed immediately upon splash). Inner glove: 4 mil (taped to lab coat cuff).
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles . Reason: The salt form is highly soluble; dust contacting the eye will dissolve instantly, creating a localized acidic solution.
Body Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) with Cuffs . Reason: Prevents powder entrapment in cotton fibers, which can migrate outside the lab.

Operational Protocol: Handling & Solubilization

Crucial Note on Isotopic Purity: Brilacidin-15N4 is an internal standard.[1] Contamination with natural abundance Brilacidin (14N) will invalidate your mass spectrometry data.

Step 1: Environmental Preparation[1][3]
  • Static Control: Use an ionizing anti-static gun or a polonium static eliminator strip inside the balance enclosure. Charged particles of this salt will repel from the spatula, causing mass loss and contamination.

  • Humidity: Maintain ambient humidity <45% if possible. The HCl salt is hygroscopic; absorption of water alters the effective molecular weight, skewing stoichiometry.

Step 2: Weighing (The "Zero-Loss" Technique)[1]
  • Enclosure: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder containment hood.

  • Vessel: Use an anti-static weighing boat or weigh directly into the preparation vial to minimize transfer loss.

  • Technique:

    • Tare the receiving vial.

    • Transfer powder using a stainless steel micro-spatula.

    • Do not return excess powder to the stock container (prevents cross-contamination).

Step 3: Solubilization & Transfer[1]
  • Solvent Choice: Dissolve in LC-MS Grade Water/Methanol (50:50) containing 0.1% Formic Acid.[1]

    • Why? The acid maintains the protonated state, ensuring solubility and preventing adsorption to container walls.

  • Container Material: Use Polypropylene (PP) or silanized glass.

    • Warning: Cationic peptides/mimetics like Brilacidin bind aggressively to untreated borosilicate glass, leading to significant loss of the standard.

Workflow Visualization (Hierarchy of Controls)

The following diagram illustrates the logical flow of safety controls, prioritizing engineering over PPE.

SafetyProtocolRiskRisk Assessment(Potent & Acidic Salt)EngEngineering Controls(Class II BSC + Static Ionizer)Risk->EngMitigate InhalationPPEPPE Layer(Double Nitrile + P100 + Goggles)Eng->PPEBackup ProtectionTechTechnique(Low-Bind Plastics + Acidic Solvent)PPE->TechProtect Sample IntegritySafeSafe & Valid DataTech->SafeResult

Figure 1: Hierarchy of safety and operational controls for handling Brilacidin-15N4.

Emergency Response & Disposal

Spill Management (Dry Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE (including respiratory protection).

  • Contain: Cover spill with a damp paper towel (to prevent dust generation) or use a HEPA vacuum designated for hazardous drugs.

  • Clean: Wipe surface with 10% bleach (oxidizes the peptide mimetic), followed by 70% Isopropanol.

Waste Disposal[1][3][4][5][6][7][8]
  • Classification: Hazardous Pharmaceutical Waste.

  • Stream: High-Temperature Incineration .

  • Prohibition: NEVER flush Brilacidin salts down the drain. As a membrane-active agent, it poses a significant risk to aquatic microbial ecosystems even at low concentrations.[1]

  • Container: Collect in "Blue Bin" (pharmaceutical waste) or specific "Cytotoxic/Genotoxic" waste containers depending on local EHS regulations for investigational compounds.

References

  • USP Safety Data Sheets. (2020). Sunitinib Malate SDS (Reference for Potent Pharmacological Compound Handling). Retrieved from [Link][1]

  • Mensah, K., et al. (2014). Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

  • University of Cambridge Safety Office. Disposal of Chemical Waste. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.